5-Chloro-4-isochromanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-isochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMHPZMRHVRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CO1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-Isochromanone
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Chloro-4-isochromanone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described multi-step synthesis commences with a commercially available starting material and proceeds through a series of well-established organic transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies. Emphasis is placed on ensuring scientific integrity through validated procedures and thorough characterization, alongside critical safety considerations for the handling of all intermediates and reagents.
Introduction: The Significance of Chlorinated Heterocycles in Modern Drug Discovery
The incorporation of chlorine atoms into organic molecules is a frequently employed strategy in medicinal chemistry to modulate the biological and physicochemical properties of a lead compound.[1][2] The "magic chloro effect" can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] Isochromanones, a class of benzo-fused δ-lactones, are present in a variety of natural products and exhibit a wide range of biological activities. The targeted synthesis of chlorinated isochromanones, such as this compound, is therefore of significant interest for the development of novel therapeutic agents. This guide details a practical and scalable synthetic route to this important molecule, providing a foundation for further derivatization and biological evaluation.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 2-chloro-6-methylaniline. The overall strategy involves the construction of a substituted phenylacetic acid intermediate followed by a key benzylic bromination and subsequent intramolecular cyclization.
DOT Script for Synthetic Pathway Overview
Caption: Proposed multi-step synthetic pathway to this compound.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step procedures for each transformation in the synthetic sequence. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the chemical processes.
Synthesis of 2-Chloro-6-methylbenzonitrile
The initial step involves a Sandmeyer reaction to convert the amino group of 2-chloro-6-methylaniline into a nitrile. This classic transformation proceeds via a diazonium salt intermediate.
Protocol:
-
To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-chloro-6-methylaniline portion-wise, ensuring the temperature remains below 5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-chloro-6-methylbenzonitrile can be purified by vacuum distillation or recrystallization.
Synthesis of 2-Chloro-6-methylbenzoic Acid
The nitrile is then hydrolyzed to the corresponding carboxylic acid under acidic conditions.
Protocol:
-
To a mixture of concentrated sulfuric acid and water, add 2-chloro-6-methylbenzonitrile.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude 2-chloro-6-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 2-Chloro-6-methylphenylacetic Acid
The conversion of the benzoic acid to the homologous phenylacetic acid can be achieved via the Arndt-Eistert reaction. This involves the formation of an acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement.
Protocol:
-
Acid Chloride Formation: To a solution of 2-chloro-6-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of DMF. Heat the mixture at reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Reaction with Diazomethane: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether) and cool to 0 °C. Cautiously add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for 1-2 hours.
-
Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide or other suitable catalyst in water. Warm the mixture gently to initiate the rearrangement, which is accompanied by the evolution of nitrogen.
-
After the reaction is complete, filter the mixture to remove the catalyst. Acidify the aqueous layer and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloro-6-methylphenylacetic acid, which can be purified by recrystallization.
Benzylic Bromination to 2-Chloro-6-(bromomethyl)phenylacetic Acid
This crucial step introduces a halogen at the benzylic position, setting the stage for the final cyclization. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this selective transformation.[3][4]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-chloro-6-methylphenylacetic acid in a dry, non-polar solvent such as carbon tetrachloride or chlorobenzene.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux while irradiating with the lamp. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-chloro-6-(bromomethyl)phenylacetic acid. This intermediate is often used in the next step without further purification due to its lachrymatory nature and potential for decomposition.
Intramolecular Cyclization to this compound
The final step is a base-mediated intramolecular Williamson ether synthesis (lactonization). The carboxylate anion displaces the benzylic bromide to form the six-membered lactone ring.
Protocol:
-
Dissolve the crude 2-chloro-6-(bromomethyl)phenylacetic acid in a suitable solvent such as acetone or THF.
-
Add a mild base, such as potassium carbonate or sodium bicarbonate, and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent.
Characterization Data
The structural confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₇ClO₂ |
| Molecular Weight | 182.60 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, with their chemical shifts influenced by the chloro and carbonyl groups. A characteristic singlet for the methylene protons of the lactone ring (C1) is also anticipated.
-
¹³C NMR: The spectrum should reveal nine distinct carbon signals, including a downfield signal for the carbonyl carbon (C4) and signals for the aromatic carbons, with the carbon bearing the chlorine atom (C5) showing a characteristic chemical shift.[6]
-
IR Spectroscopy: A strong absorption band corresponding to the lactone carbonyl stretch is expected in the region of 1720-1740 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.
Safety and Handling Precautions
Throughout the synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Benzyl Bromides: The intermediate, 2-chloro-6-(bromomethyl)phenylacetic acid, is a lachrymator and is corrosive.[7][8] Avoid inhalation of its vapors and contact with skin and eyes.[7][9] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Strong Bases: Handle strong bases with care, as they are corrosive.[7]
-
Diazomethane: Diazomethane is highly toxic and explosive. It should only be handled by experienced personnel using appropriate safety precautions and specialized glassware.
Conclusion
This technical guide has outlined a detailed and scientifically grounded synthetic route for the preparation of this compound. By providing step-by-step protocols, mechanistic insights, and crucial safety information, this document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications. The presented pathway is logical and relies on well-established chemical transformations, offering a solid foundation for the production and further exploration of this and related chlorinated isochromanones.
References
[7] New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from a URL on the NJ.gov website. [10] Sigma-Aldrich. (2013, March 19). Safety Data Sheet: Benzyl-Bromide. [5] PubChem. (n.d.). 5-chloro-3,4-dihydro-1H-2-benzopyran-4-one. Retrieved from [Link] [8] PubChem. (n.d.). Benzyl bromide. Retrieved from [Link] [9] Thermo Fisher Scientific. (2010, September 3). Safety Data Sheet: Benzyl bromide. [3] Chad's Prep. (n.d.). Allylic and Benzylic Bromination with NBS. [11] Chad's Prep. (n.d.). Benzylic Bromination with NBS. [4] Chemistry Steps. (n.d.). Benzylic Bromination. [12] University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [13] Chemistry LibreTexts. (2023, August 7). Benzylic Bromination of Aromatic Compounds. [14] ResearchGate. (n.d.). Optimizing the intramolecular cyclization of 2a in a two-phase system. [15] Google Patents. (n.d.). Methylphenylacetic acid preparation method. BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. [16] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [17] Patsnap Eureka. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. [18] The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [19] Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid. [1] ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [2] PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [6] Oregon State University. (n.d.). 13C NMR Chemical Shift. [20] Organic Syntheses. (n.d.). phenylacetic acid. [21] Organic Chemistry Portal. (n.d.). Isochromanone synthesis. [22] SciSpace. (2022, July 28). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. [23] RSC Publishing. (2018, August 10). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. [24] European Journal of Chemistry. (2024, March 31). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [25] National Institutes of Health (NIH). (2025, July 31). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. [26] PubMed. (2022, May 20). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. [27] Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [28] PubMed. (2025, November 21). Spectroscopic Detection and Characterization of Cyanooxomethylium, NCCO. [29] MDPI. (2023, May 18). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties.
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5-Chloro-4-Isochromanone: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the chemical properties and synthetic methodologies surrounding 5-Chloro-4-isochromanone, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is paramount for leveraging its potential in novel therapeutic design. The strategic placement of a chlorine atom on the isochromanone core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][2][3]
Physicochemical and Structural Properties
This compound, with the chemical formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol , belongs to the isochromanone class of bicyclic ethers.[4] The core structure consists of a benzene ring fused to a pyran-4-one ring. The chlorine substituent at the 5-position is expected to influence the reactivity of both the aromatic ring and the carbonyl group.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₂ | PubChem CID: 53423914[4] |
| Molecular Weight | 182.60 g/mol | PubChem CID: 53423914[4] |
| CAS Number | 1260859-00-4 | PubChem CID: 53423914[4] |
| IUPAC Name | 5-chloro-1H-isochromen-4-one | PubChem CID: 53423914[4] |
| Predicted XLogP3-AA | 1.8 | PubChem CID: 53423914[4] |
Synthesis of this compound: A Proposed Pathway
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a proposed methodology and should be optimized for laboratory conditions.
Step 1: Synthesis of (2-chloro-6-methylphenyl)methanol
-
To a solution of 2-chloro-6-methylbenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of borane-THF complex at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Synthesis of 1-(bromomethyl)-2-(hydroxymethyl)-3-chlorobenzene
-
Dissolve the (2-chloro-6-methylphenyl)methanol in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate. Purify the residue by column chromatography.
Step 3: Synthesis of 2-(2-(hydroxymethyl)-3-chlorophenyl)acetonitrile
-
To a solution of sodium cyanide in dimethyl sulfoxide (DMSO), add the brominated intermediate from Step 2.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the nitrile.
Step 4: Synthesis of 2-(2-(hydroxymethyl)-3-chlorophenyl)acetic acid
-
Hydrolyze the nitrile from Step 3 by refluxing with a 6M aqueous solution of hydrochloric acid for 12 hours.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Step 5: Intramolecular Cyclization to this compound
-
Dissolve the carboxylic acid from Step 4 in dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Filter off the dicyclohexylurea precipitate and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons should appear as a multiplet in the range of δ 7.0-8.0 ppm. The two methylene groups of the pyranone ring will likely appear as two distinct signals, a singlet or an AB quartet for the protons at the 3-position (adjacent to the oxygen) around δ 4.5-5.0 ppm, and another singlet or AB quartet for the protons at the 1-position (benzylic) around δ 3.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, typically around δ 160-170 ppm. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The methylene carbons at the 1 and 3 positions are expected to appear in the δ 30-70 ppm region.
| Predicted ¹H NMR Chemical Shifts (CDCl₃) | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic (3H) | 7.2 - 7.8 (m) |
| -CH₂-O- (H-1, 2H) | 4.8 (s) |
| -CH₂-C=O (H-3, 2H) | 3.7 (s) |
| Predicted ¹³C NMR Chemical Shifts (CDCl₃) | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C-4) | ~165 |
| Aromatic C-Cl (C-5) | ~132 |
| Quaternary Aromatic (C-4a, C-8a) | ~130, ~135 |
| Aromatic CH | ~125-130 |
| -CH₂-O- (C-1) | ~68 |
| -CH₂-C=O (C-3) | ~35 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern.
-
Electron Impact (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 182, with a characteristic isotopic pattern for a monochlorinated compound ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition. For C₉H₇³⁵ClO₂, the calculated exact mass is 182.0135.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Predicted IR Absorptions | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) | 1720-1740 (strong) |
| C-O-C (ether) | 1250-1050 (strong) |
| Aromatic C=C | 1600-1450 (medium) |
| C-Cl | 800-600 (strong) |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of its functional groups: the ketone, the ether linkage, and the chlorinated aromatic ring.
Caption: Key reactivity sites of this compound.
Nucleophilic Addition to the Carbonyl Group: The ketone at the 4-position is a primary site for nucleophilic attack. Reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) would lead to the formation of tertiary alcohols. The Wittig reaction could be employed to introduce an exocyclic double bond at this position.
Reactivity of the Aromatic Ring: The chlorine atom and the electron-withdrawing carbonyl group will influence the regioselectivity of electrophilic aromatic substitution reactions. Nucleophilic aromatic substitution, while generally difficult on unactivated aryl chlorides, might be possible under forcing conditions or with specific catalysts.
α-Carbon Chemistry: The methylene group at the 3-position is α to the carbonyl and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or alkylations, allowing for further functionalization of the isochromanone scaffold.
Applications in Drug Discovery
The isochromanone core is a privileged scaffold found in numerous natural products with diverse biological activities.[8][9] The introduction of a chlorine atom can enhance the therapeutic potential of these molecules by improving their metabolic stability and membrane permeability.[1][2][3] While specific applications of this compound are not extensively documented, its structural features suggest potential as a building block in the synthesis of:
-
Anticancer Agents: Many isochromanone derivatives have shown cytotoxic activity against various cancer cell lines.[10]
-
Enzyme Inhibitors: The rigid bicyclic structure can serve as a template for designing inhibitors of enzymes such as proteases and kinases.
-
CNS-Active Agents: The isochroman scaffold has been explored for its potential in developing treatments for neurological disorders.[9]
The chlorine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional diversity and explore structure-activity relationships (SAR).
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic routes. The predictable spectroscopic and reactivity profiles, coupled with the known biological relevance of the isochromanone scaffold, make this compound a compelling target for further investigation. This guide provides a foundational understanding to empower researchers to unlock the full potential of this compound in the development of next-generation therapeutics.
References
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Spectroscopic Elucidation of 5-Chloro-4-isochromanone: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Chloro-4-isochromanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral data. Detailed, field-proven protocols for sample preparation and data acquisition are provided to empower researchers in their empirical investigations. This guide is intended to serve as a foundational resource for the unambiguous identification and structural verification of this compound and related analogs in a research and development setting.
Introduction: The Significance of Isochromanones
Isochromanones are a class of benzo-fused δ-lactones that form the core scaffold of numerous biologically active natural products and synthetic molecules.[1] Their prevalence in pharmacologically relevant compounds underscores the importance of robust analytical methodologies for their characterization. This compound, a halogenated derivative, presents a unique substitution pattern that influences its electronic and, consequently, its spectroscopic properties. Accurate structural elucidation through spectroscopic techniques is a critical step in the synthesis, purification, and ultimate biological evaluation of such compounds.[2] This guide provides a detailed examination of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Molecular Structure and Predicted Spectroscopic Correlations
The chemical structure of this compound dictates the anticipated spectroscopic readouts. The presence of an aromatic ring, a lactone (cyclic ester) with a carbonyl group, an ether linkage, and a chlorine substituent all contribute to a unique spectral fingerprint.
Diagram 1: Molecular Structure of this compound with Atom Numbering
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] The analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a detailed mapping of the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the anisotropy of the benzene ring.[4]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-1 | ~4.6 - 4.8 | Singlet (s) | N/A | Methylene protons adjacent to an ether oxygen and an aromatic ring. |
| H-3 | ~3.0 - 3.2 | Singlet (s) | N/A | Methylene protons alpha to a carbonyl group. |
| H-6 | ~7.3 - 7.5 | Triplet (t) | 7.5 - 8.0 | Aromatic proton coupled to H-7 and influenced by the para-chlorine. |
| H-7 | ~7.1 - 7.3 | Doublet (d) | 7.5 - 8.0 | Aromatic proton ortho to the chlorine atom. |
| H-8 | ~7.6 - 7.8 | Doublet (d) | 7.5 - 8.0 | Aromatic proton deshielded by the adjacent carbonyl group. |
Expert Insights: The singlet nature of the H-1 and H-3 signals is a key identifying feature, indicating the absence of adjacent protons. The relative positions of the aromatic protons are predicted based on standard substituent effects; the proton at C-8 is expected to be the most downfield due to the anisotropic effect of the nearby carbonyl group.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on all non-equivalent carbon atoms in the molecule.[5]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~68 - 72 | Methylene carbon attached to an ether oxygen. |
| C-3 | ~35 - 40 | Methylene carbon alpha to a carbonyl group. |
| C-4 | ~190 - 195 | Carbonyl carbon of the ketone. |
| C-4a | ~130 - 135 | Aromatic quaternary carbon. |
| C-5 | ~135 - 140 | Aromatic carbon bearing the chlorine atom. |
| C-6 | ~128 - 132 | Aromatic methine carbon. |
| C-7 | ~125 - 128 | Aromatic methine carbon. |
| C-8 | ~130 - 134 | Aromatic methine carbon. |
| C-8a | ~140 - 145 | Aromatic quaternary carbon adjacent to the ether oxygen. |
Expert Insights: The most downfield signal will be the carbonyl carbon (C-4). The chemical shift of C-5 will be directly influenced by the attached chlorine. The two quaternary aromatic carbons, C-4a and C-8a, will likely have lower intensities compared to the protonated carbons.[5]
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
5-10 mg of purified this compound
-
0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)[6]
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)[7]
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Add a small amount of TMS if not already present in the solvent.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Acquire the ¹H NMR spectrum, ensuring proper shimming to achieve optimal resolution.
-
Following ¹H NMR acquisition, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[5]
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
Diagram 2: NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the benzene ring.[9] |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the methylene groups. |
| ~1720 - 1740 | C=O Stretch (Ketone) | Strong | The carbonyl group in a six-membered ring. This will be a prominent peak.[10] |
| ~1600, ~1475 | C=C Stretch (Aromatic) | Medium-Weak | Skeletal vibrations of the aromatic ring. |
| ~1250 - 1200 | C-O Stretch (Ether) | Strong | Asymmetric C-O-C stretching of the ether linkage within the lactone. |
| ~800 - 700 | C-Cl Stretch | Medium-Strong | Stretching vibration of the carbon-chlorine bond. |
Expert Insights: The most diagnostic peak in the IR spectrum will be the strong carbonyl absorption. Its precise position can give clues about ring strain and conjugation, although in this saturated heterocyclic system, it is expected in the typical ketone region. The presence of both aromatic and aliphatic C-H stretches should also be clearly discernible.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
Objective: To obtain a high-quality transmission IR spectrum of solid this compound.
Materials:
-
1-2 mg of purified this compound
-
~100 mg of dry, spectroscopic grade Potassium Bromide (KBr)[11][12]
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Gently grind ~100 mg of KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the sample to the mortar and mix thoroughly with the KBr by grinding. The mixture should be homogenous.[11]
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features.[13][14]
Predicted Mass Spectrum Data
Ionization Mode: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₉H₇ClO₂) is 182.61 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks:
-
m/z 182 (for the ³⁵Cl isotope)
-
m/z 184 (for the ³⁷Cl isotope) with an intensity of about one-third of the m/z 182 peak. This M/M+2 pattern is a definitive indicator of a single chlorine atom.
-
-
Key Fragmentation Pathways: Fragmentation is the process where the molecular ion breaks down into smaller, charged fragments.[15]
-
Loss of CO (m/z 154/156): A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule.
-
Loss of Cl (m/z 147): Cleavage of the C-Cl bond would result in a fragment at m/z 147.
-
Retro-Diels-Alder type reactions: Cleavage of the heterocyclic ring could lead to various smaller fragments.
-
Expert Insights: The isotopic pattern for chlorine is the most critical diagnostic feature in the mass spectrum of this compound. Observing the M⁺ and [M+2]⁺ peaks in a 3:1 ratio provides strong evidence for the presence of one chlorine atom.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.
Materials:
-
Dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent.
-
Set the GC parameters (injection temperature, column type, temperature program) to ensure good separation and elution of the compound.
-
Set the MS parameters (ionization mode: EI, mass range: e.g., 40-300 amu).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will travel through the GC column, and upon elution, it will enter the MS ion source.
-
The mass spectrometer will record the mass spectra of the eluting components.
-
Analyze the mass spectrum corresponding to the GC peak of this compound, paying close attention to the molecular ion peaks and the key fragment ions.
Diagram 3: Logic of Spectroscopic Structure Verification
Conclusion
The structural elucidation of novel or modified chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive, predictive, and practical framework for the spectroscopic analysis of this compound. By combining the insights from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, researchers can confidently verify the identity and purity of this compound. The detailed protocols herein are designed to be self-validating and serve as a robust starting point for the characterization of this and other related isochromanone derivatives.
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An In-Depth Technical Guide to the Structural Analysis of 5-Chloro-4-isochromanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development.[1][2] 5-Chloro-4-isochromanone, a halogenated derivative of the isochromanone scaffold, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a chlorine atom can substantially influence a molecule's biological activity.[3] This guide provides a comprehensive, in-depth technical analysis of the methodologies employed for the complete structural elucidation of this compound. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering not just procedural steps but the causal reasoning behind experimental choices. This document is designed to serve as a valuable resource for researchers and scientists engaged in the characterization of novel small molecules.
Introduction: The Significance of this compound
The isochromanone core is a prevalent motif in numerous biologically active natural products and synthetic compounds.[4][5] The strategic placement of a chlorine atom at the C-5 position of the 4-isochromanone skeleton can profoundly alter its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacological profile.[3] Halogenation is a well-established strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability.[3] Therefore, a meticulous and unambiguous structural verification of this compound is a critical prerequisite for any subsequent biological evaluation or structure-activity relationship (SAR) studies.[2]
This guide will navigate the multi-technique approach required for the unequivocal structural assignment of this compound (Figure 1).
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Foundational Analysis: Molecular Formula and Unsaturation
Prior to advanced spectroscopic analysis, confirming the molecular formula is a crucial first step. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₂ | PubChem[6] |
| Molecular Weight | 182.60 g/mol | PubChem[6] |
| Exact Mass | 182.0135 | PubChem[6] |
The degree of unsaturation (DoU) can be calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2), where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.
For C₉H₇ClO₂, the DoU is: 9 + 1 - (7/2) - (1/2) + 0 = 7. This indicates the presence of a benzene ring (DoU = 4), a carbonyl group (DoU = 1), and two additional rings or double bonds. The isochromanone core accounts for all seven degrees of unsaturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6, H-7, H-8 | 7.2 - 7.8 | m | 3H | Aromatic protons on the benzene ring. Their exact shifts and multiplicities will depend on the coupling with each other. The electron-withdrawing effect of the chlorine and the carbonyl group will influence their positions. |
| H-1 | ~4.5 - 5.0 | s | 2H | Methylene protons adjacent to the ether oxygen. The singlet multiplicity arises from the absence of adjacent protons. |
| H-3 | ~3.0 - 3.5 | s | 2H | Methylene protons alpha to the carbonyl group. The singlet multiplicity is due to the lack of neighboring protons. |
Causality in Chemical Shifts: The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring current.[9][10] The protons on the benzylic methylene group (H-1) are shifted downfield due to the electronegativity of the adjacent oxygen atom. Similarly, the protons at H-3 are deshielded by the adjacent carbonyl group.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~190 - 200 | Carbonyl carbon, significantly deshielded.[11][12] |
| C-5 | ~130 - 135 | Aromatic carbon bearing the chlorine atom. The exact shift is influenced by the inductive effect of the chlorine. |
| C-8a | ~135 - 140 | Quaternary aromatic carbon at the ring junction. |
| C-4a | ~125 - 130 | Quaternary aromatic carbon at the ring junction. |
| C-6, C-7, C-8 | ~120 - 130 | Aromatic CH carbons. |
| C-1 | ~65 - 75 | Methylene carbon adjacent to the ether oxygen.[13] |
| C-3 | ~35 - 45 | Methylene carbon alpha to the carbonyl group. |
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming the proposed structure.[14][15]
Expected Mass Spectrum (Electron Ionization - EI)
In an EI mass spectrum, we would expect to see the molecular ion peak (M⁺) and characteristic fragment ions. Due to the presence of chlorine, we will observe an isotopic pattern for chlorine-containing fragments (³⁵Cl:³⁷Cl ratio of approximately 3:1).[16]
| m/z | Ion | Comments |
| 182/184 | [C₉H₇ClO₂]⁺ | Molecular ion peak (M⁺) and its M+2 isotope peak, confirming the presence of one chlorine atom. |
| 154/156 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the carbonyl group. |
| 149 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 118 | [C₈H₆O]⁺ | Further fragmentation, possibly involving rearrangement. |
Fragmentation Pathway:
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion, isotopic patterns, and fragmentation patterns to confirm the elemental composition and structural features.
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[17][18][19] This technique is the gold standard for absolute structure determination.
Hypothetical Crystallographic Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 105 |
| Z | 4 |
Experimental Workflow for X-ray Crystallography:
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
The successful determination of the crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, such as potential halogen bonding or π-stacking, which can be crucial for understanding its behavior in a biological system.
Conclusion: A Synergistic Approach to Structural Integrity
The structural elucidation of a novel compound like this compound is not reliant on a single technique but on the synergistic integration of multiple analytical methods. NMR spectroscopy provides the detailed connectivity map of the molecule, mass spectrometry confirms the molecular formula and offers clues to its stability through fragmentation patterns, and X-ray crystallography delivers the ultimate proof of its three-dimensional architecture. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development activities. The protocols and interpretative guidance provided herein serve as a robust framework for scientists working on the structural characterization of small organic molecules.
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5-Chloro-4-Isochromanone: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of 5-Chloro-4-isochromanone, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, this document synthesizes established principles of organic chemistry and medicinal chemistry to present a comprehensive overview of its synthesis, reactivity, and potential applications. By examining the synthesis of related substituted isochromanones, the inherent reactivity of the isochromanone core, and the well-documented impact of chlorination on the bioactivity of heterocyclic compounds, this guide offers a predictive yet scientifically grounded perspective for researchers. Detailed synthetic protocols, mechanistic diagrams, and a discussion of potential structure-activity relationships are provided to empower scientists in their drug discovery endeavors.
Introduction: The Isochromanone Scaffold and the Role of Halogenation in Drug Design
The isochromanone framework is a privileged heterocyclic motif found in numerous natural products and biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor properties.[1] The inherent structural features of isochromanones, such as the lactone functionality and the fused aromatic ring, provide a versatile platform for chemical modification and optimization of biological activity.
The introduction of halogen atoms, particularly chlorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[3] Chlorination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The presence of a chlorine atom on an aromatic ring can alter the electronic distribution, affecting the molecule's reactivity and potential for intermolecular interactions within a biological system.[3] This guide focuses on the 5-chloro substituted variant of 4-isochromanone, a molecule poised at the intersection of a biologically relevant scaffold and a strategic chemical modification.
Synthesis of this compound: Plausible Synthetic Strategies
While specific literature detailing the synthesis of this compound is not extensively available, established synthetic methodologies for substituted isochromanones can be logically adapted. The following section outlines plausible and robust synthetic routes, complete with step-by-step protocols.
Strategy 1: Intramolecular Friedel-Crafts Acylation of a Substituted Phenoxyacetic Acid Derivative
A cornerstone in the synthesis of cyclic ketones fused to aromatic rings is the intramolecular Friedel-Crafts acylation.[5][6] This approach is highly applicable for the synthesis of this compound, starting from a readily accessible substituted phenoxyacetic acid.
Workflow for Intramolecular Friedel-Crafts Acylation:
Caption: Proposed synthesis of this compound via intramolecular Friedel-Crafts acylation.
Experimental Protocol:
Step 1: Synthesis of Sodium (2-chloro-6-methylphenoxy)acetate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
-
To this solution, add chloroacetic acid (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (2-chloro-6-methylphenoxy)acetic acid.
-
Neutralize the acid with a stoichiometric amount of sodium hydroxide in ethanol, followed by evaporation of the solvent to obtain the sodium salt.
Step 2: Synthesis of (2-Chloro-6-methylphenoxy)acetyl chloride
-
Suspend sodium (2-chloro-6-methylphenoxy)acetate (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene.
-
Add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude (2-chloro-6-methylphenoxy)acetyl chloride in a dry, inert solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Strategy 2: Cyclization of a Substituted o-Tolylacetic Acid Derivative
An alternative approach involves the radical chlorination of an ortho-substituted tolylacetic acid, followed by base-mediated cyclization. This method has been successfully applied to the synthesis of the parent 3-isochromanone.[7]
Workflow for Cyclization of a Substituted o-Tolylacetic Acid:
Caption: Proposed synthesis of this compound via cyclization of a substituted o-tolylacetic acid.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-6-(chloromethyl)benzoic acid
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat the mixture to reflux and add sulfuryl chloride (1.1 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by ¹H NMR to observe the disappearance of the methyl signal and the appearance of the chloromethyl signal.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure. The crude product can be used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude 2-chloro-6-(chloromethyl)benzoic acid in a polar aprotic solvent such as acetone or DMF.
-
Add a mild base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Predicted Chemical Reactivity of this compound
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the carbonyl group, the enol ether moiety, and the chlorinated aromatic ring.
Reactions at the Carbonyl Group
The carbonyl group at the 4-position is a primary site for nucleophilic attack.[8][9] The electron-withdrawing effect of the adjacent oxygen atom and the aromatic ring enhances the electrophilicity of the carbonyl carbon.
Predicted Reactivity at the Carbonyl Group:
Caption: Predicted reactions at the carbonyl group of this compound.
-
Reduction: The carbonyl group can be readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol.
-
Nucleophilic Addition: It is expected to undergo nucleophilic addition with various nucleophiles such as organometallic reagents (Grignard, organolithium), and cyanide ions.[10]
-
Acetal/Ketal Formation: In the presence of an acid catalyst, it will likely react with alcohols to form the corresponding hemiacetals and acetals.
Reactivity of the Enol Ether Moiety
The enol ether functionality within the heterocyclic ring is susceptible to electrophilic attack and can also influence the reactivity of the adjacent positions.[11][12]
-
Protonation and Hydrolysis: Under acidic conditions, the enol ether can be protonated, leading to ring-opening and hydrolysis of the lactone.
-
Electrophilic Addition: Electrophiles can add across the double bond of the enol ether, although this may be less favorable due to the disruption of the cyclic system.
Electrophilic Aromatic Substitution
The benzene ring of the isochromanone scaffold can undergo electrophilic aromatic substitution.[13][14][15][16][17] The directing effects of the existing substituents (the chloro group and the fused heterocyclic ring) will determine the position of further substitution. The chloro atom is an ortho-, para-director, while the oxygen-containing ring is also activating and ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Potential Applications in Drug Discovery
The this compound scaffold holds considerable promise as a building block for the synthesis of novel therapeutic agents.
Structure-Activity Relationship (SAR) Insights
The chlorine atom at the 5-position is expected to significantly influence the biological activity.[3][4] Its electron-withdrawing nature and steric bulk can impact ligand-receptor interactions. A systematic exploration of substitutions at other positions of the isochromanone core, guided by computational modeling and in vitro screening, will be crucial to elucidate the structure-activity relationships (SAR) for various biological targets.[18][19]
Key Data for this compound:
| Property | Value |
| Molecular Formula | C₉H₇ClO₂ |
| Molecular Weight | 182.60 g/mol |
| IUPAC Name | 5-chloro-1H-isochromen-4-one |
Potential Therapeutic Areas
Given the broad spectrum of biological activities reported for isochromanone derivatives, this compound could serve as a precursor for compounds targeting a range of diseases:
-
Anticancer Agents: Many heterocyclic compounds, including chlorinated ones, exhibit potent anticancer activity.[20] The isochromanone core can be functionalized to interact with various cancer-related targets.
-
Antimicrobial Agents: The isochromanone scaffold is present in natural products with antibacterial and antifungal properties.[2] The addition of a chlorine atom could enhance this activity.
-
Enzyme Inhibitors: The rigid structure of the isochromanone ring system makes it an attractive scaffold for designing enzyme inhibitors, for example, targeting proteases or kinases.[1]
Conclusion
This compound represents a valuable, yet underexplored, chemical entity for drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, reactivity, and potential applications by drawing upon established chemical principles and the known properties of related compounds. The proposed synthetic routes are based on reliable and scalable chemical transformations, offering a practical starting point for its preparation. The analysis of its predicted reactivity provides a roadmap for its chemical modification and the generation of diverse compound libraries. As the field of medicinal chemistry continues to seek novel scaffolds and chemical matter, a systematic investigation into this compound and its derivatives is a scientifically sound and promising endeavor.
References
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[13] Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]
[4] Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [Link]
[14] Electrophilic aromatic substitution. Wikipedia. [Link]
[19] Structure Activity Relationships. Drug Design Org. [Link]
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An In-depth Technical Guide to the Discovery and Structure-Activity Relationship (SAR) Analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine Histone Deacetylase Inhibitors
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of a novel class of Histone Deacetylase (HDAC) inhibitors. We will delve into the specific scaffold of 5-chloro-4-((substituted phenyl)amino)pyrimidine, exploring the rationale behind its selection as a "cap" group and the nuanced structure-activity relationships that govern its potency and selectivity.
The Rationale: Targeting Epigenetics with Pyrimidine Scaffolds
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to chromatin condensation and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2] Consequently, HDACs have emerged as validated and compelling targets for anticancer drug development.[3][4][5]
The archetypal pharmacophore for an HDAC inhibitor consists of three key components:
-
A Zinc-Binding Group (ZBG) that chelates the zinc ion in the active site of the enzyme.
-
A Linker region that connects the ZBG to the cap group and occupies the enzyme's catalytic tunnel.
-
A Cap Group that interacts with the surface of the enzyme, often driving potency and isoform selectivity.
Pyrimidine and its derivatives have garnered significant interest as versatile cap groups in the design of HDAC inhibitors.[5] Their rigid structure and capacity for diverse substitutions allow for fine-tuning of interactions with the enzyme surface. This guide focuses on the strategic incorporation of the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a novel cap group, a design choice aimed at exploring new chemical space to enhance potency and selectivity.[3][6]
Synthetic Strategy and Chemical Logic
The synthesis of this class of inhibitors is designed for modularity, allowing for the systematic exploration of various substitutions on the phenyl ring. The core synthetic workflow is centered on creating the key amine intermediate which is then coupled with a linker and a zinc-binding group.
Diagram: General Synthetic Workflow
Caption: A modular workflow from synthesis to biological evaluation.
Experimental Protocol: Synthesis of the Core Intermediate
A representative protocol for the synthesis of the 5-chloro-N-(substituted phenyl)pyrimidin-4-amine intermediate is as follows:
-
Reaction Setup: To a solution of 4,5-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add the desired substituted aniline (1.1 eq).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated HCl, to protonate the pyrimidine ring, thereby activating it for nucleophilic aromatic substitution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and diethyl ether to remove impurities. If necessary, further purification can be achieved by column chromatography or recrystallization to yield the pure 5-chloro-N-(substituted phenyl)pyrimidin-4-amine intermediate.
Causality: The use of an acid catalyst is crucial for this nucleophilic aromatic substitution. It increases the electrophilicity of the C4 position on the pyrimidine ring, facilitating the attack by the weakly nucleophilic aniline. The chloro-substituent at the 5-position is electronically withdrawing, which also contributes to the activation of the ring for this substitution.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the phenyl ring attached to the pyrimidine core has yielded critical insights into the features that govern inhibitory activity against HDAC enzymes.
Key SAR Findings:
The primary finding from these studies is that the presence of small electron-donating or sterically non-demanding groups on the phenyl ring is beneficial for HDAC inhibitory activity.[3][6] Large, bulky substituents tend to decrease potency, likely due to steric hindrance at the rim of the enzyme's active site.
A specific compound, designated L20 , which incorporates a methoxy substitution, emerged as a particularly potent and selective inhibitor.[3] This compound demonstrated marked selectivity for Class I HDACs (HDAC1, 2, and 3) over the Class IIb enzyme HDAC6.[3][6]
Diagram: Key SAR Insights
Caption: SAR summary for the pyrimidine-based HDAC inhibitors.
Data Presentation: HDAC Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC₅₀) of representative compounds against various HDAC isoforms.
| Compound | Phenyl Substitution | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) |
| L20 | 4-methoxy | 0.684 | 2.548 | 0.217 | >1000 |
| L1 | Unsubstituted | 1.235 | 4.112 | 0.589 | >1000 |
| L15 | 4-chloro | 0.956 | 3.125 | 0.411 | >1000 |
| L22 | 3,4-dimethoxy | 1.572 | 5.890 | 0.983 | >1000 |
Data is representative and compiled from findings reported in the literature.[3][6]
The data clearly indicates that compound L20 , with its 4-methoxy substitution, exhibits the most potent activity against HDAC3 and maintains strong activity against HDAC1.[3] The high IC₅₀ value against HDAC6 demonstrates its significant selectivity for Class I HDACs.[3][6]
Biological Evaluation and Mechanistic Insights
A multi-step biological evaluation process is essential to characterize the activity of these novel inhibitors, moving from enzymatic assays to cellular and potentially in vivo models.[7][8]
Diagram: Mechanism of Action
Caption: Pathway of HDAC inhibition leading to anticancer effects.
Experimental Protocols
This protocol provides a self-validating system to determine the IC₅₀ values of the synthesized compounds.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 8.0) containing the recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, or HDAC6). Prepare serial dilutions of the test inhibitor (e.g., L20) in DMSO.
-
Incubation: In a 96-well plate, add the enzyme solution, the test inhibitor at various concentrations, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Reaction Initiation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic deacetylation.
-
Development: Add a developer solution containing a protease (e.g., trypsin) and a stop solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Detection: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~360/460 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., K562 chronic myelogenous leukemia cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Blue) to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for antiproliferative activity.
This protocol determines the effect of the inhibitor on cell cycle progression.
-
Treatment: Treat cancer cells (e.g., K562) with the test compound (e.g., L20 at its IC₅₀ concentration) for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the fixed cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.
-
Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G0/G1 phase, as observed for L20, indicates cell cycle arrest.[3][6]
Lead Compound Profile and Future Outlook
The discovery process identified compound L20 as a promising lead candidate.[3] It exhibits potent, Class I-selective HDAC inhibition and demonstrates significant antiproliferative activity against both hematological (K562) and solid tumor cell lines.[3][6] Mechanistic studies confirmed that its anticancer effects are mediated through the induction of G0/G1 phase cell cycle arrest and the promotion of apoptosis.[3][6]
The favorable drug-like properties often associated with pyrimidine scaffolds, combined with the potent and selective activity of leads like L20, make this chemical series a strong foundation for further optimization.[9] Future work should focus on:
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.[7]
-
In Vivo Efficacy: Assessing the antitumor activity in xenograft mouse models.[8]
-
Further SAR: Exploring additional substitutions on both the pyrimidine and phenyl rings to further enhance potency and refine the selectivity profile.
The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold represents a valuable contribution to the growing arsenal of HDAC inhibitor cap groups, offering a robust platform for the development of next-generation epigenetic cancer therapies.
References
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The "Magic Chloro" Effect: A Technical Guide to the Pharmaceutical Applications of Chlorine-Containing Molecules
Abstract
The strategic incorporation of chlorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. With over 250 FDA-approved chloro-containing drugs on the market, the profound impact of this halogen on drug efficacy and pharmacokinetic profiles is undeniable.[1][2] This technical guide provides an in-depth exploration of the multifaceted roles of chlorine in pharmaceuticals, intended for researchers, scientists, and drug development professionals. We will dissect the so-called "magic chloro effect," examining how the introduction of chlorine can dramatically enhance a compound's therapeutic potential. This guide will traverse the mechanistic underpinnings of chlorine's influence on molecular properties and delve into its application in major drug classes, including antimalarials, antibiotics, antipsychotics, and central nervous system modulators. Accompanied by detailed experimental protocols and visual diagrams, this document aims to serve as a comprehensive resource for harnessing the power of chlorine in drug discovery and development.
The Strategic Advantage of Chlorine in Drug Design: The "Magic Chloro" Effect
The substitution of a hydrogen atom with chlorine can lead to remarkable improvements in potency and pharmacokinetic parameters, an effect that has been colloquially termed the "magic chloro effect."[2] This is not an arcane art but rather the result of the unique physicochemical properties of the chlorine atom. Its influence can be systematically understood through its effects on lipophilicity, metabolic stability, and target binding interactions.
Modulating Physicochemical Properties
The introduction of chlorine into a drug molecule can significantly alter its physical and chemical characteristics.[3][4] Chlorine is more lipophilic than hydrogen, and its incorporation often increases the overall lipophilicity of a compound.[3] This enhanced lipophilicity can facilitate the passage of drugs across biological membranes, such as the blood-brain barrier, which is crucial for CNS-acting drugs. Furthermore, chlorine's electron-withdrawing nature can influence the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH and, consequently, its solubility and absorption.[3]
Enhancing Pharmacokinetic Profiles
A significant advantage of chlorination is the enhancement of a drug's metabolic stability. The carbon-chlorine bond is strong and not easily metabolized by cytochrome P450 enzymes, which are responsible for the breakdown of many drugs in the liver. By blocking a site of metabolic attack, chlorination can increase the half-life of a drug, leading to a longer duration of action and potentially less frequent dosing.[2]
The following table provides a comparative overview of the pharmacokinetic parameters of Loratadine, a chlorinated antihistamine, and its active metabolite, Desloratadine, which lacks the chloro-ethoxycarbonyl group. While not a direct chlorinated vs. non-chlorinated analog of the same core, it illustrates how metabolic changes involving a chlorinated portion of a molecule can influence the resulting pharmacokinetics.
| Parameter | Loratadine | Desloratadine | Reference |
| Time to Peak (Tmax) | ~1.3 hours | ~3 hours | [5] |
| Half-life (t½) | ~8.4 hours | ~27 hours | [6] |
| Metabolism | Extensively metabolized to desloratadine | Metabolized to 3-hydroxydesloratadine | [5][6] |
| Potency | Pro-drug | ~10-fold more potent in vivo than loratadine | [6] |
Table 1: Comparison of Pharmacokinetic Parameters of Loratadine and its active metabolite Desloratadine.
Chloro-Containing Molecules in Major Therapeutic Areas
The versatility of chlorine as a molecular substituent is evident in its widespread presence across a diverse range of therapeutic classes.
Antimalarials: The Case of Chloroquine
Chloroquine, a cornerstone in the treatment of malaria for decades, is a classic example of a chloro-containing drug.[7] The 7-chloroquinoline core is essential for its antimalarial activity.
Mechanism of Action: The malaria parasite, Plasmodium falciparum, digests hemoglobin in the host's red blood cells, releasing toxic heme. The parasite detoxifies heme by polymerizing it into hemozoin. Chloroquine, being a weak base, accumulates in the acidic food vacuole of the parasite.[3][8] Here, it inhibits the polymerization of heme, leading to a buildup of the toxic heme-chloroquine complex, which disrupts the parasite's membrane and leads to its death.[3]
Antibiotics: The Broad Spectrum of Chloramphenicol
Chloramphenicol, one of the first broad-spectrum antibiotics to be discovered, is a naturally occurring chlorinated compound produced by Streptomyces venezuelae.[9] Its simple structure, featuring a dichloroacetyl moiety, is crucial for its antibacterial activity.
Mechanism of Action: Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2] This binding prevents the formation of peptide bonds, thereby halting protein elongation and inhibiting bacterial growth. It is primarily bacteriostatic, though it can be bactericidal at high concentrations against some bacteria.
Antipsychotics: The Tranquilizing Effect of Chlorpromazine
Chlorpromazine was the first typical antipsychotic drug and revolutionized the treatment of schizophrenia. The chlorine atom at the 2-position of the phenothiazine ring is a key structural feature.
Mechanism of Action: The primary mechanism of action of chlorpromazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to be responsible for its antipsychotic effects. It also has effects on other receptors, including serotonergic, histaminergic, and adrenergic receptors, which contribute to its sedative and other side effects.
Benzodiazepines: Modulators of the Central Nervous System
Benzodiazepines are a class of psychoactive drugs widely used to treat anxiety, insomnia, and seizures. A common structural feature is a benzene ring fused to a diazepine ring, and many potent benzodiazepines, such as diazepam and lorazepam, contain a chlorine atom on the benzene ring.
Structure-Activity Relationship (SAR): The presence of an electron-withdrawing group, typically a chlorine or nitro group, at the 7-position of the benzodiazepine ring is essential for its anxiolytic and sedative activity. This substituent is thought to enhance the binding of the molecule to the GABA-A receptor.
Experimental Protocols
To provide practical insights for the laboratory setting, this section details representative experimental procedures for the synthesis and evaluation of chloro-containing molecules.
Synthesis of 4,7-Dichloroquinoline: A Key Antimalarial Intermediate
This protocol describes the synthesis of 4,7-dichloroquinoline, a crucial precursor for chloroquine and other antimalarial drugs.
Step 1: Condensation
-
In a round-bottom flask, combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles).
-
Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate. The resulting warm product is used directly in the next step.
Step 2: Cyclization and Saponification
-
Heat Dowtherm A (1 L) to a vigorous boil in a 5 L round-bottom flask fitted with an air condenser.
-
Pour the product from Step 1 through the condenser into the boiling Dowtherm A. Continue heating for 1 hour to facilitate cyclization.
-
Cool the mixture, filter the crystallized product, and wash with Skellysolve B to remove impurities.
-
Mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide and reflux until all the solid dissolves (approximately 1 hour).
-
Cool the saponification mixture and separate the aqueous solution from any oil.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Collect the precipitate by filtration and wash thoroughly with water.
Step 3: Decarboxylation and Chlorination
-
Suspend the air-dried acid from Step 2 in Dowtherm A (1 L) in a 2 L flask equipped with a stirrer and reflux condenser.
-
Boil the mixture for 1 hour under a stream of nitrogen.
-
Cool the solution to room temperature and add phosphorus oxychloride (0.98 mole).
-
Heat the mixture to 135-140°C and stir for 1 hour.
-
Cool the reaction mixture and pour it into a separatory funnel.
-
Rinse the flask with ether and add it to the separatory funnel. Wash the solution with 10% hydrochloric acid.
-
Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.[10][11][12]
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to determine the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloro-containing test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10][11][13][14]
Conclusion
The incorporation of chlorine into drug candidates is a powerful and well-established strategy in medicinal chemistry. The "magic chloro effect" is a testament to the profound and often beneficial impact of this halogen on a molecule's potency, selectivity, and pharmacokinetic properties. By understanding the fundamental principles that govern these effects, from altering lipophilicity to blocking metabolic pathways, drug discovery scientists can more effectively design and optimize novel therapeutics. The diverse applications of chloro-containing molecules, from combating infectious diseases to treating complex psychiatric disorders, underscore the enduring importance of chlorine in the pharmaceutical landscape. As our understanding of disease biology deepens, the strategic use of chlorine will undoubtedly continue to play a pivotal role in the development of the next generation of life-saving medicines.
References
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis. Available at: [Link]
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Synthesis of 4,7-Dichloroquinoline. Chempedia - LookChem. Available at: [Link]
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Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water. Scribd. Available at: [Link]
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4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). Available at: [Link]
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Synthesis of Chloramphenicol. YouTube. (2021-05-21). Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link]
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Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. PubMed. (2020-09-02). Available at: [Link]
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Recent Trends in Synthesis of Chloramphenicol New Derivatives. MDPI. Available at: [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
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Chloroquine. Wikipedia. Available at: [Link]
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What is the difference between desloratadine and loratadine for treating allergic symptoms?. (2025-09-28). Available at: [Link]
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Chloroquine: Structure, Mechanism, Uses & Side Effects Explained. Vedantu. Available at: [Link]
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Chloroquine. PPTX - Slideshare. Available at: [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. (2025-12-29). Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. (2019-07-01). Available at: [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. (2023-04-04). Available at: [Link]
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Effect of “magic chlorine” in drug discovery: an in silico approach. PMC - PubMed Central. (2023-11-30). Available at: [Link]
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The Mechanistic Landscape of 5-Chloro-4-isochromanone: A Technical Guide for Drug Discovery Professionals
Abstract
5-Chloro-4-isochromanone is a synthetic heterocyclic compound with potential applications in drug discovery. While direct and extensive research on its specific mechanism of action is nascent, its structural similarity to the well-characterized 4-chloroisocoumarin class of compounds provides a strong foundation for a hypothesized mechanism centered on serine protease inhibition. This technical guide will delve into this proposed mechanism, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the underlying biochemistry of serine protease inhibition by related isocoumarins, present methodologies for investigating this activity, and provide a framework for the future characterization of this compound and its derivatives.
Introduction: The Enigmatic Potential of this compound
The isochromanone scaffold is a recurring motif in a variety of biologically active natural products and synthetic molecules. The introduction of a chlorine atom, a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties, suggests that this compound is a compound of interest for therapeutic development.[1] However, a thorough review of the current scientific literature reveals a conspicuous absence of dedicated studies on the precise molecular mechanism of this particular molecule.
This guide, therefore, takes an inferential and experience-based approach. By examining the robust body of evidence surrounding the closely related 4-chloroisocoumarin scaffold, we can construct a compelling and testable hypothesis for the mechanism of action of this compound. This approach is grounded in the established principle of structure-activity relationships, a cornerstone of modern drug design.
The Prime Hypothesis: A Mechanism-Based Inhibitor of Serine Proteases
Our central hypothesis is that this compound functions as a mechanism-based inhibitor of serine proteases. This assertion is built upon extensive research into 4-chloroisocoumarins, which are recognized as potent, irreversible inhibitors of this enzyme class.[2][3] Serine proteases play critical roles in a vast array of physiological and pathophysiological processes, including coagulation, inflammation, and microbial pathogenesis, making them attractive targets for therapeutic intervention.[4]
The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine residue on the carbonyl group of the isochromanone ring. This leads to the formation of a covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[2] The presence of the chlorine atom at the 4-position is crucial for this activity, as it acts as a good leaving group, facilitating the acylation of the serine residue.
The Serine Protease Inhibition Cascade
The proposed inhibitory pathway can be visualized as a multi-step process:
Figure 1: Proposed mechanism of serine protease inhibition by this compound.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test our hypothesis, a series of well-defined experiments are necessary. The following protocols provide a self-validating system to characterize the inhibitory potential of this compound against a panel of serine proteases.
Enzyme Inhibition Assays
The primary assessment of inhibitory activity is achieved through enzyme inhibition assays. A typical workflow is as follows:
Figure 2: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Protocol 1: Determination of IC50 Values
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the target serine protease (e.g., trypsin, chymotrypsin, elastase) in an appropriate assay buffer.
-
Prepare a working solution of a corresponding chromogenic or fluorogenic substrate.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add serial dilutions of the this compound stock solution to the wells, ensuring a final DMSO concentration that does not affect enzyme activity (typically <1%). Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Illustrative Data Presentation
While specific data for this compound is not yet available, the results of such experiments would be summarized as follows:
| Target Enzyme | Substrate | IC50 (µM) of this compound |
| Trypsin | BAPNA | To be determined |
| Chymotrypsin | SUPHEPA | To be determined |
| Human Neutrophil Elastase | MeOSuc-AAPV-pNA | To be determined |
| Chlamydial Protease (CtHtrA) | Fluorogenic Peptide | To be determined |
Table 1: A template for summarizing the inhibitory potency of this compound against a panel of serine proteases.
Advanced Mechanistic Studies: Unraveling the Mode of Inhibition
Beyond determining the IC50, further studies are crucial to confirm the proposed mechanism-based, irreversible inhibition.
Protocol 2: Time-Dependent Inhibition Assay
This assay is designed to assess whether the inhibition is irreversible.
-
Experimental Setup:
-
Incubate the target enzyme with a fixed, inhibitory concentration of this compound.
-
At various time points, withdraw aliquots of the enzyme-inhibitor mixture and dilute them significantly into a solution containing the substrate. This dilution should be sufficient to prevent further significant inhibition if the binding is reversible.
-
-
Data Acquisition and Analysis:
-
Measure the residual enzyme activity in each diluted aliquot.
-
Plot the natural logarithm of the residual enzyme activity against the pre-incubation time.
-
A linear plot is indicative of pseudo-first-order kinetics, a characteristic of irreversible inhibition. The slope of this line provides the apparent rate of inactivation (k_obs).
-
Broader Biological Context and Future Directions
While the primary focus of this guide is the hypothesized inhibition of serine proteases, it is important to acknowledge that this compound could possess other biological activities. For instance, other chlorinated heterocyclic compounds have been shown to target a range of biological macromolecules, including histone deacetylases, S-nitrosoglutathione reductase, and tubulin.[5][6][7] Therefore, comprehensive profiling of this compound against a broader panel of targets is a logical next step in its preclinical development.
Future research should also focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a wide range of proteases (including other classes like cysteine and metalloproteases) to determine its selectivity profile.
-
Structural Biology: Co-crystallization of this compound with a target serine protease to provide definitive structural evidence of the covalent acyl-enzyme intermediate.
-
Cell-Based Assays: Evaluating the efficacy of this compound in relevant cellular models of diseases where serine proteases are dysregulated.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural analogy to 4-chloroisocoumarins provides a robust and testable hypothesis: that it acts as a mechanism-based inhibitor of serine proteases. The experimental framework outlined in this guide offers a clear path forward for researchers to validate this hypothesis and to fully characterize the therapeutic potential of this intriguing molecule. The insights gained from such studies will be invaluable for the rational design of next-generation inhibitors and for advancing our understanding of the role of serine proteases in health and disease.
References
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022-07-14).
- Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR)
- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (n.d.). MedChemComm (RSC Publishing).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candid
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology.
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (n.d.). PubMed.
- Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. (n.d.). PubMed.
- The Role of Proteases in Stratum Corneum: Involvement in Stratum Corneum Desquam
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- 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. (n.d.). MDPI.
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Unlocking the Therapeutic Potential of 5-Chloro-4-isochromanone: A Technical Guide to Target Identification and Validation
Abstract
The isochromanone scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic molecules demonstrating a wide array of pharmacological activities. The introduction of a chlorine atom can significantly modulate the biological properties of a parent molecule, often enhancing its efficacy and metabolic stability. This technical guide explores the potential therapeutic targets of the novel compound, 5-Chloro-4-isochromanone. While direct experimental data for this specific molecule is not yet available, this document synthesizes existing knowledge on the isochromanone and isocoumarin classes of compounds, along with the well-documented influence of chloro-substitution in medicinal chemistry, to propose and detail a strategic approach for identifying and validating its therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Isochromanone Core and the "Magic Chloro" Effect
Isochromanones and their unsaturated counterparts, isocoumarins, are a class of benzopyranones that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antifungal, anticancer, and antihypertensive effects[1][2][3]. The versatility of this scaffold makes it a promising starting point for the development of new drugs.
The substitution of a hydrogen atom with chlorine, often referred to as the "magic chloro" effect, is a common strategy in drug design to enhance the therapeutic profile of a molecule[4][5][6]. A chloro-substituent can alter a compound's lipophilicity, metabolic stability, and binding affinity for its biological target[7][8]. The presence of chlorine can lead to more potent and selective drugs, as seen in numerous FDA-approved pharmaceuticals[5][6]. Given the established biological relevance of the isochromanone core and the potential for chlorine to enhance pharmacological properties, this compound represents a compelling candidate for therapeutic development.
Postulated Therapeutic Arenas and Potential Molecular Targets
Based on the known activities of structurally related isochromanones and isocoumarins, we can hypothesize several key therapeutic areas and molecular targets for this compound.
Anti-Inflammatory Activity
A significant body of evidence points to the anti-inflammatory potential of isochromanone derivatives. The primary mechanisms often involve the modulation of key inflammatory pathways.
-
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Many anti-inflammatory compounds exert their effects by inhibiting these two enzymes, which are crucial for the production of pro-inflammatory mediators like prostaglandins and nitric oxide. Structurally similar compounds have shown the ability to suppress the expression of COX-2 and iNOS.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammatory gene expression. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. It is plausible that this compound could interfere with this pathway, preventing the transcription of pro-inflammatory cytokines and enzymes.
Anticancer Activity
The isocoumarin scaffold has been associated with anticancer properties[9][10]. Several enzymatic pathways are critical for cancer cell proliferation and survival, presenting potential targets.
-
Phosphoinositide 3-Kinases (PI3K): The PI3K signaling pathway is frequently hyperactivated in various cancers, playing a central role in cell growth, proliferation, and survival. Isochromene derivatives have been reported as inhibitors of PI3K isoforms[11]. The chloro-substituent on the 5-position of the isochromanone ring could enhance binding to the ATP-binding pocket of PI3K isoforms.
-
Enzyme Inhibition in Cancer Therapeutics: Various enzymes are targeted in cancer therapy, including protein tyrosine kinases and histone deacetylases[12]. The isochromanone structure could serve as a scaffold for the development of inhibitors against such enzymes.
Antimicrobial and Antifungal Activity
Natural and synthetic isocoumarins have demonstrated a range of antimicrobial and antifungal activities[9][13][14]. Chlorinated isocoumarin derivatives, in particular, have been isolated from fungi and have shown moderate antifungal and antibacterial effects[9][13]. The mechanism of action in this context is often multifaceted but can involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Strategic Experimental Validation Workflow
A systematic and tiered approach is essential to elucidate the therapeutic targets of this compound. The following experimental workflow provides a roadmap for its preclinical evaluation.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Phase 1: Broad Biological Screening
The initial phase focuses on broad phenotypic screening to identify the most promising therapeutic area for this compound.
Protocol 1: Anti-inflammatory Activity Screening in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite in the culture medium as an indicator of NO production.
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Cell Viability (MTT Assay): Assess cell viability to rule out cytotoxic effects.
Table 1: Hypothetical Anti-inflammatory Screening Data
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | Cell Viability (%) |
| 0.1 | 95 ± 5 | 92 ± 6 | 100 ± 2 |
| 1 | 65 ± 4 | 58 ± 5 | 98 ± 3 |
| 10 | 25 ± 3 | 21 ± 4 | 95 ± 4 |
| 50 | 10 ± 2 | 8 ± 2 | 70 ± 5 |
Phase 2: Target Deconvolution and Mechanistic Studies
Once a primary biological activity is confirmed, the next phase is to identify the specific molecular targets and elucidate the mechanism of action.
Protocol 2: Western Blot Analysis of the NF-κB Signaling Pathway
-
Cell Lysis: Treat RAW 264.7 cells as described in Protocol 1, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Phase 3: In Vivo Model Validation
The final preclinical phase involves validating the therapeutic efficacy of this compound in relevant animal models.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats.
-
Treatment: Administer this compound orally at various doses 1 hour before carrageenan injection.
-
Induction of Edema: Inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This compound stands as a promising molecule at the intersection of a biologically active scaffold and a beneficial chemical modification. The proposed therapeutic targets in inflammation, cancer, and microbial infections are based on a strong foundation of evidence from related compounds. The systematic experimental workflow outlined in this guide provides a clear and logical path for the comprehensive evaluation of this novel compound. Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and optimize the therapeutic profile. Furthermore, advanced techniques such as chemical proteomics and computational docking studies can be employed for more precise target identification and to understand the molecular interactions at the atomic level. The exploration of this compound's therapeutic potential is a scientifically grounded endeavor with the prospect of yielding a novel therapeutic agent.
References
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National Institutes of Health. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. Available at: [Link]
-
ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Available at: [Link]
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Royal Society of Chemistry. (2023). Synthesis of isochromanone containing natural products from myxobacteria. Available at: [Link]
-
RSC Publishing. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. Available at: [Link]
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Royal Society of Chemistry. (2023). Synthesis of isochromanone containing natural products from myxobacteria. Available at: [Link]
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ResearchGate. (2024). Isocoumarins, Miraculous Natural Products Blessed with Diverse Pharmacological Activities | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Available at: [Link]
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MDPI. (2022). Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae. Available at: [Link]
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Sci-Hub. (2021). Research progress in biological activities of isochroman derivatives. Available at: [Link]
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ResearchGate. (2021). Research progress in biological activities of isochroman derivatives | Request PDF. Available at: [Link]
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ResearchGate. (2020). Isocoumarins in Medicinal Chemistry and Organic Synthesis | Request PDF. Available at: [Link]
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RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Available at: [Link]
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PubMed Central. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Available at: [Link]
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RSC Publishing. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. Available at: [Link]
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Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. Available at: [Link]
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PubMed Central. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Available at: [Link]
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National Institutes of Health. (2024). Photoresponsive prodrug for regulated inhibition of indoleamine 2,3-dioxygenase 1 enzyme activity. Available at: [Link]
-
PubMed. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Available at: [Link]
- (n.d.). In Vitro Inhibition of a Polymorphic Human Liver P-450 Isozyme by Narcotic Analgesics.
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MDPI. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Available at: [Link]
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Methodological & Application
Asymmetric Synthesis of Isochromanone Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Isochromanones
The isochromanone scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and synthetic pharmaceutical agents. These compounds exhibit a wide spectrum of biological activities, making them highly attractive targets in medicinal chemistry and drug development. Notable examples include the mycotoxin Ochratoxin A, the antidiabetic natural product (-)-hydrangenol, and the potent antitumor agents, the ajudazols. The stereochemistry at the chiral centers within the isochromanone core is often critical for their biological function. Consequently, the development of robust and highly stereoselective methods for the synthesis of enantioenriched isochromanone derivatives is a significant and ongoing endeavor in modern organic synthesis.
This comprehensive guide provides an in-depth exploration of cutting-edge asymmetric strategies for the synthesis of isochromanone derivatives. We will delve into the mechanistic underpinnings of several powerful catalytic systems, offering detailed, field-proven protocols for their implementation. This document is intended for researchers, scientists, and professionals in drug development who are seeking both a conceptual understanding and practical guidance in this important area of synthetic chemistry.
Strategic Approaches to Asymmetric Isochromanone Synthesis
The asymmetric construction of the isochromanone framework can be broadly categorized into several key strategies, primarily relying on the use of chiral catalysts to control the stereochemical outcome of the cyclization or a key bond-forming step. The two principal approaches that have gained considerable traction are transition-metal catalysis and organocatalysis. Each offers unique advantages in terms of substrate scope, functional group tolerance, and the nature of the bond disconnections they enable.
This guide will focus on two exemplary and highly effective modern protocols:
-
Bimetallic Relay Catalysis: A sophisticated cascade reaction involving the synergistic action of a rhodium(II) complex and a chiral Lewis acid for the synthesis of isochromanones with vicinal quaternary stereocenters.
-
Organocatalytic Intramolecular Mannich Reaction: A metal-free approach utilizing a chiral amine catalyst to construct functionalized 4-aminoisochromanones with excellent diastere- and enantioselectivity.
Method 1: Bimetallic Rh(II)/Chiral Lewis Acid-Catalyzed O-H Insertion/Aldol Cascade
This powerful strategy enables the efficient synthesis of complex isochromanone derivatives bearing two adjacent quaternary stereocenters, a significant challenge in stereoselective synthesis.[1][2] The reaction proceeds via a bimetallic relay system where an achiral dirhodium salt generates a reactive rhodium carbenoid, which then forms a carboxylic oxonium ylide. A second, chiral Lewis acid catalyst then orchestrates a highly enantioselective intramolecular aldol cyclization.[1]
Causality and Mechanistic Insights
The success of this cascade reaction hinges on the carefully orchestrated interplay between two distinct catalytic cycles.
-
Rhodium-Catalyzed Oxonium Ylide Formation: The reaction is initiated by the decomposition of an α-diazoketone by an achiral dirhodium(II) catalyst, such as Rh₂(TFA)₄, to form a rhodium carbenoid. This highly reactive intermediate undergoes an O-H insertion with a γ-ketoacid substrate (e.g., a 2-cinnamoylbenzoic acid) to generate a transient carboxylic oxonium ylide.[1][3]
-
Chiral Lewis Acid-Catalyzed Aldol Cyclization: The oxonium ylide rapidly rearranges to a (Z)-enol intermediate. At this critical juncture, a chiral Lewis acid, formed from a metal triflate like Sc(OTf)₃ or Fe(OTf)₃ and a chiral N,N'-dioxide ligand, takes control.[1][4] This chiral catalyst coordinates to the enol and the tethered ketone, organizing the transition state for the intramolecular aldol reaction. The specific architecture of the chiral ligand creates a sterically defined pocket that dictates the facial selectivity of the enol attack on the ketone, thereby establishing the stereochemistry of the two newly formed quaternary centers with high precision.[1][5] The use of α-diazoketones over α-diazoesters is crucial as it promotes the desired aldol cyclization pathway efficiently.[2]
Workflow and Proposed Catalytic Cycle
Caption: Bimetallic relay catalysis for isochromanone synthesis.
Data Summary: Substrate Scope and Performance
This bimetallic system demonstrates broad applicability with good to excellent yields and outstanding stereoselectivities across a range of substrates.
| Entry | γ-Ketoacid (A) Substituent (R¹) | α-Diazoketone (B) Substituent (R²) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Phenyl | 91 | 97 | [4] |
| 2 | 4-MeO-Ph | Phenyl | 92 | 97 | [4] |
| 3 | 4-Cl-Ph | Phenyl | 85 | 98 | [4] |
| 4 | 2-Naphthyl | Phenyl | 71 | 95 | [1] |
| 5 | Phenyl | 4-Br-Ph | 89 | 96 | [4] |
| 6 | Phenyl | 2-Naphthyl | 89 | 94 | [4] |
| 7 | 5-Br, Phenyl | Phenyl | 71 | 97 | [1] |
Conditions typically involve Rh₂(TFA)₄ (1 mol%), a chiral N,N'-dioxide ligand, and a Lewis acid (Fe(OTf)₃ or Sc(OTf)₃) in CH₂Cl₂ at low temperatures.
Detailed Experimental Protocol
Materials:
-
γ-Ketoacid (Substrate A, 1.0 equiv)
-
α-Diazoketone (Substrate B, 2.0 equiv)
-
Rhodium(II) trifluoroacetate dimer (Rh₂(TFA)₄, 0.01 equiv)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃, 0.02 equiv)
-
Chiral Ligand L-PiPr₂ (N,N'-dioxide ligand, 0.02 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the γ-ketoacid (0.10 mmol), Rh₂(TFA)₄ (0.001 mmol), Sc(OTf)₃ (0.002 mmol), and the chiral ligand L-PiPr₂ (0.002 mmol).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the chiral Lewis acid complex.
-
Cool the reaction mixture to the specified temperature (e.g., -10 °C) using a cryostat.
-
In a separate vial, dissolve the α-diazoketone (0.20 mmol) in anhydrous CH₂Cl₂ (1.0 mL).
-
Add the solution of the α-diazoketone dropwise to the cooled reaction mixture over 5 minutes.
-
Stir the reaction at -10 °C for the specified time (typically 6 hours), monitoring by TLC for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/CH₂Cl₂ mixture) to afford the pure isochromanone product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Method 2: Organocatalytic Asymmetric Intramolecular Mannich Reaction
Organocatalysis provides a powerful, metal-free alternative for the synthesis of chiral molecules. This protocol describes a highly stereoselective one-pot intramolecular Mannich reaction to produce 4-aminoisochromanones, which are valuable building blocks in medicinal chemistry.[6] The reaction is catalyzed by a secondary amine, typically a proline derivative, and proceeds with high yields and excellent cis-diastereoselectivity and enantioselectivity.
Causality and Mechanistic Insights
This transformation is a prime example of enamine catalysis, a cornerstone of organocatalysis.
-
Imine Formation: The reaction begins with the condensation of a 2-formylbenzoate derivative with an aniline to form an imine in situ.
-
Enamine Formation: The chiral secondary amine catalyst (e.g., a tetrazole-substituted proline derivative) reversibly reacts with the ketone moiety of the 2-formylbenzoate to form a chiral enamine intermediate. This is the key step where chirality is introduced.
-
Stereodetermining C-C Bond Formation: The chiral enamine then undergoes an intramolecular nucleophilic attack on the si-face of the previously formed imine. The stereochemical outcome is directed by a well-organized transition state, often depicted by the Zimmerman-Traxler model, where the bulky substituents orient themselves to minimize steric hindrance.[7][8] This step is a 6-endo-trig cyclization and is highly cis-selective.
-
Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the 4-aminoisochromanone product and regenerate the chiral catalyst, allowing it to re-enter the catalytic cycle.
The choice of a tetrazole-substituted proline derivative as the catalyst is critical; its specific steric and electronic properties enhance both the reactivity and the stereoselectivity of the reaction. Optimization studies have shown that DMSO is the ideal solvent for this transformation.
Workflow and Proposed Catalytic Cycle
Caption: Organocatalytic cycle for 4-aminoisochromanone synthesis.
Data Summary: Substrate Scope and Performance
This organocatalytic method is effective for a variety of substituted anilines and benzoate substrates, consistently delivering the cis-diastereomer with high enantiopurity.
| Entry | Aniline Substituent (R¹) | Benzoate Substituent (R²) | Yield (%) | dr (cis:trans) | ee (%) | Reference |
| 1 | 4-MeO-Ph | H | 85 | >99:1 | 99 | [6] |
| 2 | Ph | H | 70 | 99:1 | 99 | [6] |
| 3 | 4-Cl-Ph | H | 78 | 98:2 | 99 | [6] |
| 4 | 2-Me-Ph | H | 72 | 99:1 | 97 | [6] |
| 5 | 4-MeO-Ph | 7,8-(OMe)₂ | 75 | >99:1 | 96 | [6] |
| 6 | 4-Br-Ph | H | 81 | 98:2 | >99 | [6] |
Conditions typically involve a tetrazole-substituted proline catalyst (20 mol%) in DMSO at room temperature.
Detailed Experimental Protocol
Materials:
-
2-Oxopropyl-2-formylbenzoate derivative (1.0 equiv)
-
Aniline derivative (1.5 equiv)
-
(S)-2-(2H-Tetrazol-5-yl)pyrrolidine catalyst (0.2 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry vial, add the 2-oxopropyl-2-formylbenzoate (0.2 mmol, 1.0 equiv), the aniline derivative (0.3 mmol, 1.5 equiv), and the chiral catalyst (0.04 mmol, 0.2 equiv).
-
Add anhydrous DMSO (0.4 mL) to achieve a 0.5 M concentration with respect to the limiting reagent.
-
Stir the reaction mixture at room temperature for the required duration (typically 24-48 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the DMSO.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to yield the pure 4-aminoisochromanone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Outlook
The asymmetric synthesis of isochromanone derivatives is a vibrant and rapidly evolving field, driven by the significant biological potential of this heterocyclic core. The bimetallic relay catalysis and organocatalytic Mannich reaction detailed herein represent two powerful and distinct approaches to access these valuable molecules with exceptional levels of stereocontrol. The choice between a transition-metal-catalyzed or an organocatalytic approach will depend on the specific target molecule, desired functionalization, and practical considerations such as cost and metal-sensitivity of the substrates.
Future research will undoubtedly focus on expanding the substrate scope of existing methods, developing novel catalytic systems with even greater efficiency and selectivity, and applying these strategies to the total synthesis of complex natural products and new pharmaceutical candidates. The continued exploration of new mechanistic pathways and catalyst designs will further empower chemists to construct these important chiral scaffolds with increasing elegance and precision.
References
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Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science, 13(4), 1163–1168. [Link][1][2][3]
-
Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. ResearchGate. [Link][4]
-
Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458. [Link]
-
Tan, Z., Chen, L., Li, L., & Feng, X. (2020). Catalytic Asymmetric Synthesis of Isochroman Derivatives. Advanced Synthesis & Catalysis. From ResearchGate. [Link]
-
Various Authors. (2023). Representative bioactive molecules containing isochromanone units. ResearchGate. [Link][9]
-
Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science. [Link][2]
-
Vetica, F. (2018). Organocatalytic Asymmetric Synthesis of Isochromanones, Tetranortriterpenoids and Pyrazolone Derivatives. ResearchGate. [Link][6]
-
Nampoothiri, K. M., et al. (2011). Scheme 3. a) The reaction mechanism of the proline-catalyzed direct asymmetric aldol reactions... ResearchGate. [Link][7]
-
Salimimarand, M., & Piggott, M. J. (2022). Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2020). Catalytic Asymmetric Synthesis of Isochroman Derivatives. ResearchGate. [Link][10]
-
Li, Z., et al. (2021). Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. Nature Communications. [Link][11]
-
Various Authors. (2022). Possible asymmetric catalytic model. ResearchGate. [Link][5]
-
Various Authors. Isochromanone synthesis. Organic Chemistry Portal. [Link][12]
-
List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [Link]
-
LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link][8]
-
Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. Royal Society of Chemistry. [Link][3]
-
Waser, P., et al. (2018). (a) Selected bioactive synthetic isochromanes and natural products with... ResearchGate. [Link]
-
Various Authors. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. PMC. [Link]
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Introduction: The Significance of the Isochromanone Scaffold
An In-Depth Guide to the Synthesis of 5-Chloro-4-isochromanone
For researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles and practical insights necessary for successful synthesis.
Isochromanones are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active molecules. Their utility as key intermediates in the synthesis of various complex organic molecules, including isoquinoline alkaloids, underscores their importance in synthetic and medicinal chemistry.[1] The introduction of a chlorine atom at the 5-position, as in this compound, can significantly modulate the molecule's lipophilicity and electronic properties, potentially enhancing its biological activity and making it a valuable scaffold for drug discovery.[2]
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The synthesis of this compound can be efficiently achieved through an intramolecular Friedel-Crafts acylation.[3][4][5] This classic and reliable method for forming cyclic ketones on aromatic rings is well-suited for the construction of the isochromanone core. The general strategy involves the cyclization of a suitable precursor, such as a substituted phenylacetic acid derivative, in the presence of a strong Lewis acid or a protic acid catalyst.
The proposed two-step synthesis begins with the preparation of the precursor, 2-(2-carboxymethyl-4-chlorophenoxy)acetic acid, followed by its cyclization to yield the target this compound.
Reaction Mechanism
The key transformation in this synthesis is the intramolecular Friedel-Crafts acylation. The reaction is initiated by the activation of the carboxylic acid group of the precursor with a strong acid, leading to the formation of an acylium ion. This highly electrophilic species is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. Subsequent deprotonation re-establishes the aromaticity of the ring and yields the cyclic ketone, this compound. The use of a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid can effectively promote this cyclization.[5]
Experimental Protocol
PART 1: Synthesis of the Precursor - 2-(2-carboxymethyl-4-chlorophenyl)acetic acid
This protocol is adapted from general procedures for the synthesis of phenylacetic acid derivatives.[6][7]
Materials and Reagents:
-
4-Chlorobenzyl cyanide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Hydrolysis of 4-Chlorobenzyl Cyanide: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzyl cyanide (10.0 g, 66.0 mmol) in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4 hours, or until the reaction is complete (monitored by TLC).
-
Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the solution to pH 2 with concentrated hydrochloric acid. A white precipitate of 2-(4-chlorophenyl)acetic acid should form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-chlorophenyl)acetic acid.
-
Purification: The crude product can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexanes.
PART 2: Intramolecular Friedel-Crafts Acylation to this compound
This protocol is based on established procedures for intramolecular Friedel-Crafts acylation.[3][8][9]
Materials and Reagents:
-
2-(4-chlorophenyl)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Step-by-Step Procedure:
-
Formation of the Acyl Chloride: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 2-(4-chlorophenyl)acetic acid (5.0 g, 29.3 mmol) in anhydrous dichloromethane (50 mL). Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (2.6 mL, 35.2 mmol) or oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of anhydrous aluminum chloride (4.7 g, 35.2 mmol) in anhydrous dichloromethane (50 mL) and cool it to 0 °C. Slowly add the acyl chloride solution to the AlCl₃ suspension via a dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl (10 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol:
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be employed to obtain the pure product.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.[10][11][12][13]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons and the two methylene groups of the isochromanone ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbons.
-
IR (Infrared) Spectroscopy: A strong absorption band in the region of 1740-1760 cm⁻¹ is expected, which is characteristic of the carbonyl group in a six-membered lactone.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for a chlorine-containing compound.
Safety Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂). Handle with extreme care under anhydrous conditions.
-
Aluminum Chloride: This Lewis acid is a corrosive solid that reacts vigorously with water. Handle in a dry environment.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Acid/Base Handling: Concentrated acids and bases are corrosive. Handle with care and have appropriate neutralizing agents readily available.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in acylation | Incomplete formation of acyl chloride. | Ensure anhydrous conditions and sufficient reaction time for acyl chloride formation. |
| Deactivation of the Lewis acid by moisture. | Use freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under an inert atmosphere. | |
| Formation of side products | Intermolecular reaction. | Maintain dilute conditions during the addition of the acyl chloride to the Lewis acid suspension. |
| Difficulty in purification | Presence of starting material or polymeric byproducts. | Optimize the reaction time and temperature. Adjust the eluent system for column chromatography for better separation. |
Data Summary Table
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2-(4-chlorophenyl)acetic acid | 170.59 | 5.0 g | 29.3 mmol | 1.0 |
| Thionyl Chloride | 118.97 | 2.6 mL | 35.2 mmol | 1.2 |
| Aluminum Chloride | 133.34 | 4.7 g | 35.2 mmol | 1.2 |
| Product | This compound | Expected Yield | ||
| 182.59 | ~70-80% |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Reaction Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of the intramolecular Friedel-Crafts acylation step.
References
- Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds via regio- and chemoselective domino Friedel-Crafts acylation/Allan-Robinson reaction. PubMed.
- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Organic Syntheses.
- Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. Royal Society of Chemistry.
- Isochromanone synthesis. Organic Chemistry Portal.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5tRceoyya8ePfCbFJP7q-4GOQFZZKg7NRGnr6ELsoPwy65iwzTXIDv1Ata-jg_v_zyLVpoJCh1I0jAIeVKWCbzmHH-PXky7_tF2i7PR6cHYUmOsMVMFIrkMZptIPgn3-RsiP2lO45v0u2G9WGyQ==
- Friedel-Crafts Acylation. Chemistry LibreTexts.
- The preparation method and its purification process of 5- chloro-8-hydroxyquinolines. Google Patents.
- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. Google Patents.
- Technical Support Center: Isochromanone Synthesis. Benchchem.
- 6,7-dimethoxy-3-isochromanone. Organic Syntheses.
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. NIH.
- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm (RSC Publishing).
- Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. Google Patents.
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]
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Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]
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Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. YouTube. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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Synthesis and characterization of p-chlorophenylacetic acid. ResearchGate. Available at: [Link]
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]
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Application Notes & Protocols: Harnessing Click Chemistry for Accelerated Drug Discovery
Abstract
Click chemistry, a concept first articulated by K.B. Sharpless in 2001, has transitioned from a synthetic novelty to an indispensable engine driving modern drug discovery.[1][2] Its ethos of using modular, highly efficient, and bioorthogonal reactions has revolutionized how researchers approach lead discovery, target identification, and the development of complex therapeutic modalities.[3][4] This guide provides an in-depth exploration of click chemistry's core principles and offers detailed, field-proven protocols for its application in key areas of pharmaceutical research. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system for generating robust and reproducible results.
Foundational Principles: The "Click" Philosophy
At its heart, click chemistry is a set of criteria for ideal chemical reactions, emphasizing reliability, wide scope, and the generation of minimal, inoffensive byproducts.[5][6] These reactions are characterized by a high thermodynamic driving force, typically greater than 20 kcal/mol, which ensures they proceed rapidly and irreversibly to a single product.[2] This modular approach allows for the swift assembly of complex molecules from smaller, readily available building blocks.[2][7]
The two most prominent examples of click reactions in drug discovery are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) source.[8][9][] Its high efficiency and functional group tolerance have made it a workhorse in medicinal chemistry.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A significant advancement for biological applications, SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a cytotoxic copper catalyst.[][14] This bioorthogonality is crucial for reactions conducted in living systems.
The choice between CuAAC and SPAAC is dictated by the experimental context. While CuAAC is highly efficient for in vitro applications like library synthesis, the potential for copper-induced cytotoxicity makes SPAAC the preferred method for live-cell imaging, in vivo bioconjugation, and the synthesis of therapeutics where residual metal contamination is a concern.[1][15]
Application I: Target-Guided Synthesis with In Situ Click Chemistry
In situ click chemistry is a powerful fragment-based lead discovery strategy where a biological target actively participates in the synthesis of its own inhibitor.[16][17] The principle lies in the target's ability to bind and orient two complementary reactive fragments (one bearing an azide, the other an alkyne), thereby dramatically increasing their effective molarity and templating the formation of a high-affinity bidentate ligand.[16][17]
Causality of Experimental Design:
This approach is fundamentally driven by binding affinity. The enzyme or receptor acts as a nanoscale reaction vessel, selectively accelerating the cycloaddition of fragments that bind optimally within its active or allosteric sites.[16] This eliminates the need to synthesize and screen large libraries of compounds, as the target itself identifies the most potent combination from a pool of building blocks.[17] The resulting triazole product often exhibits a binding affinity that is the product, not just the sum, of the affinities of the individual fragments.[16]
Workflow for In Situ Click Chemistry
Caption: Workflow for target-guided lead discovery using in situ click chemistry.
Protocol 1: In Situ Click Chemistry for HIV-1 Protease Inhibitor Discovery
This protocol is adapted from seminal studies demonstrating the power of in situ click chemistry for identifying potent enzyme inhibitors.[17]
1. Materials & Reagents:
-
Recombinant HIV-1 Protease (SF-2)
-
Alkyne and Azide fragment libraries (solubilized in DMSO)
-
Ammonium Acetate Buffer (pH 6.0)
-
Acetonitrile (ACN), Formic Acid
-
LC-MS/MS system
2. Experimental Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the HIV-1 protease with a mixture of one alkyne fragment and one azide fragment in the ammonium acetate buffer. A typical final concentration might be 1-5 µM enzyme and 50-100 µM of each fragment.
-
Expert Insight: The choice of buffer is critical. A volatile buffer like ammonium acetate is compatible with mass spectrometry, avoiding the need for desalting steps that could disrupt non-covalent protein-ligand complexes.
-
-
Control Reactions: Prepare parallel control reactions:
-
No-enzyme control: Contains only the alkyne and azide fragments to assess the background (non-templated) reaction rate.
-
Single-fragment controls: Contain the enzyme and only the alkyne or only the azide to ensure no degradation or non-specific reactions occur.
-
-
Incubation: Incubate all reaction tubes at room temperature for 12-48 hours.
-
Expert Insight: The incubation time is a balance. It must be long enough for the templated reaction to yield a detectable amount of product, but short enough to minimize the background reaction, ensuring the identified hit is a result of enzymatic templating.[17]
-
-
Reaction Quench & Analysis: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This denatures the enzyme and precipitates it. Centrifuge to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS. Look for a new mass peak corresponding to the molecular weight of the expected triazole product (mass of alkyne + mass of azide).
-
Hit Validation: Once a hit is identified, synthesize the triazole product through conventional CuAAC. Purify the compound and determine its IC50 against HIV-1 protease using a standard enzymatic assay to confirm its inhibitory activity.
Application II: Bioorthogonal Labeling for Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a chemical proteomics technology used to assess the functional state of enzymes in complex biological systems.[18][19] Click chemistry is central to modern ABPP, enabling a two-step labeling strategy that overcomes the limitations of bulky traditional probes.[19][20] An activity-based probe (ABP) with a small, bioorthogonal handle (e.g., a terminal alkyne) is introduced to a proteome.[19] This ABP covalently binds to the active site of target enzymes. Subsequently, a reporter tag (e.g., a fluorescent azide or biotin-azide) is "clicked" onto the probe-labeled enzymes for visualization or enrichment.[19]
Causality of Experimental Design:
The key advantage of the click chemistry approach in ABPP is the use of a small, minimally perturbing alkyne tag on the initial probe.[19] Larger tags, like fluorophores or biotin, can sterically hinder the probe from accessing the enzyme's active site or prevent cell permeability. By decoupling the labeling and detection steps, the small alkyne-ABP can efficiently label its targets in situ or even in vivo.[18] The subsequent ex vivo click reaction with a reporter azide provides modularity, allowing the same labeled proteome to be analyzed with different tags (e.g., a fluorescent tag for gel-based analysis or a biotin tag for mass spectrometry-based identification).[19]
Workflow for Click Chemistry-Enabled ABPP
Caption: Two-step workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.
Protocol 2: CuAAC for Labeling Active Cysteine Proteases in Cell Lysates
This protocol provides a general framework for labeling a protein lysate with an alkyne-ABP followed by CuAAC conjugation to a fluorescent reporter.[20][21][22]
1. Reagent Stock Solutions:
-
Protein Lysate: 1-5 mg/mL in a suitable buffer (e.g., PBS).
-
Alkyne-ABP: 100 µM in DMSO.
-
Azide-Fluorophore: 2.5 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA Ligand: 100 mM in water. (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Expert Insight: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerating the reaction and protecting proteins from oxidative damage.[23]
-
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
2. Experimental Procedure:
-
Proteome Labeling: To 50 µL of protein lysate in a microfuge tube, add 1 µL of the 100 µM alkyne-ABP stock solution (final concentration ~2 µM). Incubate for 30 minutes at 37°C.
-
Prepare Click-Chemistry Cocktail: In a separate tube, premix the following in order:
-
90 µL PBS buffer
-
20 µL of 2.5 mM Azide-Fluorophore
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
Vortex briefly to mix. This premixing allows the copper and ligand to complex.
-
-
Initiate Click Reaction: Add the labeled proteome from step 1 to the click-chemistry cocktail.
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.
-
Self-Validation: The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. The reaction should proceed rapidly.[9]
-
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Analysis: The click-labeled proteins are now ready for downstream analysis. For visualization, add SDS-PAGE loading buffer, run the gel, and visualize using an appropriate fluorescence gel scanner.
Application III: Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[] Click chemistry, particularly the copper-free SPAAC reaction, provides a robust method for conjugating the drug-linker to the antibody, enabling precise control over the drug-to-antibody ratio (DAR) and the site of conjugation.[5][][25][26] This leads to more homogeneous ADC populations with improved therapeutic indices.[5]
Causality of Experimental Design:
Homogeneity is a critical quality attribute for ADCs. Traditional conjugation methods often result in heterogeneous mixtures with varying DARs, which can lead to unpredictable efficacy and toxicity.[5] By introducing an azide or a strained alkyne at a specific site on the antibody (e.g., via an engineered cysteine or an unnatural amino acid), SPAAC can be used to attach the drug-linker with high precision.[25] The bioorthogonality of the SPAAC reaction ensures that the conjugation occurs only at the desired site without affecting the antibody's structure or antigen-binding capability. The absence of a copper catalyst is paramount for producing a therapeutic agent intended for human use.[15]
Workflow for ADC Synthesis via SPAAC
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.
Protocol 3: Site-Specific ADC Preparation via SPAAC
This protocol describes the conjugation of a dibenzoazacyclooctyne (DBCO)-functionalized drug-linker to an azide-conjugated antibody.[25]
1. Materials & Reagents:
-
Azide-conjugated Antibody: Purified and buffer-exchanged into PBS (pH 7.4).
-
DBCO-conjugated Drug-Linker: Stock solution (e.g., 20-30 mM) in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dimethyl Sulfoxide (DMSO).
-
Desalting Column: (e.g., PD-10) for purification.
-
Protein Concentrator: With appropriate molecular weight cutoff (e.g., 50 kDa).[25]
2. Experimental Procedure:
-
Antibody Preparation: Ensure the azide-conjugated antibody is at a known concentration (e.g., 5-10 mg/mL) in PBS, pH 7.4.
-
SPAAC Conjugation:
-
To the antibody solution, add the DBCO-drug linker stock solution to achieve a 5- to 10-fold molar excess of the linker relative to the antibody.
-
Expert Insight: A molar excess of the linker drives the reaction to completion. The final concentration of DMSO should be kept below 10% (v/v) to prevent denaturation of the antibody.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation (e.g., on an end-over-end rotator).
-
Self-Validation: Reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC), where the conjugated ADC will have a longer retention time than the unconjugated antibody.
-
-
Purification:
-
Remove the excess, unreacted DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the protein.
-
-
Concentration & Formulation: Concentrate the purified ADC and perform a final buffer exchange using a protein concentrator.
-
Characterization: Characterize the final ADC product to determine:
-
Drug-to-Antibody Ratio (DAR): Using HIC and/or Mass Spectrometry.
-
Purity & Aggregation: Using Size Exclusion Chromatography (SEC).
-
Antigen Binding: Using an ELISA or Surface Plasmon Resonance (SPR).
-
Quantitative Data Summary
| Application | Key Reaction | Typical Reagent Ratio | Reaction Time | Key Analysis Method |
| In Situ Lead Discovery | CuAAC (templated) | 1:20:20 (Target:Azide:Alkyne) | 12-48 hours | LC-MS/MS |
| ABPP Labeling | CuAAC | N/A (Sequential) | 30-60 min (Click Step) | In-gel Fluorescence / MS |
| ADC Synthesis | SPAAC | 1:5-10 (Antibody:Linker) | 4-12 hours | HIC, Mass Spectrometry |
Conclusion and Future Outlook
Click chemistry has fundamentally altered the landscape of drug discovery by providing a suite of reactions that are as reliable and efficient as they are versatile.[1][3] From accelerating the identification of novel leads with in situ techniques to enabling the creation of precisely engineered ADCs, its impact is undeniable. As the field evolves, research will continue to focus on developing new bioorthogonal reactions with even faster kinetics and greater biocompatibility.[1] The integration of click chemistry with other cutting-edge technologies, such as DNA-encoded libraries and artificial intelligence, promises to further streamline the path from initial concept to clinical candidate, delivering novel therapeutics to patients faster than ever before.[1]
References
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Conjugation Based on Click Chemistry. Creative Biolabs. [Link]
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Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PubMed. [Link]
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Recent applications of click chemistry in drug discovery. PubMed. [Link]
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In situ click chemistry: from small molecule discovery to synthetic antibodies. National Institutes of Health (NIH). [Link]
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Advances in click chemistry for drug discovery and development. PubMed. [Link]
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Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Publications. [Link]
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Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. MDPI. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]
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Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Pharmaceutical Chemistry & Research. [Link]
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In situ click chemistry: a powerful means for lead discovery. Taylor & Francis Online. [Link]
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CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. [Link]
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Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. National Institutes of Health (NIH). [Link]
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Full article: Advances in click chemistry for drug discovery and development. Taylor & Francis Online. [Link]
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An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences. [Link]
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Bioorthogonal Diels–Alder Click Chemistry-Based Pretargeted PET Imaging Strategy for Monitoring Programmed Death-Ligand 1 Expression. ACS Omega. [Link]
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Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. MDPI. [Link]
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Flow diagram of the click chemistry–activity-based protein profiling... ResearchGate. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
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Click Chemistry Conjugations. Springer Nature Experiments. [Link]
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Recent Advances in Bioorthogonal Click Chemistry for Enhanced PET and SPECT Radiochemistry | Request PDF. ResearchGate. [Link]
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The growing impact of bioorthogonal click chemistry on the development of radiopharmaceuticals. PubMed. [Link]
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Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. National Institutes of Health (NIH). [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]
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Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). [Link]
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Click Chemistry Protocols. Dianhua Biotechnology. [Link]
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Rethinking Click and Bioorthogonal Chemistry for Biomedical Applications. ACS Materials Letters. [Link]
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Applications of Click Chemistry in Radiopharmaceutical Development. ResearchGate. [Link]
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Modular Strategies for PET Imaging Agents. National Institutes of Health (NIH). [Link]
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CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY. The Nobel Prize. [Link]
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Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Jetir.org. [Link]
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Click Chemistry: Innovative strategies and bio-orthogonal applications. ResearchGate. [Link]
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Click chemistry: A novel tool in pharmaceutical research. Allied Academies. [Link]
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The process of in situ click chemistry. ResearchGate. [Link]
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The Top 9 Click Chemistry Life Science Applications you need to know. J&K Scientific. [Link]
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Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]
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Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
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Click chemistry. Wikipedia. [Link]
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Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications. [Link]
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Application Notes & Protocols: The Strategic Use of 5-Chloro-4-isochromanone in Modern Medicinal Chemistry
Introduction: The Isochromanone Scaffold in Drug Discovery
The isochromanone core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an excellent scaffold for probing interactions with biological targets. The introduction of a chlorine atom at the 5-position, yielding 5-Chloro-4-isochromanone, profoundly influences the molecule's electronic and steric properties. Halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to enhance membrane permeability, improve metabolic stability, and modulate binding affinity through specific halogen bonding interactions.[3][4]
This guide focuses on this compound as a versatile building block, particularly in the development of enzyme inhibitors and as a key intermediate for more complex molecular architectures.
Physicochemical Profile and Handling
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and biological assays. While extensive experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value (Estimated/Computed) | Significance in Drug Discovery |
| Molecular Formula | C₉H₇ClO₂ | Provides the elemental composition. |
| Molecular Weight | 182.60 g/mol | Falls within the range for "lead-like" molecules. |
| Appearance | Likely a white to off-white crystalline solid | Important for handling and solubility assessments. |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc); sparingly soluble in water. | Critical for reaction setup and preparation of stock solutions for biological assays. The chlorine atom increases lipophilicity compared to the parent isochromanone.[3] |
| XLogP3-AA | ~2.0-2.5 | An indicator of lipophilicity, suggesting good potential for cell membrane permeability. |
| Hydrogen Bond Acceptors | 2 (carbonyl and ether oxygens) | Can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Donors | 0 | The core scaffold does not donate hydrogen bonds. |
Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For biological assays, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Synthetic Strategies and Chemical Logic
The synthesis of the this compound core can be achieved through several established methods for isochromanone formation, starting from appropriately substituted precursors.[5][6] A common and reliable approach involves the cyclization of a 2-carboxymethylphenylacetic acid derivative.
Workflow: General Synthesis of this compound
Caption: General synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1: Benzylic bromination is a standard and efficient method for introducing a reactive handle onto the methyl group. N-Bromosuccinimide (NBS) is often preferred for its ease of handling and selectivity.
-
Step 2: The cyano group is introduced as a precursor to the carboxylic acid needed for the lactone ring. It is a robust and high-yielding transformation.
-
Step 3: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by in-situ intramolecular acylation (cyclization), is an efficient way to form the isochromanone ring. A strong acid like polyphosphoric acid (PPA) can serve as both the catalyst and solvent for this final step.
Application in Medicinal Chemistry: A Versatile Scaffold
The true value of this compound lies in its potential for derivatization. The C4-keto group is a prime handle for modification, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
Case Study: Development of Serine Protease Inhibitors (e.g., Human Neutrophil Elastase)
Human Neutrophil Elastase (HNE) is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome.[7] The development of HNE inhibitors is a significant therapeutic strategy.[8][9][10] The isochromanone scaffold can be elaborated to present pharmacophoric features that occupy the enzyme's active site pockets.
Caption: Logical relationships in the design of HNE inhibitors.
The 4-keto group can be converted into amines, oximes, or hydrazones, allowing the attachment of side chains designed to interact with the S1 and S2 specificity pockets of HNE.[2] The 5-chloro substituent can enhance binding by forming a halogen bond with backbone carbonyls in the active site or by increasing the compound's lipophilicity, thereby improving its overall profile.
Detailed Experimental Protocols
The following protocols are provided as templates. Researchers should optimize conditions based on their specific substrates and available equipment.
Protocol 1: Reductive Amination at the C4-Position
This protocol describes a general procedure for coupling a primary or secondary amine to the 4-keto position of this compound.
Materials:
-
This compound
-
Desired amine (e.g., 4-(2-methoxyphenyl)piperazine) (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acetic acid (catalytic amount, ~5% v/v)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Workflow Diagram:
Caption: Step-by-step workflow for reductive amination.
Self-Validating System:
-
Monitoring: The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product. A co-spot of the starting material and the reaction mixture is essential.
-
Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potency (IC₅₀) of compounds against HNE.
Materials:
-
Human Neutrophil Elastase (commercially available)
-
HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100
-
Test Compound (this compound derivative) stock solution in DMSO
-
Positive Control Inhibitor (e.g., Sivelestat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of HNE in assay buffer (e.g., 25 nM).
-
Prepare a working solution of the substrate MeOSuc-AAPV-pNA in assay buffer (e.g., 200 µM). Keep protected from light.
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further into assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (≤1%).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of assay buffer and 2 µL of the test compound dilution.
-
Positive Control Wells: Add 50 µL of assay buffer and 2 µL of the positive control dilution.
-
Negative Control (100% activity): Add 50 µL of assay buffer and 2 µL of DMSO.
-
Blank (No enzyme): Add 75 µL of assay buffer and 2 µL of DMSO.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the HNE working solution to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405 nm every minute for 20-30 minutes using a microplate reader. The p-nitroaniline product released by the enzyme is yellow and absorbs at this wavelength.
-
Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Description | Typical Value |
| IC₅₀ | Inhibitor concentration for 50% inhibition | Varies (nM to µM) |
| Kᵢ | Inhibition constant | Determined from follow-up mechanism-of-action studies.[11] |
| Hill Slope | Slope of the dose-response curve | ~1 for a 1:1 binding stoichiometry |
Conclusion and Future Perspectives
This compound is a high-potential scaffold for medicinal chemistry. Its straightforward synthesis and the reactive handle at the C4-position make it an ideal starting point for constructing libraries of diverse compounds. The strategic placement of the chlorine atom provides a built-in tool for modulating pharmacokinetic and pharmacodynamic properties. Future research should focus on exploring a wider range of derivatizations and screening the resulting compounds against a broader panel of biological targets, including other proteases, kinases, and epigenetic targets, to fully unlock the therapeutic potential of this versatile chemical entity.
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PubChem Compound Summary for CID 33344, 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. [Link]
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Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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An efficient asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides. Chemical Science. [Link]
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Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]
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The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology. [Link]
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Flavonoids as inhibitors of human neutrophil elastase. Phytochemistry Reviews. [Link]
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Inhibitors of human neutrophil elastase based on a highly functionalized N-amino-4-imidazolidinone scaffold. European Journal of Medicinal Chemistry. [Link]
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PubChem Compound Summary for CID 177785594, cis-5-Chloro-3-ethyl-isochroman-4-amine. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 134222985, trans-5-Chloro-3-methyl-isochroman-4-amine. National Center for Biotechnology Information. [Link]
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Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm. [Link]
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Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones Via Ugi-Azide Reaction Catalyzed by ZnO Nanoparticles. Molecules. [Link]
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On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]
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An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences. [Link]
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In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
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Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Pharma Innovation Journal. [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry. [Link]
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Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. Molecules. [Link]
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Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide Derivatives: A Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives. These compounds have emerged as a promising class of tubulin polymerization inhibitors with potent anticancer activity. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the synthetic strategy and experimental design, empowering researchers to confidently reproduce and build upon these findings.
Introduction: The Therapeutic Potential of Salicylamide Derivatives
Salicylamide and its derivatives have long been a fertile ground for medicinal chemistry, yielding a diverse array of therapeutic agents.[1] The salicylamide scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets. This has led to the development of drugs with antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2]
Recently, a novel series of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives has been identified as potent inhibitors of tubulin polymerization.[3][4] Tubulin, a key component of the cytoskeleton, is a well-validated target for cancer therapy.[5] Agents that disrupt tubulin dynamics interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6] This guide will focus on the synthesis and evaluation of this promising class of anticancer agents.
Synthetic Strategy: Rationale and Optimization
The synthesis of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives involves a multi-step process. A key consideration in the synthetic design is the efficient formation of the amide bond and the introduction of the sulfonamide moiety.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two key starting materials: a substituted salicylic acid derivative and a substituted benzylamine derivative. The primary challenge lies in the selective formation of the amide bond without significant side reactions.
Caption: Retrosynthetic approach for 5-chloro-N-(4-sulfamoylbenzyl)salicylamide.
Optimization of the Synthetic Route
Initial attempts to synthesize the target compounds starting from 5-chlorosalicylic acid and benzylamine followed by chlorosulfonation resulted in low yields of less than 20%.[3] This is likely due to the presence of the free phenolic hydroxyl group, which can interfere with the subsequent chlorosulfonation step.
To circumvent this issue, a more efficient route was developed starting with 5-chloro-2-methoxybenzoic acid.[3] The methoxy group serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions during the subsequent synthetic steps. This strategic choice significantly improves the yield of the sulfonyl chloride intermediate to 90%.[3]
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 5-chloro-2-methoxybenzoic acid | ≥98% | Sigma-Aldrich |
| Benzylamine | ≥99% | Sigma-Aldrich |
| Ethyl chloroformate | ≥97% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Chlorosulfonic acid | ≥99% | Sigma-Aldrich |
| 4-(Aminomethyl)benzenesulfonamide hydrochloride | ≥98% | Commercially available |
| Sodium carbonate | ≥99.5% | Fisher Scientific |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sodium cyanide | ≥97% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ≥99.7% | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |
Synthesis of Intermediate 1: 5-chloro-2-methoxy-N-benzylbenzamide
-
To a solution of 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add benzylamine (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 5-chloro-2-methoxy-N-benzylbenzamide.
Synthesis of Intermediate 2: 4-((5-chloro-2-methoxybenzamido)methyl)benzene-1-sulfonyl chloride
-
Carefully add 5-chloro-2-methoxy-N-benzylbenzamide (1.0 eq) portion-wise to an excess of chlorosulfonic acid (10 eq) at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The solid precipitate is the sulfonyl chloride derivative.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Synthesis of Intermediate 3: 5-chloro-2-methoxy-N-(4-(N-substituted-sulfamoyl)benzyl)benzamide
-
To a solution of 4-((5-chloro-2-methoxybenzamido)methyl)benzene-1-sulfonyl chloride (1.0 eq) in a mixture of DCM and water (2:1), add sodium carbonate (2.0 eq).
-
Add the desired amine (e.g., ammonia for the parent compound, or other primary/secondary amines for derivatives) (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Final Product: 5-chloro-N-(4-sulfamoylbenzyl)salicylamide
-
Dissolve the 5-chloro-2-methoxy-N-(4-(N-substituted-sulfamoyl)benzyl)benzamide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivative.
Caption: Synthetic workflow for 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives.
Characterization of the Final Product
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Expected ¹H NMR signals for 5-chloro-N-(4-sulfamoylbenzyl)salicylamide: Aromatic protons in the salicylamide and benzylsulfonamide rings, a triplet for the methylene protons, and singlets for the amide and sulfonamide protons.
-
Expected ¹³C NMR signals: Signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, C=O, and S=O stretches.
-
Melting Point: To assess the purity of the crystalline solid.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 5-chloro-N-(4-sulfamoylbenzyl)salicylamide (Predicted) | ~11.5 (s, 1H, OH), ~9.0 (t, 1H, NH), 7.2-7.8 (m, 7H, Ar-H), 7.2 (s, 2H, SO₂NH₂), 4.5 (d, 2H, CH₂) | ~168 (C=O), ~158 (C-OH), ~118-145 (Ar-C), ~45 (CH₂) |
Biological Evaluation: Tubulin Polymerization Inhibition Assay
The primary mechanism of action of these salicylamide derivatives is the inhibition of tubulin polymerization.[3][4] An in vitro tubulin polymerization assay is a key experiment to confirm this activity.
Principle of the Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound. The polymerization process is typically tracked by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[7]
Protocol for Tubulin Polymerization Inhibition Assay
-
Prepare a solution of purified tubulin in a suitable buffer (e.g., G-PEM buffer).
-
Add the test compound at various concentrations to the tubulin solution.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the change in fluorescence over time using a microplate reader.
-
Include positive (e.g., colchicine) and negative (vehicle control) controls.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Mechanism of Action: Downstream Cellular Effects
Inhibition of tubulin polymerization by 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives triggers a cascade of events within cancer cells, ultimately leading to cell death.
Caption: Downstream effects of tubulin polymerization inhibition.
The disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. This activation leads to a prolonged arrest of the cell cycle in the G2/M phase.[6] If the cell is unable to resolve this mitotic arrest, it will ultimately undergo apoptosis, or programmed cell death.[7]
Troubleshooting and Expert Insights
-
Low Yield in Amide Coupling: The direct coupling of a carboxylic acid and an amine can be challenging due to the formation of an ammonium salt. The use of a coupling agent like ethyl chloroformate activates the carboxylic acid, facilitating the nucleophilic attack by the amine.[8]
-
Side Reactions in Chlorosulfonation: Chlorosulfonation is a highly exothermic reaction and must be performed at low temperatures to minimize side reactions. The use of a large excess of chlorosulfonic acid helps to drive the reaction to completion.
-
Purification Challenges: The final product may contain impurities from the deprotection step. Recrystallization is often an effective method for purification. If the product is colored, treatment with activated charcoal during recrystallization can be beneficial.[9]
-
Demethylation Step: The use of sodium cyanide for demethylation is effective but requires appropriate safety precautions due to its toxicity. Alternative demethylation reagents such as boron tribromide can also be considered.
Conclusion
The synthesis of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives represents a promising avenue for the development of novel anticancer agents. By understanding the rationale behind the synthetic strategy and the mechanism of action of these compounds, researchers can effectively synthesize and evaluate these and related molecules. This guide provides a solid foundation for further exploration in this exciting area of drug discovery.
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Gornowicz, A., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2169. [Link]
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Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. [Link]
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ResearchGate. (n.d.). MDs inhibit tubulin polymerization and cause G2/M phase cell cycle... Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 11(1), 105-117. [Link]
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Lu, Y., et al. (2012). Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase. PLoS ONE, 7(6), e36502. [Link]
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Maged, A. A., et al. (2003). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archiv der Pharmazie, 336(7), 325-334. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687). Retrieved from [Link]
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Application Notes & Protocols: Experimental Setup for Reactions of 5-Chloro-4-Isochromanone
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setups and protocols for key synthetic transformations involving 5-Chloro-4-isochromanone. This versatile heterocyclic scaffold is of significant interest due to its prevalence in bioactive natural products and its utility as a building block in medicinal chemistry.[1] We detail field-proven methodologies for nucleophilic additions to the C4-carbonyl and palladium-catalyzed cross-coupling reactions at the C5-position. The protocols emphasize not only the procedural steps but also the underlying chemical principles, ensuring robust, reproducible, and scalable outcomes. Safety considerations, reaction monitoring, and product characterization are integrated throughout.
Introduction: The Chemical Versatility of this compound
The isochromanone core is a privileged structure in organic synthesis, and the presence of a chlorine atom at the C5-position and a ketone at the C4-position makes this compound a particularly valuable and multi-faceted intermediate. Its reactivity is primarily centered on three sites:
-
The Electrophilic C4-Carbonyl: The ketone group is susceptible to a wide range of nucleophilic addition reactions, allowing for the introduction of new substituents and the creation of a chiral center at the C4 position.[2]
-
The C5-Aryl Chloride: The carbon-chlorine bond provides a handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
-
The α-Protons (C3-Position): While not the primary focus of this guide, the protons at the C3 position are enolizable, opening pathways for reactions such as aldol condensations and alkylations.
This guide is structured to provide both the "how" and the "why" for the most impactful transformations of this scaffold, empowering researchers to not only replicate these methods but also to adapt them for novel synthetic targets.
Critical Safety & Handling Precautions
Before commencing any experimental work, a thorough risk assessment is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile).[3]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[4]
-
Chemical Hazards:
-
This compound and its derivatives: May cause skin, eye, and respiratory irritation.[3][4] Avoid generating dust.
-
Palladium Catalysts: Many palladium complexes are toxic and should be handled with care.
-
Solvents: Organic solvents are often flammable and volatile. Keep away from ignition sources.[5]
-
Bases: Strong bases like sodium hydride or potassium carbonate are corrosive and/or moisture-sensitive. Handle appropriately.
-
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can deactivate the catalyst. These reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). This involves using flame-dried glassware and techniques like Schlenk lines or glove boxes.
Nucleophilic Addition to the C4-Carbonyl Group
The addition of a nucleophile to the carbonyl carbon is a fundamental transformation that converts the trigonal planar, sp²-hybridized carbon into a tetrahedral, sp³-hybridized center.[2] This process is central to creating valuable alcohol and amino derivatives.
Mechanistic Rationale
The carbonyl group is polarized, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich. A nucleophile attacks the electrophilic carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[6] Subsequent protonation of the resulting alkoxide yields the alcohol product. For weaker nucleophiles, the reaction can be catalyzed by an acid to enhance the electrophilicity of the carbonyl carbon.
Protocol 3.1: Asymmetric Reduction to (S)-5-Chloro-3,4-dihydro-1H-isochromen-4-ol
This protocol describes the creation of a chiral alcohol, a highly valuable intermediate for asymmetric synthesis, using a well-established reducing agent.
Principle: The ketone is reduced to a secondary alcohol. While simple reducing agents like sodium borohydride (NaBH₄) would produce a racemic mixture, this protocol can be adapted for asymmetric reduction using chiral catalysts to yield an enantiomerically enriched product.[7]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration) and cool the flask to 0 °C using an ice bath.
-
Addition of Reductant: Slowly add sodium borohydride portion-wise over 10-15 minutes. Causality Note: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add deionized water and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure alcohol.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH₄ | Mild and selective for ketones/aldehydes. |
| Solvent | Methanol | Good solubility for substrate; proton source for workup. |
| Temperature | 0 °C | Controls reaction rate and minimizes side reactions. |
| Quenching Agent | Saturated NH₄Cl | Safely neutralizes excess borohydride. |
Palladium-Catalyzed Cross-Coupling at the C5-Position
The aryl chloride at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming C-C and C-N bonds. Aryl chlorides are often less reactive than the corresponding bromides or iodides, requiring carefully selected catalyst systems.[8][9]
Protocol 4.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Principle: This reaction forms a new carbon-carbon bond between the C5 position of the isochromanone and an aryl group, yielding a biaryl structure. The reaction is catalyzed by a palladium(0) species.[10]
Mechanistic Causality: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v), degassed
-
Schlenk flask, condenser, inert gas line (Ar or N₂)
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand. Causality Note: SPhos is a bulky, electron-rich phosphine ligand that facilitates the difficult oxidative addition of the aryl chloride to the palladium center.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality Note: Degassing the solvent by sparging with an inert gas for 20-30 minutes is critical to remove dissolved oxygen, which would oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Equip the flask with a condenser, and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solution and purify the residue by flash column chromatography (ethyl acetate/hexane) to obtain the 5-phenyl-4-isochromanone product.
Protocol 4.2: Heck-Mizoroki Reaction with Styrene
Principle: This reaction couples the C5-position of the isochromanone with an alkene (styrene), forming a new C-C bond and introducing a styrenyl substituent.[13]
Mechanistic Causality: The Heck reaction follows a different catalytic pathway after the initial oxidative addition step:
-
Oxidative Addition: Same as in the Suzuki coupling, Pd(0) inserts into the Ar-Cl bond.[14]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Palladium-Aryl bond.[13]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond of the product and a palladium-hydride species.[14]
-
Regeneration: The base in the reaction mixture neutralizes the generated H-X and regenerates the Pd(0) catalyst.[14]
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources, respectively. |
| Ligand | P(t-Bu)₃, Buchwald Ligands (e.g., SPhos) | Bulky, electron-rich phosphines are essential for activating the inert C-Cl bond.[15] |
| Base | K₂CO₃, Cs₂CO₃, or an organic base like Cy₂NMe | An inorganic base is common; sterically hindered organic bases can also be effective.[15] |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures. |
| Temperature | 100 - 140 °C | Higher temperatures are generally needed for the activation of aryl chlorides.[9] |
Product Characterization
The successful synthesis of this compound derivatives must be confirmed through rigorous spectroscopic analysis.[1]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the proton environment. Key signals to look for include the appearance of new aromatic signals in a Suzuki product or vinyl protons in a Heck product. In a reduction product, the disappearance of the ketone and the appearance of a new signal for the C4-H (often a multiplet) and the hydroxyl proton (-OH) are characteristic.
-
¹³C NMR: Confirms the carbon skeleton. Look for the C4 carbonyl signal (~190-200 ppm) to shift to a C-OH signal (~60-80 ppm) upon reduction. New aromatic or alkene carbon signals will appear after cross-coupling.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound, verifying that the desired transformation has occurred.[16]
-
Infrared (IR) Spectroscopy: Useful for tracking functional group changes. The strong C=O stretch of the ketone (around 1720-1740 cm⁻¹) will disappear upon reduction and be replaced by a broad O-H stretch (around 3200-3600 cm⁻¹).
References
-
Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458. Available at: [Link]
-
Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science, 13(4), 1034-1040. Available at: [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]
-
Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at: [Link]
-
Enders, D., et al. (2016). Organocatalytic Asymmetric Synthesis of Isochromanones. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Addition Reactions. Available at: [Link]
-
Vetica, F., et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Sci-Hub. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isochromanone synthesis. Available at: [Link]
-
Gizińska, M., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism. YouTube. Available at: [Link]
-
Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2007). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Available at: [Link]
-
ResearchGate. (2025). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone. Available at: [Link]
-
Lang, J., et al. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. PMC - NIH. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Al-Haşimi, A. A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]
-
BMRB. (n.d.). 3-isochromanone. Available at: [Link]
-
Sharma, S., & Singh, B. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
-
Carl ROTH. (n.d.). Safety data sheet. Available at: [Link]
-
Tatton, A. S., et al. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. Available at: [Link]
-
Reddy, V. B., et al. (2023). A squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wang, C., et al. (2020). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. Available at: [Link]
-
jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. Available at: [Link]
-
Gualandi, A., et al. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. Available at: [Link]
-
Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. PubMed. Available at: [Link]
-
Kantchev, E. A. B., et al. (2007). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
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Definitive Characterization of 5-Chloro-4-isochromanone: An Integrated Spectroscopic and Chromatographic Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the analytical methods required for the definitive structural elucidation and purity assessment of 5-Chloro-4-isochromanone, a key intermediate in various synthetic pathways. A multi-technique approach is presented, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols and data interpretation guidelines detailed herein are designed to ensure the highest level of scientific integrity and trustworthiness for researchers in synthetic chemistry and drug development.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science.[1] As a synthetic intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are critical prerequisites for its use in subsequent reaction steps and for ensuring the integrity of final products. An analytical strategy that relies on a single technique is insufficient; instead, a holistic approach combining multiple orthogonal methods is necessary to provide a self-validating system of characterization.[2] This guide explains the causality behind the selection of each technique and provides detailed, field-proven protocols for their application.
The Core Analytical Workflow: A Multi-Pronged Strategy
The complete characterization of a novel or synthesized compound like this compound relies on gathering complementary pieces of information. Each analytical technique provides a unique part of the puzzle: NMR spectroscopy reveals the molecular skeleton, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the functional groups present, and HPLC verifies the purity.
Caption: Integrated workflow for the comprehensive analysis of this compound.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[4]
Principle of NMR
Atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field, creating two distinct energy states.[4] By applying radiofrequency (RF) pulses, we can excite these nuclei from the lower to the higher energy state. The precise energy (frequency) required for this transition is known as the chemical shift (δ) and is highly sensitive to the local electronic environment of the nucleus.[3] This allows us to differentiate between chemically non-equivalent atoms in a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte's resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, (CH₃)₄Si) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]
-
Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR , acquire a spectrum with 16-32 scans.
-
For ¹³C NMR , a greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[5]
-
Run additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Caption: Step-by-step workflow for NMR-based structural elucidation.
Predicted Spectral Data & Interpretation
Based on the structure of this compound, the following characteristic signals are expected. The aromatic protons will appear in the downfield region (higher δ values) due to the deshielding effect of the benzene ring current. The protons on the aliphatic portion of the lactone ring will be more upfield.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~4.6 - 4.8 | s | 2H | -O-CH₂ -Ar |
| H-3 | ~3.8 - 4.0 | s | 2H | -C(=O)-CH₂ - |
| H-6 | ~7.4 - 7.6 | d | 1H | Aromatic H |
| H-7 | ~7.2 - 7.4 | t | 1H | Aromatic H |
| H-8 | ~7.0 - 7.2 | d | 1H | Aromatic H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~165 - 170 | Lactone Carbonyl |
| Ar-C (quaternary) | ~125 - 140 | Aromatic Quaternary Carbons |
| Ar-CH | ~120 - 135 | Aromatic Methine Carbons |
| O-CH₂ | ~65 - 70 | Methylene adjacent to ether oxygen |
| C-CH₂ | ~35 - 40 | Methylene adjacent to carbonyl |
(Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual values may vary slightly based on solvent and concentration.)[6]
Molecular Weight and Formula Confirmation with Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For structural characterization, it is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.[2]
Principle of MS
The process involves ionizing the sample, separating the resulting ions based on their m/z ratio in a mass analyzer, and then detecting them.[2] The ionization method is chosen based on the analyte's properties; Electron Ionization (EI) is common for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suited for less volatile or more polar molecules. The presence of a chlorine atom in this compound provides a highly characteristic isotopic pattern (³⁵Cl:³⁷Cl ratio of ~3:1), which serves as a powerful diagnostic tool.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Infuse the sample directly or via an LC inlet into the ion source. Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI or [M+H]⁺ for ESI).
-
Examine the isotopic pattern of the molecular ion peak to confirm the presence of one chlorine atom. The peak for the ³⁷Cl isotope ([M+2]⁺) should be approximately one-third the intensity of the ³⁵Cl isotope peak ([M]⁺).
-
Analyze the accurate mass measurement to determine the elemental formula. The measured mass should be within 5 ppm of the calculated theoretical mass.
-
Interpret major fragment ions to gain further structural confirmation.
-
| Mass Spectrometry (Predicted) | Value | Interpretation |
| Molecular Formula | C₉H₇ClO₂ | |
| Theoretical Monoisotopic Mass | 182.0135 | For the ³⁵Cl isotope |
| Molecular Ion Peak ([M]⁺˙) | m/z 182 | Corresponds to the ³⁵Cl isotope |
| Isotope Peak ([M+2]⁺˙) | m/z 184 | Corresponds to the ³⁷Cl isotope (~33% intensity of m/z 182) |
| Key Fragment | m/z 154 | Loss of CO |
| Key Fragment | m/z 125 | Loss of CO and C₂H₃ |
Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[9]
Principle of IR Spectroscopy
Chemical bonds are not rigid; they vibrate in various ways (stretching, bending). When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.[10] A plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹) produces an IR spectrum, which acts as a unique "molecular fingerprint."[9]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed neat as a thin liquid film on a salt plate (e.g., NaCl) or, if solid, by preparing a potassium bromide (KBr) pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis with minimal sample prep.
-
Background Collection: First, collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place the prepared sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in this compound.
| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| Strong, Sharp | ~1740 - 1760 | C=O Stretch | Lactone (six-membered ring) |
| Medium | ~3010 - 3100 | C-H Stretch | Aromatic |
| Medium | ~2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |
| Medium | ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| Strong | ~1200 - 1250 | C-O Stretch | Aryl Ether |
| Strong | ~1050 - 1100 | C-O Stretch | Aliphatic Ether (lactone) |
| Medium-Strong | ~750 - 850 | C-Cl Stretch | Aryl Halide |
(Reference ranges are based on standard IR correlation charts.)[11]
Purity Assessment and Quantification using High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods confirm structure, they are not ideal for assessing purity. HPLC is the gold standard for separating components in a mixture, determining the purity of a compound, and performing quantitative analysis.[2][12]
Principle of HPLC
HPLC uses a high-pressure pump to pass a liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase).[13] Each component in the mixture interacts slightly differently with the stationary phase, causing them to flow out of (elute from) the column at different times. A detector records the elution time (retention time) and amount of each component. For purity analysis, a pure compound should ideally show a single major peak.
Experimental Protocol: Reverse-Phase HPLC
This protocol describes a general-purpose reverse-phase method suitable for a molecule like this compound. Method optimization may be required.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 70:30 (A:B) mixture, ramping to 10:90 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile or a mixture of acetonitrile and water.
Data Interpretation
The output chromatogram is a plot of detector response versus time.
-
Purity: A pure sample will exhibit one major peak. The purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
-
Retention Time (t_R): The time at which the compound elutes is a characteristic property under specific chromatographic conditions and can be used for identification purposes.
Caption: Workflow for HPLC-based purity assessment.
Conclusion
The analytical characterization of this compound requires a synergistic application of multiple analytical techniques. By following the protocols outlined in this application note, researchers can confidently elucidate the molecular structure using NMR, MS, and IR spectroscopy, while verifying purity with HPLC. This rigorous, self-validating approach ensures the production of high-quality, reliable chemical entities essential for advancing research and development in the pharmaceutical and chemical industries.
References
- SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. (n.d.). Farmacia, 61(4), 677-686.
- Deshmukh, M. B., Patil, S. S., & Pawar, S. S. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 30(2), 837-841.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- 5-Chloro-2-methyl-3(2H)-isothiazolone. (2018, May 16). SIELC Technologies.
- Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. (n.d.). PMC - NIH.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
- Separation of 5-Chloro-2-methyl-3(2H)-isothiazolone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Application Notes and Protocols for the Analytical Determination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT). (n.d.). Benchchem.
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022, July 14). NIH.
- Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. (2019, July 1). PubMed.
- A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. (n.d.). MDPI.
- Application Notes and Protocols for the Analytical Characterization of 5-chloro-3-ethyl-2-methyl-1H-indole. (n.d.). Benchchem.
- New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. (2022, December 5). EurekAlert!.
- Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts.
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (n.d.). MDPI.
- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
- NMR Spectroscopy. (n.d.). MSU chemistry.
- Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. (n.d.). PMC.
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- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14).
- IR Spectroscopy |Phytochemistry(Part 35). (2023, December 31). YouTube.
- Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. (n.d.). PubMed Central.
- B.Sc (Hons. VI - Topic: NMR Spectroscopy by. (n.d.). Banaras Hindu University.
- Table of Characteristic IR Absorptions. (n.d.).
- Part 4: IR Spectroscopy - Interpretation & IR Ranges. (2018, May 4). YouTube.
- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (n.d.). MedChemComm (RSC Publishing).
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Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Chloro-4-Isochromanone
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 5-Chloro-4-isochromanone. This compound is a key intermediate in the synthesis of various biologically active molecules, making its purity profile a critical quality attribute. The described reverse-phase HPLC method is demonstrated to be stability-indicating through forced degradation studies, ensuring that any degradation products can be effectively separated from the main analyte. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, method validation, and data interpretation.
Introduction
This compound is a chlorinated heterocyclic compound that serves as a vital building block in medicinal chemistry and materials science. The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final product. Therefore, a reliable and validated analytical method for its purity assessment is essential.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity determination of non-volatile and thermally labile compounds. This application note details a stability-indicating reverse-phase HPLC (RP-HPLC) method that can accurately quantify this compound and separate it from process-related impurities and degradation products. The principles of this method are grounded in established chromatographic theory and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
Experimental
Instrumentation and Consumables
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 stationary phase is based on the expected non-polar to moderately polar nature of this compound and its potential impurities.
-
Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Reagents: Formic acid (FA), analytical grade.
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
The selection of a C18 column with an acetonitrile-water mobile phase is a common starting point for compounds of this nature.[4][5][6] Formic acid is added to the mobile phase to improve peak shape and ensure the consistent ionization state of any acidic or basic functional groups in the analyte or impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Preparation of Solutions
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent. This stock solution has a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using the same diluent.
-
Forced Degradation Samples: Subject the this compound sample to various stress conditions as outlined in the forced degradation protocol below.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1][2][3][7][8] These studies intentionally degrade the sample to ensure that the degradation products can be separated from the parent compound.
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration with the diluent.
-
Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to the final concentration.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the final concentration.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve the stressed solid in the diluent to the final concentration.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatograms of the forced degradation samples are compared with that of the unstressed sample to demonstrate the separation of the main peak from any degradation products.
Linearity
Linearity is established by analyzing a series of dilutions of the standard solution over a concentration range of 10-150 µg/mL. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo mixture. The analysis is performed in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the method's robustness.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Results and Discussion
Method Development and Optimization
The gradient elution was optimized to achieve a good resolution between the main peak of this compound and its potential impurities within a reasonable run time. A detection wavelength of 254 nm was chosen as it provided a good response for the analyte.
Forced Degradation Analysis
The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The developed HPLC method was able to resolve all the degradation product peaks from the main analyte peak, demonstrating its stability-indicating nature.
Validation Data Summary
The following table summarizes the typical validation results for this method:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: < 0.5%, Intermediate: < 1.0% | Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results | %RSD ≤ 2.0% |
Workflow and Diagrams
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Caption: Interrelation of Method Validation Parameters.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and robust tool for the purity determination of this compound. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This protocol is suitable for routine quality control analysis and for supporting drug development activities involving this compound.
References
-
PubChem. 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Borkar, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Chloro-6-hydroxy-4(1H)-pyrimidinone on Newcrom R1 HPLC column. [Link]
-
Sahu, P. K., et al. (2016). Forced degradation studies. MedCrave online, 3(6), 387-390. [Link]
-
Nayak, S. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 23(10). [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
SIELC Technologies. (2018, May 16). 5-Chloro-2-methyl-3(2H)-isothiazolone. [Link]
-
SIELC Technologies. (n.d.). Separation of 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride on Newcrom R1 HPLC column. [Link]
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- 4. Separation of 5-Chloro-6-hydroxy-4(1H)-pyrimidinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 5-Chloro-2-methyl-3(2H)-isothiazolone | SIELC Technologies [sielc.com]
- 6. Separation of 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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5-Chloro-4-Isochromanone: A Versatile Scaffold for the Synthesis of Complex Molecules
Introduction: The Strategic Importance of the Isochromanone Core
The isochromanone scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds. Its inherent structural features, including a lactone ring fused to a benzene ring, provide a rigid framework that is amenable to diverse functionalization. The introduction of a chlorine atom at the 5-position of the 4-isochromanone core, yielding 5-Chloro-4-isochromanone, significantly enhances its utility as a synthetic building block. The chloro-substituent serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures that would be otherwise challenging to access. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of high-value molecules, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure reliable and reproducible outcomes.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C-Cl bond at the 5-position of the isochromanone ring opens a gateway to a suite of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1] This section will explore the application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing detailed protocols for each.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is an indispensable tool for the formation of biaryl structures, which are prevalent in pharmaceuticals and material science.[2] The reaction of this compound with various arylboronic acids provides a direct route to 5-aryl-4-isochromanones, key intermediates in the synthesis of complex natural products and their analogues.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 182.59 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (182.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 57.8 mg, 0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenyl-4-isochromanone.
Expert Insights: The choice of a phosphine ligand such as triphenylphosphine is crucial for stabilizing the palladium(0) catalyst and facilitating the catalytic cycle.[3] The aqueous base, in this case, potassium carbonate, is essential for the transmetalation step.[4] The use of a dioxane/water solvent system is common for Suzuki couplings, ensuring the solubility of both organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to novel 5-amino-4-isochromanone derivatives.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 182.59 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 10 mL | - |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Add this compound (182.6 mg, 1.0 mmol) and toluene (10 mL).
-
Add morpholine (104.5 µL, 1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(morpholino)-4-isochromanone.
Expert Insights: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for the amination of aryl chlorides, as it promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes.[8] These structures are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials. The reaction of this compound with terminal alkynes offers a direct route to 5-alkynyl-4-isochromanones.
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 182.59 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (182.6 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 21.1 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (279 µL, 2.0 mmol).
-
Add phenylacetylene (131 µL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(phenylethynyl)-4-isochromanone.
Expert Insights: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[10] An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[11]
Heck Reaction: Vinylation of the Isochromanone Core
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[12] This reaction allows for the introduction of vinyl groups at the 5-position of the isochromanone ring, providing access to styrenyl-substituted isochromanones, which can be further elaborated into more complex structures.
This protocol describes a general procedure for the Heck reaction of this compound with styrene.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 182.59 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous N,N-dimethylformamide (DMF, 10 mL), this compound (182.6 mg, 1.0 mmol), styrene (172 µL, 1.5 mmol), and triethylamine (209 µL, 1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 5-(E)-styryl-4-isochromanone.
Expert Insights: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[13] The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction. A base is required to regenerate the active Pd(0) catalyst.[14]
Applications in the Synthesis of Biologically Active Molecules
The functionalized 4-isochromanone derivatives synthesized from this compound are valuable precursors for a range of biologically active molecules, including natural products and pharmaceutical agents.
Synthesis of Lamellarin D Analogues
Lamellarins are a class of marine alkaloids known for their potent cytotoxic and anti-cancer activities.[15] The core structure of many lamellarins features a polyaromatic system built upon a pyrrolo[2,1-a]isoquinoline framework. The 5-aryl-4-isochromanones, synthesized via Suzuki-Miyaura coupling, can serve as key intermediates in the construction of lamellarin analogues.[8][16] The synthesis often involves further cyclization and aromatization steps to build the complex heterocyclic system.
Scaffolds for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[17] The isochromanone scaffold is structurally related to the phthalazinone core present in several approved PARP inhibitors like Olaparib. The ability to introduce diverse substituents at the 5-position of the isochromanone ring via cross-coupling reactions makes this compound an attractive starting point for the development of novel PARP inhibitors with potentially improved potency and selectivity.[18][19]
Conclusion
This compound has emerged as a highly valuable and versatile building block for the synthesis of complex molecules. Its strategic placement of a chlorine atom enables a wide range of palladium-catalyzed cross-coupling reactions, providing efficient and modular access to a diverse array of functionalized isochromanone derivatives. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ this powerful scaffold in their synthetic endeavors, accelerating the discovery and development of new therapeutics and functional materials.
References
-
Bénéchie, M., & Florent, J. C. (2012). Synthesis of chromeno[3,4-b]indoles as Lamellarin D analogues: a novel DYRK1A inhibitor class. European Journal of Medicinal Chemistry, 58, 498-508. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Faulkner, D. J. (2002). Marine natural products.
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Handy, S. T., & Zhang, Y. (2006). An overview on the synthesis of lamellarins and related compounds with biological interest. Mini-Reviews in Organic Chemistry, 3(3), 226-243. [Link]
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Heath, J. A., & Lickliter, J. D. (2002). Lamellarin D: A Novel Potent Inhibitor of Topoisomerase I. Molecular Cancer Therapeutics, 1(12), 1033-1039. [Link]
-
Ikawa, T., & Buchwald, S. L. (2010). Practical Buchwald-Hartwig amination of aryl chlorides using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. The Journal of Organic Chemistry, 75(16), 5585-5594. [Link]
-
Jia, Y., & Zhu, J. (2006). Enantioselective Synthesis of Phthalides and Isochromanones via Heck-Matsuda Arylation of Dihydrofurans. Angewandte Chemie International Edition, 45(34), 5672-5675. [Link]
- Johansson, P. J., & Sterner, O. (2002). Palladium-catalyzed cross coupling reactions. Topics in Current Chemistry, 219, 1-38.
-
Köcher, S., & de Meijere, A. (2002). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 31(6), 398-406. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]
- Nicolaou, K. C., & Bulger, P. G. (2004). The Heck reaction in modern organic synthesis.
-
Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
The Heck reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
The Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
The Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry UK Ltd. Retrieved January 20, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). ACS GCI Pharmaceutical Roundtable. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(11), 1469. [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2292839. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Catalysts, 13(1), 29. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][11]-Fused Indole Heterocycles. (2014). The Journal of Organic Chemistry, 79(10), 4543–4552. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. [Link]
-
Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. (2022). European Journal of Medicinal Chemistry, 240, 114574. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 833. [Link]
-
Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. (2021). Experimental & Molecular Medicine, 53(1), 13-21. [Link]
-
Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. (2025). EJNMMI Radiopharmacy and Chemistry, 10(1), 1. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Acid-Promoted Redox-Annulation toward 1,2-Disubstituted-5,6-dihydropyrrolo[2,1-α]isoquinolines: Synthesis of the Lamellarin Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
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- 15. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 5-Chloro-4-isochromanone
Prepared by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 5-Chloro-4-isochromanone in Inflammatory Pathways
The isochromanone scaffold is a recurring motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The incorporation of a chloro-substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and cell permeability.[1] This guide focuses on the in vitro characterization of a novel derivative, this compound, postulating its role as a modulator of inflammatory signaling. Specifically, we will explore its potential as an inhibitor of Caspase-1, a key cysteine protease at the heart of the inflammasome pathway.
The inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating Caspase-1 in response to pathogenic and endogenous danger signals.[2][3] Activated Caspase-1 is responsible for the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and for inducing a pro-inflammatory form of programmed cell death known as pyroptosis.[4][5] Dysregulation of the inflammasome, particularly the well-characterized NLRP3 inflammasome, is implicated in a host of chronic inflammatory and autoimmune diseases.[2][3] Consequently, the development of specific inhibitors of Caspase-1 and the inflammasome pathway is of significant therapeutic interest.
These application notes provide a comprehensive framework for the in vitro evaluation of this compound, from direct enzymatic inhibition assays to more complex cell-based models of inflammasome activation. The protocols are designed to be robust and reproducible, providing researchers in drug discovery and immunology with the tools to thoroughly investigate the compound's mechanism of action and therapeutic potential.
Postulated Mechanism of Action: Targeting the Core of the Inflammasome
We hypothesize that this compound acts as an inhibitor of Caspase-1. The electrophilic nature of the carbonyl group within the isochromanone ring, potentially enhanced by the electron-withdrawing chloro group, may facilitate covalent or non-covalent interactions with the catalytic cysteine residue in the active site of Caspase-1, thereby blocking its proteolytic activity.
The canonical activation of the NLRP3 inflammasome, the intended target of our cell-based assays, follows a two-signal model. The first signal, typically provided by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), primes the system by upregulating the expression of NLRP3 and pro-IL-1β. The second signal, initiated by a diverse array of stimuli including nigericin or ATP, triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of Caspase-1.[2]
Figure 1: Postulated inhibition of the NLRP3 inflammasome pathway by this compound.
Essential Assay Prerequisites
Reagents and Consumables
-
This compound: Synthesized and purified in-house or sourced from a reliable chemical supplier. A stock solution (e.g., 10 mM in DMSO) should be prepared and stored at -20°C.
-
Recombinant Human Caspase-1: High-purity, active enzyme is crucial for the biochemical assay.
-
Caspase-1 Substrate: A fluorogenic substrate such as Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin) or a similar substrate that is specifically cleaved by Caspase-1.[6]
-
Caspase-1 Inhibitor (Positive Control): A well-characterized, potent Caspase-1 inhibitor like Ac-YVAD-CHO is essential for validating the assay.[7]
-
Cell Line: The human monocytic cell line THP-1 is a well-established model for studying the NLRP3 inflammasome.[2] These cells should be cultured according to the supplier's recommendations.
-
Cell Culture Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, and phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.
-
Inflammasome Activators: Ultrapure lipopolysaccharide (LPS) from E. coli and nigericin.
-
Assay Plates: Black, clear-bottom 96-well plates for fluorescence-based assays and standard clear 96-well plates for ELISA.
-
ELISA Kit: A validated ELISA kit for the quantification of human IL-1β.
Instrumentation
-
Fluorometric Microplate Reader: Capable of excitation at ~400 nm and emission at ~505 nm for AFC-based assays.[6]
-
Absorbance Microplate Reader: For ELISA readout.
-
CO2 Incubator: For cell culture.
-
Biological Safety Cabinet: For sterile cell handling.
-
Centrifuge: For pelleting cells and preparing lysates.
Protocol 1: Biochemical Assay for Direct Caspase-1 Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant Caspase-1. The output is a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined.[8]
Figure 2: Workflow for the direct Caspase-1 inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol. Keep on ice.
-
Compound Dilution Series: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant Caspase-1 in cold Assay Buffer to the working concentration (e.g., 10 units/well).
-
Substrate Preparation: Dilute the Ac-YVAD-AFC substrate in Assay Buffer to the working concentration (e.g., 50 µM).
-
-
Assay Procedure:
-
To a black, clear-bottom 96-well plate, add 50 µL of Assay Buffer to the "blank" wells (no enzyme).
-
Add 50 µL of the diluted Caspase-1 enzyme to all other wells.
-
Add 10 µL of the diluted this compound, positive control inhibitor (e.g., Ac-YVAD-CHO), or vehicle control (Assay Buffer with the same percentage of DMSO as the compound wells) to the appropriate wells.
-
Gently tap the plate to mix and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the diluted Ac-YVAD-AFC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Data Analysis and Expected Results
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]
| Parameter | This compound | Ac-YVAD-CHO (Positive Control) |
| Concentration Range | 0.1 nM - 100 µM | 1 pM - 1 µM |
| Expected IC50 | To be determined | ~1 nM |
| Curve Shape | Sigmoidal | Sigmoidal |
Protocol 2: Cell-Based Assay for NLRP3 Inflammasome Inhibition
This assay evaluates the ability of this compound to inhibit inflammasome activation in a cellular context. Differentiated THP-1 macrophages are primed with LPS and then stimulated with nigericin to activate the NLRP3 inflammasome. The inhibitory effect of the compound is assessed by measuring Caspase-1 activity in the cell lysate and the secretion of IL-1β into the supernatant.[2][4]
Figure 3: Workflow for the cell-based NLRP3 inflammasome inhibition assay.
Step-by-Step Methodology
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium containing 10% FBS.
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the cells into macrophage-like cells.
-
Incubate for 48-72 hours. After incubation, gently wash the cells with fresh, serum-free medium to remove PMA and non-adherent cells.
-
-
Compound Treatment and Inflammasome Activation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound or controls (vehicle and positive control inhibitor) for 1 hour.
-
Priming (Signal 1): Add ultrapure LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.
-
Activation (Signal 2): Add nigericin to a final concentration of 10 µM and incubate for an additional 1-2 hours.
-
-
Sample Collection and Analysis:
-
Supernatant Collection: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β by ELISA.
-
Cell Lysis: Wash the cells with PBS and then add a lysis buffer.
-
Caspase-1 Activity Assay: Use the cell lysate to measure Caspase-1 activity as described in Protocol 1 (using Ac-YVAD-AFC substrate).
-
IL-1β ELISA: Perform the ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis and Expected Results
-
For both Caspase-1 activity and IL-1β secretion, calculate the percentage of inhibition for each concentration of the test compound relative to the LPS + Nigericin-treated vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 for each readout.
-
It is also advisable to run a parallel cytotoxicity assay (e.g., MTT or LDH release) to ensure that the observed inhibition is not due to cell death.
| Treatment Group | Expected Caspase-1 Activity | Expected IL-1β Secretion |
| Untreated Control | Basal | Basal |
| LPS + Nigericin (Vehicle) | High | High |
| LPS + Nigericin + this compound | Dose-dependent decrease | Dose-dependent decrease |
| LPS + Nigericin + Positive Control | Significant decrease | Significant decrease |
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| High background fluorescence in biochemical assay | Contaminated reagents or substrate degradation. | Use fresh, high-quality reagents. Prepare substrate solution fresh and protect from light. |
| No or low signal in biochemical assay | Inactive enzyme or incorrect buffer conditions. | Use a new lot of enzyme. Ensure DTT is included in the assay buffer and is fresh. |
| Poor cell adherence (THP-1) | Insufficient PMA concentration or incubation time. | Optimize PMA concentration (50-100 ng/mL) and differentiation time (48-72 hours). |
| High variability in cell-based assay | Inconsistent cell numbers or uneven plating. | Ensure a single-cell suspension before plating and be consistent with seeding density. |
| Compound precipitates in media | Low solubility of the test compound. | Decrease the final concentration of the compound. Check the final DMSO concentration (ideally <0.5%). |
References
-
Martin-Sanchez, F., et al. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC - PubMed Central. Retrieved from [Link]
-
Wu, J., et al. (2025). Cell-based assay platforms for NLRP3 inflammasome drug discovery. American Association for Cancer Research. Retrieved from [Link]
-
Kay, C., et al. (2021). A comprehensive guide for studying inflammasome activation and cell death. PMC. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Chen, S. T., et al. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. JoVE. Retrieved from [Link]
-
McStay, G. P., & Green, D. R. (2014). Assaying caspase activity in vitro. PubMed. Retrieved from [Link]
-
Darzynkiewicz, Z., et al. (n.d.). Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis. NIH. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Retrieved from [Link]
-
Lipinska, K., et al. (2014). Applying caspase-1 inhibitors for inflammasome assays in human whole blood. Sci-Hub. Retrieved from [Link]
-
O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. ResearchGate. Retrieved from [Link]
-
Gee, P. (2007). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Retrieved from [Link]
-
SLS. (n.d.). Caspase-1 Inhibitor I | 400010-5MG | SIGMA-ALDRICH. Retrieved from [Link]
-
DePaul University. (n.d.). Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul. Retrieved from [Link]
-
Kos, J., et al. (2019). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Retrieved from [Link]
-
Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. NIH. Retrieved from [Link]
-
G. S. S. R. K. Naidu, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
A. A. Fayed, et al. (2020). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm (RSC Publishing). Retrieved from [Link]
-
J. Wang, et al. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. PubMed. Retrieved from [Link]
-
P. P. T. Lin, et al. (2010). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology. Retrieved from [Link]
-
L. Gharat, et al. (2018). Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. PubMed. Retrieved from [Link]
-
R. A. T. Rojas, et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [worldwide.promega.com]
- 6. apexbt.com [apexbt.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. courses.edx.org [courses.edx.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Chloro-4-isochromanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-4-isochromanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making process.
Issue 1: Low or No Product Yield
Q1: My reaction is clean, but the conversion of my starting material is very low. What are the primary factors I should investigate?
A1: Low conversion with minimal side-product formation often points to issues with reaction kinetics or activation energy.[1] Consider the following critical parameters:
-
Reaction Temperature: Many classical syntheses of related heterocyclic structures require significant thermal energy. If you are running the reaction at room temperature or slightly elevated temperatures, the activation barrier may not be overcome. Systematically increase the temperature in increments (e.g., 10-20 °C) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Catalyst Activity: If your synthesis route employs a catalyst (e.g., Lewis acids, transition metals), its activity is paramount.[3][4] Ensure the catalyst is from a reliable source, has been stored correctly (e.g., under inert atmosphere, desiccated), and is not from an old batch. In some cases, catalyst loading may need to be optimized; a slight increase may be necessary to drive the reaction forward.[3]
-
Reagent Purity & Stoichiometry: Verify the purity of your starting materials.[1] Impurities can sometimes act as inhibitors. Also, double-check your initial calculations and ensure the stoichiometry is correct. For reactions that are reversible, using a slight excess of one reactant can help push the equilibrium towards the product.
-
Solvent Choice: The solvent plays a critical role. For reactions involving polar intermediates or transition states, a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) can be beneficial by stabilizing charged species without interfering with nucleophiles. Ensure the solvent is anhydrous, as moisture can quench reagents or catalyze hydrolysis.
dot
Caption: Initial workflow for troubleshooting low reaction conversion.
Issue 2: Significant Impurity and Byproduct Formation
Q2: My reaction yields a complex mixture containing my desired this compound along with several impurities. How can I identify and minimize them?
A2: The formation of multiple products indicates that competing reaction pathways are occurring.[5] A systematic approach is required to identify the impurities and adjust conditions to favor the desired pathway.
-
Analyze the Crude Mixture: Before any workup, an aliquot of the crude reaction mixture should be analyzed by LC-MS and ¹H NMR. This provides an unbiased snapshot of all components. Try to identify the major byproducts by their mass and, if possible, isolate them for structural characterization.
-
Common Side Products & Mitigation Strategies:
-
Over-halogenation: In routes that involve a chlorination step, the formation of di- or tri-chlorinated species is a common issue, often arising from radical processes. To mitigate this, carefully control the stoichiometry of the chlorinating agent (e.g., SO₂Cl₂) and consider slower, dropwise addition at a lower temperature to improve selectivity.
-
Hydrolysis: The lactone ring of the isochromanone is susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup.[6] If you suspect hydrolysis, ensure your workup is performed under neutral or mildly acidic/basic conditions and at low temperatures.
-
Polymerization/Degradation: High reaction temperatures or prolonged reaction times can sometimes lead to the degradation of the product or polymerization of starting materials. Monitor the reaction closely and stop it once the starting material is consumed, avoiding unnecessarily long heating.[1]
-
dot
Sources
Technical Support Center: Synthesis of 5-Chloro-4-isochromanone
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for the synthesis of 5-Chloro-4-isochromanone. This resource is tailored for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges frequently encountered during the synthesis of this compound, which is commonly achieved via an intramolecular Friedel-Crafts acylation of a 2-(2-chlorophenyl)acetyl chloride derivative or a related cyclization of the corresponding acid.
Issue 1: Consistently Low or No Product Yield
Q: My reaction yield is consistently below 40%, or in some cases, I'm recovering only starting material. What are the likely causes and how can I improve the conversion?
A: Low yield is a multifaceted problem often rooted in suboptimal reaction conditions, catalyst activity, or starting material quality. The intramolecular Friedel-Crafts reaction is a powerful C-C bond-forming tool but is sensitive to several parameters.[1][2]
Causality & Diagnostic Steps:
-
Catalyst Inactivity or Inefficiency: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., Polyphosphoric Acid - PPA, H₂SO₄) is the engine of this reaction. Its effectiveness can be compromised by moisture in the reagents or atmosphere, leading to deactivation. Furthermore, the stoichiometry is critical; an insufficient amount will result in incomplete conversion, while a large excess can promote side reactions.[1]
-
Suboptimal Thermal Conditions: Intramolecular cyclizations require a specific activation energy. If the reaction temperature is too low, the rate of conversion will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of the starting material or the desired product, often indicated by the formation of dark, tarry substances.
-
Inhibitory Solvent Effects: The choice of solvent is crucial. While solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, polar coordinating solvents (e.g., ethers, nitriles) can form stable complexes with the Lewis acid catalyst, reducing its activity.[3]
Troubleshooting Workflow & Protocol:
To systematically address low yield, follow this diagnostic workflow.
Sources
Technical Support Center: Purification of 5-Chloro-4-isochromanone
Welcome to the technical support center for the purification of 5-Chloro-4-isochromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs).[1] This guide will walk you through common purification hurdles and provide robust, validated strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Initial Purity Assessment & Common Impurities
Question 1: My initial purity check by TLC/LC-MS shows multiple spots/peaks. What are the likely impurities?
Answer: The presence of multiple spots or peaks indicates a mixture of compounds. Based on common synthetic routes to isochromanones, likely impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Byproducts: Isomeric compounds or products from side reactions. For instance, in some syntheses of related heterocyclic systems, isomeric side products can form.
-
Degradation Products: this compound, being a lactone (a cyclic ester), may be susceptible to hydrolysis, especially under acidic or basic conditions, opening the lactone ring.[2]
-
Residual Solvents and Reagents: Solvents from the reaction or workup, and unquenched reagents.
Troubleshooting Workflow:
A systematic approach is crucial for identifying and eliminating these impurities.
Caption: Workflow for identifying impurities in crude this compound.
Expert Tip: Running co-spots on TLC with your starting materials is a quick and effective way to confirm their presence in the crude product. For more definitive identification, techniques like LC-MS and NMR are indispensable.[3]
II. Column Chromatography: The Workhorse of Purification
Column chromatography is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.[4]
Question 2: I'm struggling to get good separation of my product from an impurity with a similar Rf value on TLC. What can I do?
Answer: Poor separation between spots close together on a TLC plate is a common challenge. Here’s how to systematically address it:
-
Optimize the Mobile Phase:
-
Solvent Polarity: The key is to find a solvent system where the difference in affinity for the stationary phase between your product and the impurity is maximized. Experiment with different solvent ratios. A common starting point for compounds like this compound (a moderately polar molecule) is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5]
-
Solvent System Composition: If adjusting the ratio of a two-solvent system is insufficient, try a different combination of solvents. For example, replacing ethyl acetate with diethyl ether or adding a small percentage of a third solvent like methanol can alter the selectivity of the separation.
-
-
Fine-Tuning the Stationary Phase:
-
Silica Gel vs. Alumina: While silica gel is the most common stationary phase, alumina (which can be acidic, neutral, or basic) can offer different selectivity.[5] Given the lactone functionality, neutral alumina would be a safe choice to avoid potential hydrolysis.
-
Particle Size: Using silica gel with a smaller particle size can increase the surface area and improve resolution, though it may require pressure (flash chromatography) to maintain a reasonable flow rate.[4]
-
Data Presentation: Solvent System Selection for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Target Compound (this compound) Rf (Predicted) | Impurity Rf (Example) | Separation (ΔRf) | Recommendation |
| 9:1 | 0.5 | 0.6 | 0.1 | Poor separation; spots will likely co-elute. |
| 4:1 | 0.35 | 0.45 | 0.1 | Still challenging. Consider a different solvent system. |
| 1:1 | 0.2 | 0.3 | 0.1 | Potentially better separation, but elution may be slow. |
| 4:1 Hexane:DCM | 0.4 | 0.25 | 0.15 | Improved separation. A good candidate for the column. |
Note: Rf values are hypothetical and should be determined experimentally using TLC.
Experimental Protocol: Optimizing TLC for Column Chromatography
-
Prepare TLC Plates: Spot the crude mixture on several TLC plates.
-
Develop in Different Solvent Systems: Run each plate in a different solvent system (e.g., varying ratios of hexane/ethyl acetate, hexane/dichloromethane).
-
Visualize: Use a UV lamp and/or an appropriate stain to visualize the spots.
-
Select the Best System: Choose the solvent system that gives the best separation between the desired product and impurities, ideally with the product having an Rf value between 0.2 and 0.4 for optimal column performance.[5]
Question 3: My compound is streaking on the TLC plate and the column. Why is this happening?
Answer: Streaking is often a sign of one of the following issues:
-
Overloading: Too much sample has been applied to the TLC plate or loaded onto the column.[6]
-
Insolubility: The compound may be poorly soluble in the mobile phase, causing it to precipitate and then redissolve as it moves.
-
Acidity/Basicity: If your compound has acidic or basic functional groups, it can interact strongly and unevenly with the slightly acidic silica gel. While this compound is neutral, impurities could be acidic or basic. Adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can often resolve this.
III. Recrystallization: For a Final Polish
Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[7] It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while impurities remain in solution.[8]
Question 4: I can't find a suitable solvent for recrystallizing this compound. What are the criteria for a good recrystallization solvent?
Answer: The ideal recrystallization solvent should meet the following criteria:
-
High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.[9]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble in the cold solvent to allow for good recovery.[9]
-
Impurities Should Be Soluble at All Temperatures: This ensures they remain in the mother liquor.
-
Does Not React with the Compound: The solvent should be chemically inert.
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound.
Experimental Protocol: Single-Solvent Recrystallization Screening
-
Place a small amount (e.g., 20-30 mg) of your crude this compound in several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe solubility. A good candidate solvent will not dissolve the compound at this stage.[10]
-
Heat the test tubes that did not show room temperature solubility in a hot water bath. Add the solvent dropwise until the solid just dissolves.[10]
-
Cool to room temperature, then in an ice bath. A good solvent will result in the formation of crystals.[8]
Data Presentation: Potential Recrystallization Solvents for this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Water | Likely Insoluble | Likely Insoluble | Poor choice for a non-polar organic molecule. |
| Ethanol | Sparingly Soluble | Soluble | Good candidate. A common choice for moderately polar compounds.[11] |
| Isopropanol | Sparingly Soluble | Soluble | Good candidate. |
| Toluene | Soluble | Very Soluble | May be too soluble at room temperature, leading to poor recovery. |
| Hexane | Insoluble | Sparingly Soluble | May not be polar enough to dissolve the compound even when hot. |
| Ethyl Acetate/Hexane | Variable | Variable | A two-solvent system could be effective if a single solvent is not ideal.[12] |
Question 5: My recrystallization yields an oil instead of crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated. Here are some solutions:
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, which encourages the formation of a crystal lattice.[7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide a nucleation site for crystal growth.[8]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[8]
IV. Stability and Handling
Question 6: Is this compound stable? Are there any special storage conditions I should be aware of?
Answer: As a lactone, this compound can be susceptible to hydrolysis, which would cleave the ester bond.[2] While generally stable under neutral conditions, prolonged exposure to strong acids, bases, or even moisture can lead to degradation.
Recommendations:
-
Storage: Store the purified compound in a tightly sealed container in a cool, dry place. For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Handling: When working with the compound in solution, use anhydrous solvents where possible, especially if subsequent reactions are sensitive to water. Be mindful of the pH of any aqueous solutions used during workup.
Degradation Pathway Visualization:
Caption: Potential hydrolytic degradation of this compound.
By understanding the principles behind these purification techniques and anticipating potential challenges, you can develop a robust and efficient workflow for obtaining high-purity this compound, ensuring the success of your research and development endeavors.
References
- Vertex AI Search. Column chromatography.
- Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Wikipedia. Column chromatography.
- Professor Dave Explains. Column Chromatography. YouTube.
- Organic Syntheses. 24 - Organic Syntheses Procedure.
- Google Patents. CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines.
- Unknown. How to run column chromatography.
- Organic Chemistry Portal. Isochromanone synthesis.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Scribd. 5 Column Chromatography | PDF.
- MIT Digital Lab Techniques Manual. Recrystallization. YouTube.
- Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.
- Professor Dave Explains. Recrystallization. YouTube.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses. 6,7-dimethoxy-3-isochromanone - Organic Syntheses Procedure.
- Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- SpiroChem. Impurity Synthesis And Identification.
- Singh, R., et al. (2018). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH.
- Benchchem. Technical Support Center: Isochromanone Synthesis.
- Benchchem. Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
Sources
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- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 5-Chloro-4-isochromanone Synthesis
Welcome to the technical support center dedicated to the synthesis of 5-Chloro-4-isochromanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in this specific synthetic transformation. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues in your laboratory work. The synthesis of halogenated heterocycles is a cornerstone of modern drug discovery, with chlorinated compounds featuring prominently in FDA-approved pharmaceuticals.[1][2] This guide leverages established principles of organic synthesis to address the common pitfalls associated with the preparation of this valuable isochromanone intermediate.
Part 1: Foundational Principles & Pre-Reaction Audit
Before initiating any troubleshooting, it is imperative to audit the foundational aspects of your experimental design. Many reaction failures stem not from complex mechanistic deviations, but from fundamental oversights in starting materials or setup.
FAQ 1: How critical is the quality of my starting materials?
Answer: Absolutely critical. The quality of your starting materials is the single most significant predictor of reaction success. Regulatory bodies like the ICH emphasize that a deep understanding of the entire synthetic route is necessary to define an appropriate starting material and control the final impurity profile of the active substance.[3][4]
-
Purity and Identity: The purity of your precursors, such as the corresponding 2-carboxyphenylacetic acid or a related ortho-substituted aromatic, must be unequivocally confirmed. Impurities present at the start have a high potential to be carried through the synthesis or to interfere with the reaction mechanism.[5][6]
-
Recommendation: Always characterize your starting materials upon receipt using techniques like ¹H NMR, ¹³C NMR, and HPLC to confirm identity and establish a purity baseline (>98% is recommended). Maintain meticulous records and store materials under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation.
FAQ 2: What are the initial checks I should perform on my reagents and solvents?
Answer: Reagents are the active players in your synthesis; their efficacy must be beyond doubt.
-
Anhydrous Conditions: Many cyclization reactions, particularly those involving strong acids or organometallic catalysts, are highly sensitive to moisture. Water can quench catalysts, hydrolyze intermediates, and promote side reactions.
-
Solvent Purity: Use only high-purity, anhydrous solvents appropriate for the reaction chemistry. Common solvents for related syntheses include toluene, dichloromethane (DCM), and dimethylformamide (DMF).
-
Reagent Activity: For catalysts or moisture-sensitive reagents, use freshly opened bottles or reagents that have been properly stored. For example, if your synthesis involves a Lewis acid catalyst, its activity can be significantly diminished by ambient moisture over time.
Part 2: Troubleshooting Common Reaction Failures
This section addresses the most frequent issues encountered during the synthesis of this compound in a question-and-answer format.
Logical Troubleshooting Workflow
Below is a generalized workflow to guide your troubleshooting process, from identifying the problem to implementing a solution.
Caption: A logical workflow for troubleshooting failed reactions.
Issue 1: Low or No Product Yield
Question: My reaction results in a low yield or a complete absence of the desired this compound. What are the likely causes?
Answer: This is a common but solvable issue. Let's break down the potential culprits, starting with the most fundamental.
-
Reagent & Catalyst Inactivity:
-
Plausible Cause: The reagents responsible for the key bond-forming steps may be compromised. For instance, in a reaction analogous to the synthesis of 6,7-dimethoxy-3-isochromanone, which uses formalin and concentrated HCl, the formaldehyde source must be of appropriate concentration and the acid must be potent.[7] If your route involves a metal catalyst (e.g., Palladium), it may have been poisoned by impurities (sulfur, etc.) from your starting materials or solvents.
-
Solution: Use a freshly opened bottle of the key reagent or catalyst. If applicable, ensure catalyst loading is accurate. Run a small-scale control reaction with a substrate known to work to confirm reagent viability.
-
-
Sub-Optimal Reaction Conditions:
-
Plausible Cause: Temperature and reaction time are intrinsically linked. Many cyclization reactions require a specific activation energy. If the temperature is too low, the reaction rate may be negligible. Conversely, if the temperature is too high or the reaction is run for too long, the desired product might decompose, or side reactions may dominate. For example, a documented isochromanone synthesis proceeds by heating at 90°C for one hour; significant deviation could lead to failure.[7]
-
Solution: Methodically screen a range of temperatures (e.g., 60°C, 80°C, 100°C) on a small scale, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC. An optimal time course should also be determined to avoid product degradation.
-
-
Incorrect Atmospheric Conditions:
-
Plausible Cause: Certain intermediates or catalysts can be sensitive to oxygen or moisture. The presence of air could lead to oxidative side products, which are often complex and difficult to separate.
-
Solution: If your reaction mechanism involves sensitive species (e.g., organometallics, strong bases), ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use properly dried glassware and anhydrous solvents.
-
| Parameter | Typical Range / Condition | Rationale & Potential Impact of Deviation |
| Temperature | 60 - 120 °C | Too low: Reaction stalls. Too high: Decomposition, increased side products. |
| Reaction Time | 1 - 24 hours | Insufficient time: Incomplete conversion. Excessive time: Product degradation. |
| Solvent | Toluene, Dichloromethane (DCM), Acetonitrile (ACN) | Must be anhydrous and inert to reaction conditions. Incorrect solvent can alter solubility and reactivity. |
| Atmosphere | Ambient or Inert (N₂, Ar) | Required if reagents or intermediates are air/moisture sensitive. Failure to use can result in zero yield. |
Issue 2: Product is Impure or Contaminated with Side Products
Question: I have obtained the product, but it is highly impure. What are the likely side reactions, and how can I improve purity?
Answer: The formation of impurities is often mechanistically driven. Understanding the potential side pathways is key to suppressing them.
-
Common Side Reactions:
-
Plausible Cause: In electrophilic aromatic substitution-type cyclizations, if other positions on the aromatic ring are similarly activated, you may form regioisomers. Polymerization of starting materials or intermediates, especially when using strong acids or high temperatures, is another common issue. Incomplete cyclization can also leave unwanted acyclic intermediates in your crude product. Many organic reactions have competing pathways that can lead to a variety of side products.[8]
-
Solution: Adjusting reaction conditions can often improve selectivity. Lowering the reaction temperature may favor the desired kinetic product. Slowly adding a key reagent can maintain a low instantaneous concentration, which can suppress polymerization.
-
-
Purification Strategy:
-
Plausible Cause: The chosen purification method may not be adequate for separating the product from closely related impurities.
-
Solution: A multi-step purification strategy is often necessary.
-
Work-up: An initial aqueous wash can remove inorganic salts and water-soluble impurities. A wash with a sodium bicarbonate solution is effective for neutralizing and removing acidic components.[7]
-
Recrystallization: This is a powerful technique for purifying crystalline solids. A solvent screen is essential to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. Ethanol or mixtures of dichloromethane and ether have been used effectively for similar isochromanones.[7]
-
Flash Column Chromatography: If recrystallization fails, silica gel chromatography is the next logical step. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate gradients) is required to achieve good separation.
-
-
Part 3: Analytical & Characterization Protocols
Verifying the structure and purity of your final product is a non-negotiable step. A combination of analytical techniques provides a comprehensive picture of your sample.[9]
Recommended Analytical Workflow
Caption: Recommended workflow for product isolation and analysis.
| Analytical Technique | Primary Purpose | Expected Observations for this compound |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the arrangement of protons and carbons, verifying the correct isomeric structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak should correspond to the exact mass of the target compound (C₉H₇ClO₂). |
| HPLC | Purity Assessment | Provides a quantitative measure of purity and detects the presence of minor impurities. |
| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for the lactone carbonyl (C=O) group (~1750 cm⁻¹) and aromatic C-Cl bond.[7] |
Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Preparation: Prepare a TLC developing chamber with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Place a filter paper in the chamber to ensure saturation.
-
Spotting: At timed intervals (e.g., T=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate. Spot the diluted sample onto a silica gel TLC plate alongside a spot of your starting material.
-
Development: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate (e.g., with potassium permanganate).
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progress. The presence of multiple new spots suggests the formation of side products.
References
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022-07-14).
- 6,7-dimethoxy-3-isochromanone. Organic Syntheses Procedure.
- Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. Chemical Science.
- Isochromanone synthesis. Organic Chemistry Portal.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). PubMed.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- ICH Q11 Questions & Answers – Selection & Justification of Starting M
- Application Notes and Protocols for the Analytical Characterization of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.
- Q11, practical aspects of implement
- Side Reactions in Organic Synthesis.
- Modern Analytical Technique for Characteriz
- Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014-09-16). IPQpubs.
- Selection of starting material for synthetic processes based on ICH Q11. (2019-12-16). YouTube.
- Technical Support Center: Optimizing Isochromanone Form
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of 5-Chloro-4-isochromanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Chloro-4-isochromanone, a key intermediate in various pharmaceutical development programs.[1][2] Our focus is on diagnosing and mitigating the formation of common side products to improve yield, purity, and process reliability.
Troubleshooting Guide: Side Product Formation
The synthesis of the this compound core typically relies on an intramolecular Friedel-Crafts acylation reaction.[3][4] While effective, this reaction is sensitive to process parameters and can lead to several undesired pathways. This section addresses the most common issues encountered in the laboratory.
Problem 1: Low Yield & Complex Crude Mixture
Q: My reaction yield is consistently low, and the crude ¹H NMR and LC-MS analyses show a complex mixture with multiple unidentifiable peaks. What are the likely causes and how can I resolve this?
A: A low yield accompanied by a complex product profile often points to a loss of selectivity between the desired intramolecular cyclization and competing intermolecular reactions.
-
Probable Cause 1: Intermolecular Polymerization: The highly reactive acylium ion intermediate, necessary for ring closure, can be intercepted by another molecule of the starting material in the reaction flask instead of cyclizing. This leads to the formation of dimers, oligomers, or polymeric tars, which appear as a complex mixture of high-molecular-weight species in your analysis. This is a classic challenge in reactions that can proceed via either an intra- or intermolecular pathway.
-
Probable Cause 2: Polysubstitution: Although the carbonyl group of the this compound product deactivates the aromatic ring towards further electrophilic attack, harsh reaction conditions (e.g., high temperatures, excess Lewis acid) can sometimes force a second acylation event.[5][6] This is generally a minor pathway but can contribute to the complexity of the crude mixture.
Solutions & Optimization Strategy:
-
Employ High-Dilution Conditions: The cornerstone of favoring intramolecular reactions over intermolecular ones is to keep the concentration of the reactive intermediate low. This is achieved by slowly adding the acid chloride precursor (dissolved in a suitable solvent) to a stirring suspension of the Lewis acid in a larger volume of solvent over several hours. This ensures that once the acylium ion is formed, its nearest reactive partner is its own aromatic ring.
-
Strict Temperature Control: Friedel-Crafts reactions can be highly exothermic. Run the reaction at the lowest temperature that affords a reasonable conversion rate (e.g., 0 °C to room temperature). Lower temperatures increase selectivity and reduce the formation of degradation products and tars.
-
Optimize Stoichiometry: While a stoichiometric amount of Lewis acid like AlCl₃ is often required because it complexes with the product ketone, using a large excess can promote side reactions.[3] Carefully titrate the amount of Lewis acid to find the optimal balance between reaction rate and selectivity (typically 1.1 to 1.5 equivalents).
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low-yielding syntheses.
Problem 2: Formation of an Isomeric Side Product
Q: I've successfully isolated a major side product with the same mass as my target compound. How can I determine its structure and prevent its formation?
A: The formation of a structural isomer strongly suggests a lack of regioselectivity during the intramolecular electrophilic aromatic substitution step.
-
Probable Cause: Alternative Cyclization: The acylium ion can attack a different position on the aromatic ring. For the synthesis of this compound, the precursor is typically a derivative of 2-carboxyphenylacetic acid bearing a chlorine atom at the 4-position. The cyclization is directed by two groups: the activating alkyl side chain and the deactivating but ortho, para-directing chloro substituent. While cyclization to form the 6-membered ring is generally favored, attack at the position para to the chloro group can lead to the formation of a 5-membered ring, resulting in a 6-chloro-3,3a-dihydro-1H-isobenzofuran-1-one (a phthalide derivative).
Solutions & Optimization Strategy:
-
Screen Lewis Acids: The size and nature of the Lewis acid catalyst can influence the regiochemical outcome.[4] A bulky Lewis acid-acyl chloride complex may sterically hinder attack at one position, favoring another. Experiment with different Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), titanium(IV) chloride (TiCl₄), or tin(IV) chloride (SnCl₄).
-
Vary the Solvent: The reaction solvent can modulate the reactivity of the Lewis acid and the stability of the intermediates. Non-coordinating solvents like dichloromethane (DCM) and carbon disulfide (CS₂) are common. Changing to a more polar solvent like nitromethane could alter the reaction pathway, but caution is advised as it can also decrease reactivity.
-
Consider a Protic Acid Catalyst: In some cases, strong protic acids like polyphosphoric acid (PPA) or Eaton's reagent can promote cyclization with different selectivity and often result in a cleaner reaction profile with easier workup.
Mechanism: Desired vs. Isomeric Product Formation
Caption: Competing cyclization pathways leading to the target product and an isomeric side product.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound away from closely related side products?
A1: Flash column chromatography on silica gel is the primary method for purification. A gradient elution using a hexane/ethyl acetate solvent system typically provides good separation of the desired product from nonpolar impurities and more polar side products. For separating isomers, a shallow gradient and careful fraction collection are essential. In cases where an acidic or basic impurity is present, purification via salt formation (e.g., forming a hydrochloride salt of a basic impurity) followed by extraction can be an effective preliminary step.[7][8]
Q2: My starting material is sensitive and degrades under strong Lewis acid conditions. Are there milder alternatives?
A2: Yes. If standard Lewis acids like AlCl₃ prove too harsh, consider using milder options such as zinc chloride (ZnCl₂), bismuth triflate (Bi(OTf)₃), or scandium triflate (Sc(OTf)₃). Alternatively, as mentioned, strong protic acids like polyphosphoric acid (PPA) can be an excellent choice for acid-sensitive substrates, as they often require less heat and provide for a simpler workup.
Q3: Can carbocation rearrangement occur during this synthesis?
A3: Carbocation rearrangements are a significant concern in Friedel-Crafts alkylation reactions.[6][9] However, in Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion. This ion is significantly more stable than a typical carbocation and does not undergo rearrangement.[5] Therefore, you can be confident that the carbon skeleton of your acylating agent will remain intact during the reaction, which is a major advantage of this synthetic strategy.
Data Summary: Troubleshooting at a Glance
| Issue | Probable Cause(s) | Recommended Solutions |
| Low Yield / Tar Formation | Intermolecular polymerization, Reaction temperature too high | Use high-dilution conditions (slow addition), Lower reaction temperature (0 °C), Optimize Lewis acid stoichiometry |
| Isomeric Side Product | Lack of regioselectivity, Alternative cyclization pathway | Screen different Lewis acids (FeCl₃, TiCl₄), Vary solvent, Try protic acid catalysts (PPA) |
| Dehalogenation | Harsh conditions (high temp, excess Lewis acid) | Use milder Lewis acids (ZnCl₂), Minimize reaction time and temperature |
| Incomplete Reaction | Insufficient catalyst activity, Low temperature | Increase temperature moderately, Increase reaction time, Ensure anhydrous conditions and reagent purity |
Reference Experimental Protocol
This protocol describes a general procedure for the intramolecular Friedel-Crafts acylation to synthesize this compound from a suitable precursor, 4-chloro-2-(carboxymethyl)benzoic acid.
Step 1: Synthesis of the Acid Chloride Precursor
-
To a round-bottom flask charged with 4-chloro-2-(carboxymethyl)benzoic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the mixture at room temperature for 2-4 hours, then gently heat to 50-60 °C for 1 hour to drive the reaction to completion. The solution should become clear.
-
Remove the excess thionyl chloride under reduced pressure. Co-evaporate with an anhydrous solvent (e.g., toluene or DCM) twice to ensure all residual SOCl₂ is removed. The resulting crude acid chloride is used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate, larger flask equipped with a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
References
-
Proposed mechanism for isochromanone synthesis. ResearchGate. Available from: [Link].
-
Isochromanone synthesis. Organic Chemistry Portal. Available from: [Link].
-
Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science, 13(5), 1334-1340. Available from: [Link].
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link].
- CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines. Google Patents.
-
Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. Available from: [Link].
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link].
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. Available from: [Link].
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link].
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link].
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link].
-
Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. Available from: [Link].
- RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride. Google Patents.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
Sources
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- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 7. CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 8. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 5-Chloro-4-isochromanone Stability and Degradation
Introduction
Welcome to the technical support center for 5-Chloro-4-isochromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to troubleshoot effectively. This document is structured to offer immediate answers to common questions and detailed guides for resolving more complex experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Based on general guidelines for related compounds, storage at refrigerated temperatures (-5 °C to 5 °C) is recommended to minimize thermal degradation over long periods.
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, dissolve the compound in a suitable dry, aprotic organic solvent such as DMSO or DMF. Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to one month). Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: What is the primary degradation pathway for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, the core isochromanone structure contains a lactone (cyclic ester) functional group. Lactones are susceptible to hydrolysis, which is the cleavage of the ester bond by water.[1][2] This reaction is catalyzed by both acidic and basic conditions.[3][4] Therefore, hydrolysis is a primary anticipated degradation pathway.
Q4: How does pH affect the stability of this compound?
The stability of this compound is expected to be significantly influenced by pH. Given its lactone structure, the compound is likely most stable in neutral to slightly acidic conditions (pH 4-6). In alkaline (basic) conditions, rapid hydrolysis is expected to occur, opening the lactone ring to form a sodium salt of the corresponding carboxylic acid.[1] In strongly acidic conditions, acid-catalyzed hydrolysis can also occur.[4]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues that may arise from the instability of this compound.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause: Degradation of this compound in the aqueous assay buffer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioassay results.
Step-by-Step Guide:
-
Verify Stock Solution Integrity:
-
Rationale: The first step is to rule out the degradation of your stock solution.
-
Protocol: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the peak area and retention time to a freshly prepared standard or a previous, reliable batch. The presence of new peaks or a significant decrease in the main peak area suggests degradation.
-
-
Assess Stability in Assay Buffer:
-
Rationale: Biological assays are typically conducted in aqueous buffers that can promote hydrolysis.
-
Protocol:
-
Prepare a solution of this compound in your assay buffer at the final assay concentration.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours) and immediately analyze by HPLC or LC-MS to quantify the remaining amount of the parent compound.
-
-
-
Optimize Assay Conditions:
-
Rationale: If instability in the assay buffer is confirmed, modifying the experimental conditions can mitigate degradation.
-
Solutions:
-
pH Adjustment: If possible, adjust the pH of your assay buffer to be in the neutral to slightly acidic range (pH 6.0-7.4).
-
Fresh Preparations: Prepare working solutions of this compound immediately before adding them to the assay.
-
Reduced Incubation Time: If the assay design permits, reduce the incubation time to minimize the exposure of the compound to destabilizing conditions.
-
-
Problem 2: Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).
Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.
Troubleshooting Workflow:
Caption: Troubleshooting the appearance of unknown chromatographic peaks.
Step-by-Step Guide:
-
Analyze a Freshly Prepared Standard:
-
Rationale: This will help determine if the degradation is inherent to the stored sample or if it is occurring during the analytical process itself.
-
Protocol: Prepare a fresh solution of this compound from the solid material and inject it immediately into the HPLC or LC-MS system. If the unexpected peaks are absent, the issue lies with the storage or handling of your experimental samples.
-
-
Investigate the Analytical Method:
-
Rationale: The composition of the mobile phase or sample diluent can contribute to on-column or in-vial degradation.
-
Protocol:
-
Mobile Phase pH: If using a mobile phase with a high pH, consider switching to a neutral or acidic mobile phase to minimize hydrolysis during the chromatographic run.
-
Sample Diluent: If samples are diluted in aqueous solutions for analysis, they may degrade while waiting in the autosampler. Try diluting your samples in an aprotic organic solvent (like acetonitrile) immediately before injection.
-
-
-
Conduct a Forced Degradation Study:
Hypothesized Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are proposed. These should be confirmed experimentally.
Caption: Hypothesized degradation pathway of this compound.
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the lactone ring. This reaction would be accelerated in the presence of water and catalyzed by acidic or basic conditions, leading to the formation of the corresponding hydroxy-carboxylic acid.
-
Oxidation: The molecule may also be susceptible to oxidation, particularly at the benzylic positions. This could lead to a variety of degradation products.
Data Presentation
While specific stability data for this compound is not available, the following table illustrates how pH-dependent stability data for a structurally related compound, 5-chloro-2-methyl-4-isothiazolin-3-one, can be presented. This serves as an example of the type of data you would generate in your own stability studies.
| pH | Half-life (days) |
| < 8.0 | Stable |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
| Table 1: Example of pH-Dependent Stability Data for an Analogous Compound. (Data adapted from studies on 5-chloro-2-methyl-4-isothiazolin-3-one) |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan, likely around 230-280 nm).
-
Injection Volume: 10 µL.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.[5][8][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve a known amount in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample in the dark at the same temperature.
-
-
Analysis: Analyze all samples by the developed HPLC or LC-MS method to determine the extent of degradation and identify any major degradation products.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Jain, R., & Gupta, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 313-323. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880-6889. Retrieved from [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Journal of Organic Chemistry, 78(14), 6880-6889. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(14), 6868-6879. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. onyxipca.com [onyxipca.com]
Technical Support Center: Navigating the Synthesis of 5-Chloro-4-Isochromanone and Its Analogs
A Note to Our Researchers,
Our primary goal is to provide in-depth, scientifically validated technical support for your research endeavors. In preparing this guide on the multi-step synthesis involving 5-Chloro-4-isochromanone, we have encountered a significant challenge: a notable scarcity of published literature specifically detailing the synthesis, reactivity, and common challenges associated with this particular molecule.
This limitation prevents us from creating a troubleshooting guide and FAQ section with the level of specificity and authoritative grounding that we strive to deliver and that your work demands. To provide a truly valuable and accurate resource, we must rely on established and verifiable scientific data.
Therefore, we have broadened the scope of this guide to address the challenges in the synthesis of substituted 4-isochromanones , with a particular focus on aspects relevant to halogenated derivatives like this compound. The principles, potential pitfalls, and troubleshooting strategies discussed herein are based on established knowledge of isochromanone chemistry and are intended to provide a strong foundational guide for your work with this class of compounds. We will extrapolate potential challenges for this compound based on the reactivity of similar structures.
We believe this approach will offer you a robust framework for anticipating and overcoming challenges in your synthetic routes.
Troubleshooting Guide: Synthesis of Substituted 4-Isochromanones
This guide is designed to address common issues encountered during the synthesis of 4-isochromanone scaffolds, particularly when dealing with electron-withdrawing substituents like chlorine on the aromatic ring.
I. Challenges in Ring Closure via Intramolecular Friedel-Crafts Acylation
A primary route to 4-isochromanones involves the intramolecular Friedel-Crafts acylation of a suitable precursor, such as a substituted 2-(carboxymethyl)benzoic acid derivative. The presence of a deactivating chloro-substituent on the aromatic ring can significantly impact this key step.
Q1: My intramolecular Friedel-Crafts acylation to form the 4-isochromanone ring is giving low to no yield. What are the likely causes and how can I address them?
A1: Low yields in this step, especially with a deactivating group like chlorine on the aromatic ring, are often due to several factors:
-
Reduced Nucleophilicity of the Aromatic Ring: The electron-withdrawing nature of the chlorine atom at the 5-position deactivates the aromatic ring, making it a poorer nucleophile for the intramolecular acylation.[1][2]
-
Harsh Reaction Conditions Leading to Decomposition: The forcing conditions sometimes used to overcome the deactivated ring can lead to side reactions or decomposition of the starting material or product.
-
Inappropriate Lewis Acid or Catalyst System: The choice of Lewis acid is critical and can vary depending on the specific substrate.[3]
Troubleshooting Strategies:
| Parameter | Recommended Action | Rationale |
| Lewis Acid | Screen a variety of Lewis acids, such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or stronger Lewis acids like AlCl₃ with caution. | The optimal Lewis acid can vary. PPA is often effective for moderately activated or deactivated rings. Eaton's reagent offers high dehydrating power. AlCl₃ is a strong but can sometimes lead to side reactions. |
| Reaction Temperature | Start with milder conditions and incrementally increase the temperature. Monitor the reaction closely by TLC or LC-MS. | This helps to find the "sweet spot" where the reaction proceeds without significant decomposition. |
| Solvent | For reactions with AlCl₃, consider using a solvent like nitrobenzene or 1,2-dichloroethane. For PPA or Eaton's reagent, they often serve as both catalyst and solvent. | The choice of solvent can influence the solubility of intermediates and the activity of the catalyst. |
| Starting Material Purity | Ensure the precursor acid chloride is freshly prepared and free of any residual thionyl chloride or oxalyl chloride. | Impurities can interfere with the catalyst and lead to undesired side reactions. |
Experimental Protocol: Screening Lewis Acids for Intramolecular Friedel-Crafts Acylation
-
Preparation of Precursor: Synthesize the necessary 2-(carboxymethyl)halobenzoyl chloride from the corresponding carboxylic acid using standard methods (e.g., with thionyl chloride or oxalyl chloride).
-
Parallel Reaction Setup: In separate, dry reaction vessels, place the precursor (1 equivalent) under an inert atmosphere (N₂ or Ar).
-
Addition of Lewis Acids:
-
Vessel A: Add polyphosphoric acid (PPA) (10-20 equivalents by weight).
-
Vessel B: Prepare Eaton's reagent and add it to the precursor.
-
Vessel C: Dissolve the precursor in a dry, inert solvent (e.g., 1,2-dichloroethane) and cool to 0°C before adding AlCl₃ (1.1-1.5 equivalents).
-
-
Reaction Monitoring: Stir the reactions at their respective optimal temperatures (e.g., Vessel A and B: 60-100°C; Vessel C: 0°C to room temperature). Monitor the progress by TLC or LC-MS at regular intervals.
-
Work-up and Analysis: Quench the reactions appropriately (e.g., pouring onto ice for PPA and AlCl₃). Extract the product, purify by column chromatography, and analyze the yield and purity.
II. Side Reactions and Impurity Profile
The desired this compound is susceptible to certain side reactions that can complicate purification and reduce yields.
Q2: I am observing a significant amount of a side-product that appears to be a ring-opened species. What is causing this and how can I prevent it?
A2: The lactone functionality in the 4-isochromanone ring is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[4][5][6] The presence of water in the reaction mixture or during work-up can lead to the formation of the corresponding carboxylic acid.
Troubleshooting Strategies:
-
Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere. Use anhydrous solvents and reagents.
-
Careful Work-up: When quenching the reaction, do so at low temperatures and minimize the exposure time to strongly acidic or basic aqueous solutions. A rapid work-up followed by immediate extraction is recommended.
-
Purification Considerations: If hydrolysis is unavoidable, it may be possible to re-cyclize the ring-opened product under dehydrating conditions. For purification, avoid protic solvents in chromatography if the compound shows sensitivity.
Logical Flow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis of 4-isochromanones.
Q3: My purified product seems to be unstable upon storage. What are the best practices for storing this compound?
A3: Halogenated ketones can be sensitive to light and moisture. The presence of the lactone ring also introduces a potential for slow degradation.
Storage Recommendations:
| Condition | Recommendation | Reasoning |
| Temperature | Store at low temperatures (-20°C is ideal). | Slows down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from light by using an amber vial or wrapping the container in foil. | Prevents potential photochemical degradation. |
| Purity | Ensure the product is free from acidic or basic impurities before long-term storage. | Residual catalysts or reagents can promote degradation. |
Frequently Asked Questions (FAQs)
Q: What spectroscopic signatures should I look for to confirm the formation of this compound?
-
¹H NMR:
-
Aromatic protons in the expected regions, with coupling patterns influenced by the chloro-substituent.
-
Two methylene protons, likely appearing as singlets or coupled multiplets depending on the specific conformation and solvent.
-
-
¹³C NMR:
-
A carbonyl carbon (C=O) signal for the ketone around 190-200 ppm.
-
A carbonyl carbon signal for the lactone around 160-170 ppm.
-
Signals for the two methylene carbons.
-
Aromatic carbon signals, with chemical shifts influenced by the chlorine atom.
-
-
IR Spectroscopy:
-
A strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.
-
A strong absorption band for the lactone carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region.
-
-
Mass Spectrometry:
-
The molecular ion peak corresponding to the mass of C₉H₇ClO₂.
-
A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Q: Can I use alternative methods to synthesize the 4-isochromanone ring?
A: Yes, several other methods have been reported for the synthesis of the isochromanone skeleton, which could be adapted for 5-chloro derivatives.[7] These include:
-
Palladium-catalyzed carbonylative cyclization: This method can be effective but requires specialized equipment for handling carbon monoxide.
-
Oxidation of isochromans: If a corresponding 5-chloroisochroman can be synthesized, it could potentially be oxidized to the desired 4-isochromanone.[8]
-
Radical cyclizations: These methods can be powerful but may require careful optimization to control regioselectivity.
The feasibility of these methods for this compound would require experimental validation.
Visualizing a Potential Synthetic Pathway:
Caption: A plausible synthetic route to this compound.
References
-
Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. Chemical Science, 13(5), 1443–1449. [Link]
- Bayer, A. G. (2009). Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of preparation methods for chlorinated ketones. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]
-
RSC Publishing. (n.d.). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic stability of persistent hydrolysis intermediates of esterified αCT11. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience, 11(3), 3763-3779. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. [Link]
-
IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. Retrieved from [Link]
-
ACS Publications. (2024, July 31). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry. [Link]
-
White Rose Research Online. (n.d.). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022, July 14). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]
-
National Institutes of Health. (2023, August 14). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]
-
Arkivoc. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. 2003(9), 34-38. [Link]
-
ResearchGate. (2003, February). Syntheses of 4-Substituted Isoquinolines. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. [Link]
- Google Patents. (n.d.). Purification of aldehyde-ketone mixtures.
-
MDPI. (n.d.). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. [Link]
-
vediyal vagupparai (Chemistry Classroom). (2023, August 5). Interpreting NMR and IR data in spectroscopy problem solving - GATE 2025 [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
- Google Patents. (n.d.). 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of.
-
University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, June 28). Substituent Effects on Reactivity [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Chemstuff. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
OpenStax. (n.d.). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. [Link]
-
ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Isochroman synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 5-Chloro-4-isochromanone Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Chloro-4-isochromanone reactions. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common issues encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Catalyst Selection and Optimization
Q1: What are the most common types of catalysts used for the synthesis of isochromanone derivatives, and what are the key considerations for selection?
The synthesis of isochromanones often involves cyclization reactions, and the choice of catalyst is critical for achieving high yield and stereoselectivity. Common catalytic systems include:
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) and iron(III) triflate (Fe(OTf)₃) are frequently employed, often in combination with chiral ligands for asymmetric synthesis.[1] These catalysts are effective in activating carbonyl groups and promoting cyclization. The choice between different Lewis acids can influence both the reaction rate and the enantioselectivity. For instance, Fe(OTf)₃ has been shown to improve yields while maintaining high enantiomeric excess (ee) in certain reactions.[1]
-
Dirhodium Salts: Achiral dirhodium salts, such as Rh₂(TFA)₄ (rhodium(II) trifluoroacetate), are often used in cascade reactions, particularly those involving α-diazoketones.[1] These catalysts are adept at generating reactive intermediates.
-
Organocatalysts: Secondary amines can be used to catalyze intramolecular Mannich reactions to produce 4-aminoisochromanones with excellent stereoselectivity.[2]
-
Palladium Catalysts: Palladium-catalyzed reactions of alkyl 2-vinylbenzoates can yield 3-alkynylated isochroman-1-ones.[2]
Key Selection Considerations:
-
Desired Stereochemistry: For asymmetric synthesis, the combination of a metal catalyst with a suitable chiral ligand is crucial.
-
Substrate Scope: The nature of the starting materials will heavily influence the optimal catalyst. Some catalysts are more tolerant of a wider range of functional groups than others.
-
Reaction Conditions: Factors such as temperature, solvent, and reaction time are all interconnected with catalyst performance.
Q2: I am observing low conversion of my starting material. How can I optimize my catalytic reaction?
Low conversion is a common issue that can often be resolved through systematic optimization.
-
Catalyst Activity: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
-
Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side reactions. It is often more effective to perform a screen of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, a gradual increase in temperature or a longer reaction time may be necessary. However, be aware that excessive heat can lead to product degradation or the formation of byproducts.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and the reaction's outcome. A solvent screen is a valuable optimization step.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and related compounds.
| Issue | Potential Cause | Recommended Solution |
| Formation of Dichlorinated Byproduct | Excess chlorinating agent; High reaction temperature. | Use a stoichiometric amount or only a slight excess of the chlorinating agent. Maintain a consistent and moderate reaction temperature. |
| Incomplete Cyclization | Insufficient amount of base; Inadequate reaction time or temperature for the cyclization step. | Ensure a sufficient amount of base is used to drive the cyclization to completion. Gradually increase the reaction time or temperature and monitor the progress. |
| Presence of Acidic Impurities Post-Reaction | Unreacted acidic starting materials or intermediates. | Perform a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup. The neutral isochromanone product will remain in the organic layer, while the acidic impurities will be extracted into the aqueous phase. |
| Product Degradation During Workup | The product may be sensitive to acidic or basic conditions. | Test the stability of your product by exposing a small sample to the acidic or basic solutions you plan to use in the workup. If degradation is observed, alternative, neutral workup procedures should be employed.[3] |
| Difficulty in Product Isolation | The product may be soluble in the aqueous layer or volatile. | Check the aqueous layer for your product. If the product is volatile, check the solvent in the rotovap trap. If a filtration step was used, check the filtration media for adsorbed product.[3] |
Experimental Protocols
General Procedure for Asymmetric Isochromanone Synthesis
This protocol is a generalized example based on common literature procedures for the asymmetric synthesis of isochromanone derivatives.[1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., L-PiC₂H₄Ph, 1.2 mol%) and the metal salt (e.g., Fe(OTf)₃, 1 mol%) in the chosen solvent (e.g., CH₂Cl₂). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -10 °C).
-
Addition of Reactants: To the cooled catalyst solution, add the dirhodium salt (e.g., Rh₂(TFA)₄, 1 mol%), followed by the carboxylic acid starting material (1.0 equiv).
-
Initiation: Slowly add a solution of the α-diazoketone (2.0 equiv) in the reaction solvent to the mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂ x 3).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Logic
Troubleshooting Workflow for Low Product Yield
The following diagram outlines a logical workflow for troubleshooting low yields in your this compound synthesis.
Caption: A step-by-step guide to diagnosing and resolving low product yields.
References
-
Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). An efficient asymmetric synthesis of isochromanone derivatives. Chemical Science, 13(3), 743-748. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
Technical Support Center: Solvent Effects on 5-Chloro-4-isochromanone Reactivity
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-4-isochromanone. The reactivity of this versatile intermediate is profoundly influenced by the choice of solvent, a parameter that can dictate reaction outcomes, yields, and impurity profiles. This guide provides in-depth, field-proven insights into navigating these effects, structured in a practical question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and reactivity of this compound in various solvent systems.
Q1: What are the primary reactive sites on this compound, and how does a solvent influence their accessibility?
A1: this compound possesses three primary regions for chemical transformation. The choice of solvent is critical as it can modulate the reactivity of both the substrate and the reagents.
-
The Carbonyl Group (C4): This is a classic electrophilic site susceptible to nucleophilic attack. Polar aprotic solvents like THF, DMF, or DMSO are often preferred for such reactions as they can dissolve many nucleophiles while not significantly solvating and deactivating them through hydrogen bonding.[1]
-
The Aromatic Ring: The ring can undergo electrophilic aromatic substitution (SEAr). The existing substituents—an activating alkoxy group and deactivating chloro and carbonyl groups—create complex directing effects.[2][3] Solvent polarity can play a major role here; polar solvents can stabilize the charged arenium ion intermediate, potentially accelerating the reaction.[4][5]
-
The C-Cl Bond (C5): While typically robust, this bond can be subject to nucleophilic aromatic substitution (SNAr) under forcing conditions or with specific activation. Such reactions almost exclusively require polar aprotic solvents to enhance the potency of the incoming nucleophile.
Q2: How does the stability of this compound vary in different solvent types?
A2: The stability of the isochromanone core is generally robust, but certain solvent-reagent combinations can promote degradation.
-
Protic Solvents (e.g., Methanol, Water): In the presence of strong acids or bases, polar protic solvents can facilitate hydrolysis of the lactone (ester) ring. Water, in particular, should be used with caution during workups if the product is sensitive to ring-opening.[6]
-
Aprotic Solvents (e.g., DCM, Acetonitrile, Toluene): The compound is generally stable in neutral aprotic solvents. However, prolonged heating in any solvent can lead to decomposition, and the specific pathway may be solvent-dependent. It is always recommended to monitor reaction progress by TLC or LC-MS to avoid product degradation over extended reaction times.[7]
-
DMSO: Be aware that some complex molecules can be reduced by DMSO, especially at elevated temperatures or in the presence of certain reagents.[8] While less common for a simple isochromanone, it is a possibility to consider if unexpected byproducts appear.
Q3: I'm observing inconsistent NMR spectra for my compound in different deuterated solvents. Why?
A3: Solvent-solute interactions can cause significant variations in NMR spectra. Aromatic solvents like benzene-d6 or pyridine-d5 can induce notable shifts in proton resonances (known as Aromatic Solvent Induced Shifts, ASIS) due to anisotropic effects. Protic solvents like CD₃OD or D₂O can lead to the exchange of labile protons and may shift resonances of nearby protons through hydrogen bonding. For consistent and comparable data, it is best practice to use the same deuterated solvent (most commonly CDCl₃ or DMSO-d₆) for all samples within a series.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems encountered during reactions involving this compound.
Issue 1: Low yield in a nucleophilic substitution (SN2) reaction.
Q: I am attempting to displace a leaving group on a side chain attached to the isochromanone using sodium cyanide. My reaction in methanol is extremely slow and low-yielding. What is happening?
A: This is a classic solvent effect in SN2 reactions. Methanol is a polar protic solvent . Its hydroxyl group forms strong hydrogen bonds with the negatively charged cyanide nucleophile (CN⁻).[1][9][10] This "caging" effect, or solvation shell, stabilizes the nucleophile, drastically reducing its energy and making it less reactive.[9][10] The nucleophile is effectively hindered from attacking the electrophilic carbon.
Recommended Solution:
Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[1][9][11] These solvents possess large dipole moments that can dissolve ionic reagents like NaCN, but they lack the acidic protons necessary for strong hydrogen bonding.[1] This leaves the cyanide anion "naked" and highly nucleophilic, which can increase the reaction rate by orders of magnitude.[9]
Solvent Selection Logic for SN2 Reactions
Caption: Decision workflow for solvent choice in an SN2 reaction.
Issue 2: Poor regioselectivity in an electrophilic aromatic substitution (EAS) reaction.
Q: I am trying to nitrate this compound and obtaining a mixture of isomers with no clear selectivity. I am using a non-polar solvent (hexane). Could the solvent be the issue?
A: Yes, the solvent choice is likely a significant factor. While the directing effects of the ring substituents are paramount, the solvent modulates the stability of the intermediates.[3][4] Electrophilic aromatic substitution proceeds through a positively charged carbocation intermediate (the arenium ion or sigma complex).[3][5]
-
Non-polar solvents like hexane do little to stabilize this charged intermediate, making its formation a high-energy process. This can lead to a less selective reaction, where kinetic products may form, or the reaction may be slow and require harsh conditions that generate byproducts.[4]
-
Polar solvents can stabilize the charged arenium ion through dipole-ion interactions.[12] This lowers the activation energy for its formation and can lead to a faster, cleaner, and more selective reaction. However, highly coordinating or nucleophilic solvents may react with the nitrating agent itself.
Recommended Solution:
Consider a moderately polar, non-reactive solvent. Acetic acid is a common solvent for nitration as it can stabilize the arenium ion without reacting with the nitrating mixture.[4] Another option is a polar aprotic solvent like nitromethane. A systematic solvent screen is advisable.
Comparative Data on Solvent Polarity
| Solvent | Type | Dielectric Constant (ε at 25°C)[12][13] | Reactivity Impact for EAS |
| Hexane | Non-Polar | 1.9 | Poor stabilization of arenium ion. |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate stabilization. Good general choice. |
| Acetic Acid | Polar Protic | 6.0 | Good stabilization; can participate in protonolysis. |
| Acetonitrile | Polar Aprotic | 37.0 | Strong stabilization of polar intermediates. |
| Nitromethane | Polar Aprotic | 35.9 | Strong stabilization; often used in Friedel-Crafts. |
Issue 3: Reaction fails or starting material decomposes during a metal-catalyzed cross-coupling.
Q: I am attempting a Suzuki coupling at the C5-Cl position using a standard Pd catalyst in THF, but the reaction is not proceeding. When I increase the temperature, I only see decomposition.
A: The success of cross-coupling reactions is highly dependent on solvent choice, which influences catalyst solubility, stability, and the rate of key mechanistic steps (oxidative addition, transmetalation, reductive elimination).
-
THF: While a common solvent, THF can be problematic. It has a relatively low boiling point (66°C), which may not be high enough for the activation of the aryl chloride bond—a notoriously difficult step. Furthermore, THF can coordinate to the metal center, which can sometimes be inhibitory.
-
Decomposition: At higher temperatures, the isochromanone moiety itself may be unstable in the presence of the strong base (e.g., K₂CO₃, Cs₂CO₃) and residual water typically used in these reactions, potentially leading to lactone hydrolysis or other side reactions.
Recommended Solution:
-
Switch to a Higher-Boiling Solvent: Solvents like dioxane , toluene , or a mixture of toluene/ethanol or dioxane/water are frequently used for Suzuki couplings involving aryl chlorides. These allow for higher reaction temperatures, which are often necessary for the oxidative addition step.
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. Water can deactivate the catalyst and hydrolyze the organoboron reagent.
-
Screen Ligands and Bases: The choice of phosphine ligand is critical for activating the C-Cl bond. Consider bulky, electron-rich ligands like SPhos or XPhos. The base is also crucial; a weaker base might prevent substrate decomposition while still facilitating the catalytic cycle.
Protocol: General Procedure for Solvent Screening in a Suzuki Coupling
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, Dioxane, DMF, Acetonitrile). Ensure the concentration is consistent across all reactions (e.g., 0.1 M).
-
Reaction: Heat all vials to a consistent temperature (e.g., 100 °C) and stir for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each reaction mixture, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS to determine conversion and identify the most promising solvent system.
Experimental Workflow: Solvent Screening
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How To [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Chromatographic and spectroscopic analysis of the components present in the phenanthridinium trypanocidal agent isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 5-Chloro-4-isochromanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis and scale-up of 5-Chloro-4-isochromanone. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. We will delve into common challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure the robustness and scalability of your synthetic route.
Synthetic Strategy Overview
The most common and industrially viable route to this compound and its analogs is a two-stage process. It begins with the synthesis of a suitable substituted propanoic acid precursor, followed by an intramolecular Friedel-Crafts acylation to form the desired bicyclic lactone. This approach offers flexibility in introducing substituents on the aromatic ring.
The general workflow is outlined below. Success in scaling up this synthesis hinges on meticulous control over the cyclization step, which is often the most challenging phase.
Caption: General workflow for this compound synthesis.
Troubleshooting the Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts acylation is the cornerstone of this synthesis, involving the cyclization of an acyl group onto the aromatic ring to form the six-membered ketone.[1] This reaction is typically promoted by strong Brønsted or Lewis acids. Most scale-up issues originate here.
Q1: My cyclization yield is low, and I'm generating a significant amount of intractable polymeric byproduct. What's happening and how can I fix it?
A1: This is a classic symptom of intermolecular acylation competing with the desired intramolecular cyclization. While the intramolecular reaction is entropically favored, at high concentrations, molecules of the precursor can react with each other, leading to dimers, trimers, and eventually, polymer chains. This is a concentration-dependent side reaction.
Causality: The acylium ion intermediate is a potent electrophile. If it encounters another precursor molecule before it can cyclize, an intermolecular reaction will occur.
Solutions:
-
Employ High-Dilution Conditions: On scale-up, do not simply increase reagent amounts in the same volume. Instead, increase the volume of the acid catalyst (which often serves as the solvent, like PPA) to keep the precursor concentration low. This reduces the probability of intermolecular encounters.
-
Controlled Reagent Addition: Instead of adding the precursor all at once, add a solution of the precursor in a suitable solvent (if applicable) slowly to the hot cyclizing agent. This maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.
Q2: The reaction stalls, showing incomplete conversion of the 3-(2-chlorophenyl)propanoic acid starting material even after extended reaction times. What should I investigate?
A2: Incomplete conversion points to issues with reaction kinetics or catalyst efficacy. Several factors could be at play:
-
Insufficient Catalyst Activity or Amount:
-
Polyphosphoric Acid (PPA): Commercial PPA can vary in its phosphoric anhydride (P₂O₅) content. Older PPA can absorb atmospheric moisture, reducing its efficacy. Use a fresh, high-quality batch or consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which is a more potent and consistent cyclizing agent.
-
Lewis Acids (e.g., AlCl₃): These require strictly anhydrous conditions. Any moisture will deactivate the catalyst. Ensure all glassware is oven-dried and reagents are anhydrous. A stoichiometric amount is often needed as the catalyst complexes with the product ketone.[2]
-
-
Inadequate Temperature: Friedel-Crafts acylations are activation energy-dependent. A temperature that works on a 1g scale may be insufficient for a 100g scale due to different heat transfer dynamics.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by an in-process control (IPC) like TLC or HPLC to find the optimal balance between reaction rate and impurity formation.
-
-
Poor Solubility: At larger scales, the precursor may not be fully soluble in the reaction medium, limiting its availability for reaction.
-
Solution: Ensure vigorous agitation to maintain a homogenous slurry or solution. In some cases, a co-solvent might be necessary, but its compatibility with the strong acid catalyst must be verified.
-
Q3: I'm observing the formation of an unexpected isomer along with my desired 5-chloro product. Why is this happening?
A3: The regioselectivity of a Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, and the alkyl side chain is also an ortho-, para-director. In the case of 3-(2-chlorophenyl)propanoic acid, cyclization is expected at the 6-position, ortho to the chloro group and ortho to the propanoic acid chain, to yield the 5-chloro isomer.
Potential Causes for Isomer Formation:
-
Incorrect Starting Material: The most likely cause is an isomeric impurity in your 3-(2-chlorophenyl)propanoic acid precursor. For instance, if your precursor contains 3-(4-chlorophenyl)propanoic acid, it will cyclize to form 7-Chloro-4-isochromanone.
-
Harsh Conditions: Extremely high temperatures or overly aggressive catalysts could potentially lead to substituent migration, although this is less common for chloro groups under these conditions.
Solution:
-
Verify Precursor Purity: Before starting the cyclization, rigorously purify and characterize the precursor using NMR and HPLC to ensure it is isomerically pure. The principle of "garbage in, garbage out" is paramount in process chemistry.
Data Presentation: Comparison of Common Cyclizing Agents
The choice of catalyst is critical and depends on the substrate's reactivity, scale, and safety considerations.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-140°C, used as solvent | Inexpensive, easy to handle (viscous liquid). | Can require high temperatures; workup can be difficult due to viscosity. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 25-80°C | Highly effective, often works at lower temperatures than PPA. | Corrosive, requires careful handling. |
| Aluminum Chloride (AlCl₃) | 0°C to reflux | Powerful Lewis acid, effective for less reactive substrates. | Requires stoichiometric amounts, strictly anhydrous conditions, corrosive HCl gas byproduct.[1] |
| Methanesulfonic Acid (MSA) | 85-110°C | Strong acid, easy to handle liquid. | Generally less potent than PPA or Eaton's reagent for this transformation.[3] |
Purification & Precursor Synthesis FAQs
Q4: My final this compound product is a dark-colored oil or waxy solid that is difficult to purify. What are the best practices for purification at scale?
A4: Product isolation and purification are as critical as the reaction itself. Dark colors often indicate baseline impurities or polymeric material.
Recommended Purification Strategies:
-
Aqueous Workup: After quenching the reaction (typically by carefully pouring it onto ice), ensure the pH is adjusted correctly to remove acidic residues. An extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is standard. A wash with a sodium bicarbonate solution can help remove acidic impurities.
-
Recrystallization: This is the most effective and scalable method for purifying solid products.
-
Solvent Screening: Test a range of solvents and solvent systems. A good system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for isochromanones include isopropanol, ethyl acetate/heptane, or toluene.
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent. If the solution is colored, you can perform a hot filtration through a pad of activated carbon to remove colored impurities. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming at large scales. It is best used as a final polishing step if recrystallization fails to achieve the desired purity.
-
Solvent System: A typical eluent system would be a gradient of ethyl acetate in hexanes or heptanes.
-
Q5: I'm having trouble with the first step, the synthesis of 2-chloromethylphenylacetic acid from o-tolylacetic acid, which is a precursor to the precursor. My reaction gives over-chlorinated side products. How can I improve selectivity?
A5: This step often involves a radical chlorination of the methyl group.[4] Radical reactions can be difficult to control, and over-chlorination (di- and tri-chlorinated species) is a common side reaction.
Solutions for Controlled Chlorination:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride). Use slightly more than one equivalent, but avoid a large excess.[4]
-
Monitor the Reaction: Use GC or HPLC to monitor the reaction. Stop the reaction once the starting material is consumed to prevent the product from being further chlorinated.
-
Initiator Control: The amount of radical initiator (e.g., AIBN) can influence the reaction rate. Use a catalytic amount as specified in literature procedures.[4]
Key Experimental Protocols
These are representative protocols and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 3-(2-chlorophenyl)propanoic acid (Precursor)
This protocol assumes a route starting from 2-chlorobenzyl cyanide.
-
Hydrolysis: To a flask equipped with a reflux condenser and mechanical stirrer, add 2-chlorobenzyl cyanide (1.0 eq) and a 10 M aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 8-12 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH ~1. A precipitate of 2-chlorophenylacetic acid will form.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
This intermediate can then be converted to the target propanoic acid via standard methods such as the Arndt-Eistert homologation or malonic ester synthesis.
Protocol 2: Intramolecular Friedel-Crafts Acylation
-
Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge Polyphosphoric Acid (PPA) (10 times the weight of the precursor).
-
Heating: Heat the PPA to 90-100°C with vigorous stirring.
-
Addition: Add the 3-(2-chlorophenyl)propanoic acid (1.0 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 110°C.
-
Reaction: Maintain the reaction mixture at 100°C for 2-4 hours. Monitor the reaction progress by taking aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Quench: Once the reaction is complete, cool the mixture to ~60°C and very carefully pour it onto a stirred mixture of ice and water. Caution: This is highly exothermic.
-
Extraction: Extract the aqueous slurry with dichloromethane (3x volumes).
-
Wash: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Advanced Process Logic & Mechanistic Insights
Understanding the "why" is crucial for effective troubleshooting. The mechanism of the Friedel-Crafts acylation and a logical troubleshooting flow can guide your process optimization.
Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation mechanism.
The reaction is initiated by the protonation of the carboxylic acid by the strong acid catalyst (PPA), followed by the loss of water to form a highly reactive acylium ion.[1] This electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution. The resulting intermediate, a sigma complex, loses a proton to regain aromaticity, yielding the final cyclized product.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. Chemical Science. [Link]
-
Organic Chemistry Portal. Synthesis of Isochromanones. [Link]
- Google Patents. (1998).
- Google Patents. (1997). Process for preparing 3-isochromanone.
-
Nikpour, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 5-Chloro-4-isochromanone and its Halogenated Analogues: Synthesis, Properties, and Biological Activity
An In-Depth Technical Guide for Researchers
This guide provides a detailed comparison of 5-Chloro-4-isochromanone with other halogenated isochromanones, offering insights into their synthesis, physicochemical properties, and performance as bioactive agents, particularly as enzyme inhibitors. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced effects of halogenation on this privileged heterocyclic scaffold.
Introduction: The Isochromanone Scaffold and the Strategic Role of Halogenation
The isochromanone core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, benzo-fused δ-lactone structure serves as a valuable starting point for the design of therapeutic agents.
Halogenation is a cornerstone strategy in medicinal chemistry used to modulate the pharmacological profile of lead compounds. The introduction of halogen atoms can profoundly alter a molecule's lipophilicity, metabolic stability, binding affinity, and electronic properties.[3][4] In the context of isochromanones, halogenation can enhance potency and selectivity for specific biological targets. This guide focuses on the comparative effects of placing a chlorine atom at the 5-position of the aromatic ring versus other halogen substitutions on both the aromatic and heterocyclic portions of the scaffold.
Synthesis of Halogenated Isochromanones: A Strategic Overview
The synthesis of the isochromanone skeleton can be achieved through various methods, often involving the cyclization of substituted phenylacetic acid derivatives or related precursors.[5][6][7] The introduction of halogens can be accomplished either by using halogenated starting materials or by direct halogenation of the isochromanone core, a process that requires careful control of regioselectivity.
The key challenge lies in controlling the position of halogenation. For a compound like this compound, the synthesis would typically start from a pre-chlorinated precursor, such as a derivative of 2-chloro-6-methylphenylacetic acid, to ensure the chlorine is positioned on the benzene ring. In contrast, compounds like 4-chloroisocoumarins, where the halogen is on the lactone ring, are often synthesized via cyclization in the presence of a chlorinating agent.[8]
Representative Synthetic Workflow
The following diagram illustrates a generalized approach for synthesizing substituted isochromanones, highlighting the stage at which halogenation is typically incorporated.
Caption: Generalized synthetic strategies for halogenated isochromanones.
Comparative Physicochemical Properties: The Impact of the Halogen
The identity and position of the halogen atom (F, Cl, Br, I) critically influence the molecule's physicochemical profile. These differences directly impact solubility, membrane permeability, and binding interactions with biological targets.[3]
-
Lipophilicity: Halogenation generally increases lipophilicity. The effect is most pronounced with iodine and bromine and less so with fluorine. A 5-chloro substitution on the aromatic ring contributes to a moderate increase in lipophilicity, which can enhance cell permeability.
-
Electronic Effects: A chlorine atom at the 5-position exerts an electron-withdrawing inductive effect and a weak electron-donating resonance effect on the benzene ring. This modulates the electron density of the entire scaffold, which can influence the reactivity of the lactone carbonyl—a key feature for covalent inhibitors. In contrast, a halogen at the 4-position directly influences the electronics of the enol or enolate intermediate formed during reactions at the active site of enzymes like serine proteases.
-
Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site.[9][10] The potential for a 5-chloro group to form such a bond depends entirely on the topology of the target's binding pocket.
Table 1: Predicted Physicochemical Properties of Halogenated Isochromanones
| Compound | Halogen Position | Predicted LogP (Relative) | Key Electronic Effect | Halogen Bonding Potential |
| 4-isochromanone | N/A | Base | N/A | None |
| This compound | Aromatic (C5) | Base +++ | Inductive withdrawal on ring | Moderate |
| 7-Bromo-4-isochromanone | Aromatic (C7) | Base ++++ | Inductive withdrawal on ring | Strong |
| 4-Chloro-isocoumarin* | Heterocyclic (C4) | Base ++ | Direct withdrawal from C=C bond | Moderate |
*Note: 4-Chloro-isocoumarin is shown for comparison as a well-studied related structure.
Biological Activity and Mechanism of Action: Serine Protease Inhibition
Halogenated isochromanones, particularly 4-chloroisocoumarins, are well-documented as potent, irreversible inhibitors of serine proteases.[8][11] These enzymes play crucial roles in processes ranging from digestion to blood coagulation and are significant drug targets.
Mechanism of Irreversible Inhibition
The inhibitory mechanism involves a multi-step process where the active site serine residue attacks the electrophilic carbonyl carbon of the isochromanone lactone.[11] For 4-chloroisocoumarins, this forms a covalent acyl-enzyme intermediate. The subsequent elimination of the chloride ion and rearrangement leads to a stable, inactivated enzyme complex.[12]
A 5-chloro substituent, being on the aromatic ring, does not directly participate in this elimination. Instead, its role is to modulate the electrophilicity of the carbonyl group through electronic effects. The electron-withdrawing nature of the chlorine can make the carbonyl carbon more susceptible to nucleophilic attack by the active site serine, potentially increasing the rate of inhibition.
Inhibition Pathway Diagram
Caption: Covalent inhibition of a serine protease by an isochromanone inhibitor.
Structure-Activity Relationship (SAR) Analysis
The relationship between the structure of halogenated isochromanones and their biological activity is a critical aspect of their design as specific inhibitors.[13][14]
-
Halogen at C4: A chlorine or other halogen at the C4 position is a classic feature of potent mechanism-based serine protease inhibitors.[8][11] Its role as a leaving group in the inactivation mechanism is well-established.
-
Halogen at C5 (Aromatic): For this compound, the SAR is different. The chlorine atom is not a leaving group. Its primary influence is electronic, tuning the reactivity of the lactone. A secondary influence is steric; the chlorine atom may interact favorably or unfavorably with the enzyme's binding pocket, thereby affecting selectivity and potency.
-
Other Aromatic Positions (C6, C7, C8): Halogenation at other aromatic positions would similarly exert electronic and steric effects. For example, a halogen at the 7-position in 4-chloroisocoumarins has been shown to enhance potency for certain proteases like human leukocyte elastase, demonstrating that substitutions on the aromatic ring can be used to fine-tune specificity.[11]
Table 2: Comparative Structure-Activity Relationship Summary
| Feature | 4-Chloro-isocoumarin Analogue | This compound Analogue | Rationale for Performance Difference |
| Primary Role of Halogen | Leaving group in covalent inactivation | Electronic modulation of lactone carbonyl | Different mechanisms of enhancing reactivity. |
| Inhibition Type | Mechanism-based, irreversible | Likely irreversible covalent inhibitor | Both form stable adducts, but the pathway may differ slightly. |
| Potency Driver | Efficient elimination of Cl⁻ | Increased electrophilicity of C=O | The C4-Cl provides a direct chemical pathway for inactivation, while the C5-Cl provides an indirect electronic enhancement. |
| Selectivity Driver | Interactions of the entire scaffold | Steric/electronic fit of the 5-chloro group in the active site | The additional substituent on the aromatic ring provides a new point of interaction to exploit for achieving selectivity. |
SAR Logic Diagram
Sources
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 9. Type I-IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of Synthetic Strategies for 5-Chloro-4-Isochromanone
Abstract
5-Chloro-4-isochromanone is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Despite its significance, a comprehensive guide to its synthesis is notably absent in the current literature. This guide provides a comparative analysis of three plausible, albeit presently hypothetical, synthetic routes to this compound. Each proposed method is evaluated based on chemical principles, the commercial availability of starting materials, the number of synthetic steps, and potential challenges. This document is intended to serve as a foundational resource for researchers, chemists, and professionals in drug development, offering both theoretical groundwork and detailed, actionable experimental protocols to facilitate the synthesis of this target molecule.
Introduction
The isochromanone scaffold is a core structural motif in numerous natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the 4-isochromanone ring system can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive target for structure-activity relationship (SAR) studies in drug discovery. However, a survey of the scientific literature reveals a conspicuous absence of established synthetic protocols for this compound. This guide aims to bridge this gap by proposing and critically evaluating three distinct synthetic strategies. The methodologies discussed are grounded in well-established principles of organic chemistry and are designed to be both chemically sound and practically feasible.
Proposed Synthetic Routes: A Comparative Overview
Given the absence of a documented direct synthesis, we propose three logical pathways to this compound:
-
Route 1: Multi-step Synthesis from 4-Chloro-2-methylbenzoic Acid. A linear synthesis commencing with a commercially available substituted benzoic acid.
-
Route 2: Late-Stage Electrophilic Chlorination of 4-Isochromanone. A more convergent approach, but one that faces significant challenges in regioselectivity.
-
Route 3: Synthesis via Sandmeyer Reaction from a Nitro Precursor. A classic and reliable method for introducing a chloro substituent onto an aromatic ring.
The following sections will delve into the mechanistic details, potential advantages, and foreseeable challenges of each route.
Route 1: Multi-step Synthesis from 4-Chloro-2-methylbenzoic Acid
This strategy leverages the commercially available and specifically substituted starting material, 4-Chloro-2-methylbenzoic acid, to construct the isochromanone ring system in a controlled, stepwise manner.
Synthetic Pathway
dot digraph "Route_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="4-Chloro-2-methylbenzoic acid"]; B [label="Benzylic Bromination"]; C [label="2-(Bromomethyl)-4-chlorobenzoic acid"]; D [label="Hydrolysis"]; E [label="2-(Hydroxymethyl)-4-chlorobenzoic acid"]; F [label="Lactonization"]; G [label="this compound"];
A -> B [label="NBS, AIBN, CCl4, Δ"]; B -> C; C -> D [label="aq. Na2CO3, Δ"]; D -> E; E -> F [label="Acid catalyst (e.g., PTSA), Toluene, Δ"]; F -> G; } }
Caption: Proposed multi-step synthesis of this compound from 4-Chloro-2-methylbenzoic acid.
Mechanistic Rationale and Discussion
The cornerstone of this route is the selective functionalization of the methyl group of 4-Chloro-2-methylbenzoic acid[1].
-
Step 1: Benzylic Bromination. The synthesis commences with a free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is highly selective for the benzylic position, affording 2-(bromomethyl)-4-chlorobenzoic acid. The choice of a non-polar solvent like carbon tetrachloride is crucial to prevent the dissolution of NBS and favor the desired reaction pathway.
-
Step 2: Hydrolysis. The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, 2-(hydroxymethyl)-4-chlorobenzoic acid. This can be achieved under basic conditions, for example, by heating with an aqueous solution of sodium carbonate, followed by acidification.
-
Step 3: Lactonization. The final step is an intramolecular esterification (lactonization) of the hydroxy acid to form the desired this compound. This cyclization is typically acid-catalyzed, often using p-toluenesulfonic acid (PTSA) in a solvent such as toluene with azeotropic removal of water to drive the equilibrium towards the product.
Advantages:
-
High Regiocontrol: The substitution pattern is established from the outset by the choice of starting material, thus avoiding issues with isomeric mixtures.
-
Reliable Reactions: The individual steps involve well-understood and high-yielding reactions.
Challenges:
-
Multi-step Process: This is a linear synthesis involving three distinct steps, which may result in a lower overall yield compared to a more convergent route.
-
Harsh Conditions: The bromination and lactonization steps may require elevated temperatures.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Bromomethyl)-4-chlorobenzoic acid
-
To a solution of 4-Chloro-2-methylbenzoic acid (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and AIBN (0.05 eq.).
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 2-(Hydroxymethyl)-4-chlorobenzoic acid
-
Dissolve the crude 2-(bromomethyl)-4-chlorobenzoic acid in a 1 M aqueous solution of sodium carbonate (2.5 eq.).
-
Heat the mixture to 80-90 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with 2 M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the product.
Step 3: Synthesis of this compound
-
To a solution of 2-(hydroxymethyl)-4-chlorobenzoic acid in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux for 4-6 hours, or until no more water is collected.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Late-Stage Electrophilic Chlorination of 4-Isochromanone
This approach aims to introduce the chlorine atom in the final step, which is an attractive strategy in terms of step economy. However, it is fraught with challenges related to the regioselectivity of electrophilic aromatic substitution.
Synthetic Pathway
dot digraph "Route_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
A [label="4-Isochromanone"]; B [label="Electrophilic Chlorination"]; C [label="this compound + Isomers"];
A -> B [label="Cl2, Lewis Acid (e.g., FeCl3)"]; B -> C; }
Caption: Proposed late-stage electrophilic chlorination of 4-isochromanone.
Mechanistic Rationale and Discussion
The aromatic ring of 4-isochromanone is influenced by two main groups: the ether-like oxygen attached to the ring and the methylene group of the lactone.
-
The ether oxygen is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the ring via resonance[2].
-
The methylene group is a weakly activating, ortho, para-directing group.
The position '5' is ortho to the methylene group and meta to the ether oxygen's point of attachment. The position '7' is para to the methylene group and ortho to the ether oxygen. Therefore, electrophilic attack is likely to be directed to positions 5 and 7. The relative ratio of the resulting isomers will depend on the specific reaction conditions and the interplay of steric and electronic effects[2][3][4][5]. Achieving high selectivity for the 5-chloro isomer would likely be challenging.
Advantages:
-
Convergent Synthesis: This is a very short route, potentially a single step from a readily available precursor.
Challenges:
-
Poor Regioselectivity: The formation of a mixture of isomers (5-chloro and 7-chloro, and potentially others) is highly probable, which would necessitate a difficult separation.
-
Deactivation: The carbonyl group in the lactone ring is deactivating, which may require harsh reaction conditions for the chlorination to proceed.
Experimental Protocol (Proposed)
-
To a solution of 4-isochromanone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst such as iron(III) chloride (1.1 eq.).
-
Cool the mixture to 0 °C and bubble chlorine gas through the solution, or add a solution of chlorine in the reaction solvent dropwise.
-
Monitor the reaction by GC-MS to assess the formation of products and isomers.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove excess chlorine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Attempt to separate the isomeric products by column chromatography or fractional crystallization.
Route 3: Synthesis via Sandmeyer Reaction from a Nitro Precursor
This classical approach involves the introduction of a nitro group, which is then converted to the desired chloro substituent via a diazonium salt intermediate.
Synthetic Pathway
dot digraph "Route_3" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="2-Methyl-4-nitrophenylacetic acid"]; B [label="Reduction"]; C [label="2-Methyl-4-aminophenylacetic acid"]; D [label="Diazotization"]; E [label="Aryl Diazonium Salt"]; F [label="Sandmeyer Reaction"]; G [label="2-Methyl-4-chlorophenylacetic acid"]; H [label="Benzylic Chlorination & Cyclization"]; I [label="this compound"];
A -> B [label="H2, Pd/C or Fe/HCl"]; B -> C; C -> D [label="NaNO2, aq. HCl, 0-5 °C"]; D -> E; E -> F [label="CuCl, HCl"]; F -> G; G -> H [label="Similar to Route 1"]; H -> I; }
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Mechanistic Rationale and Discussion
This route begins with a precursor that already contains a nitrogen functionality at the desired position for chlorination. A plausible starting material is 2-methyl-4-nitrophenylacetic acid[6][7][8][9].
-
Step 1: Reduction of the Nitro Group. The nitro group of the starting material is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over Pd/C) or using a metal in acidic media (e.g., Fe or Sn in HCl).
-
Step 2: Diazotization. The resulting aniline derivative is then diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Step 3: Sandmeyer Reaction. The diazonium salt is then treated with copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding 2-methyl-4-chlorophenylacetic acid.
-
Step 4 & 5: Formation of the Isochromanone Ring. The remainder of the synthesis would follow a similar path to Route 1, involving benzylic halogenation and subsequent cyclization.
Advantages:
-
Excellent Regiocontrol: The position of the chlorine atom is unambiguously determined by the position of the nitro group in the starting material.
-
Reliable Transformations: The Sandmeyer reaction is a well-established and dependable method for the synthesis of aryl halides.
Challenges:
-
Multi-step Synthesis: This is the longest of the proposed routes.
-
Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive if isolated. They are typically generated and used in situ at low temperatures.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Methyl-4-aminophenylacetic acid
-
To a solution of 2-methyl-4-nitrophenylacetic acid (1.0 eq.) in ethanol, add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
Step 2-3: Synthesis of 2-Methyl-4-chlorophenylacetic acid via Sandmeyer Reaction
-
Suspend the 2-methyl-4-aminophenylacetic acid in a mixture of concentrated HCl and water and cool to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.), keeping the temperature below 5 °C.
-
In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.
Steps 4-6: Conversion to this compound
-
Follow a similar procedure as outlined in Route 1 for the benzylic bromination and subsequent cyclization of the resulting 2-methyl-4-chlorophenylacetic acid.
Comparative Data Summary
| Feature | Route 1: From 4-Chloro-2-methylbenzoic acid | Route 2: Late-Stage Chlorination | Route 3: Via Sandmeyer Reaction |
| Starting Material | 4-Chloro-2-methylbenzoic acid | 4-Isochromanone | 2-Methyl-4-nitrophenylacetic acid |
| Commercial Availability | Readily available | Requires synthesis | Available |
| Number of Steps | 3 | 1 (from 4-isochromanone) | 5+ |
| Regioselectivity | Excellent | Poor (major challenge) | Excellent |
| Potential Yield | Moderate to Good | Low (due to isomer separation) | Moderate (due to multiple steps) |
| Key Challenges | Linear synthesis, moderate overall yield | Isomer separation | Length of synthesis, handling of diazonium salts |
| Safety Considerations | Use of NBS (lachrymator), high temperatures | Handling of chlorine gas | Diazonium salts (potentially explosive), handling of strong acids |
Conclusion and Recommendations
This guide has presented a comparative analysis of three plausible synthetic routes to this compound. In the absence of established literature precedence, these proposed pathways offer a solid foundation for further experimental exploration.
-
Route 1 stands out as the most straightforward and reliable approach, benefiting from a commercially available starting material that ensures excellent control over regiochemistry. While it involves multiple steps, the reactions are robust and well-documented for similar substrates.
-
Route 2 , while attractive for its brevity, is hampered by the significant and likely unavoidable issue of poor regioselectivity in the electrophilic chlorination step. This would likely lead to a complex mixture of products, making purification difficult and significantly lowering the overall yield of the desired isomer.
-
Route 3 offers excellent regiocontrol through the use of a Sandmeyer reaction, a classic and powerful tool in aromatic chemistry. However, it is the most lengthy of the proposed syntheses and involves the handling of potentially hazardous diazonium intermediates.
For researchers seeking a reliable and predictable synthesis of this compound, Route 1 is the most highly recommended starting point for laboratory investigation. Its linear nature is a trade-off for the high degree of certainty in achieving the desired product without the complications of isomeric separation. Further optimization of each step in Route 1 could lead to an efficient and scalable synthesis of this valuable compound.
References
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Wikipedia. Friedel–Crafts reaction.[Link]
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-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.[Link]
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Master Organic Chemistry. Friedel Crafts Alkylation and Acylation.[Link]
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Wikipedia. (2-Nitrophenyl)acetic acid.[Link]
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Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.[Link]
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-
Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]
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Wikipedia. Electrophilic aromatic directing groups.[Link]
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Chemistry Stack Exchange. Friedel-Crafts synthesis - How is HCl produced?[Link]
-
Organic Syntheses. p-NITROPHENYLACETIC ACID.[Link]
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Quora. Why is chlorine ortho- and para-directing but deactivating? What is the reaction, and state the effect associated with it?[Link]
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National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).[Link]
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YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
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ResearchGate. Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities.[Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene.[Link]
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Organic Chemistry Research. Advanced Methods for the Synthesis of Nitro Compounds.[Link]
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Validating the Structure of 5-Chloro-4-Isochromanone Derivatives: A Comparative Guide to Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing a project. The 5-chloro-4-isochromanone scaffold, a key pharmacophore in various developmental pipelines, presents unique validation challenges due to the influence of the halogen substituent and the bicyclic, non-planar structure. Simply confirming the molecular weight is insufficient; one must rigorously establish connectivity, regiochemistry, and rule out process-related impurities and isomers.
This guide provides an in-depth comparison of the primary analytical methodologies for the structural validation of this compound derivatives. We will move beyond a simple listing of techniques, instead focusing on the causality behind experimental choices and how to build a self-validating system of protocols. We will use a representative synthetic case study to illustrate the strengths and limitations of each method, providing the field-proven insights necessary to interpret data with confidence.
The Synthetic Challenge: A Case Study in Impurity Generation
To ground our discussion, let's consider a common synthetic route to a this compound derivative: the radical chlorination of a substituted o-tolylacetic acid followed by base-mediated intramolecular cyclization.[1] This process, while effective, is a prime example of where structural ambiguity can arise.
The initial free-radical chlorination of the benzylic methyl group is often not perfectly selective. This can lead to the formation of over-chlorinated species, such as the 2-(dichloromethyl)phenylacetic acid.[2] Furthermore, the cyclization step must form the desired six-membered lactone ring with the correct regiochemistry. Incomplete reaction or alternative cyclization pathways could leave starting material or isomeric impurities in the final product. Therefore, our analytical approach must be robust enough to distinguish our target molecule from these plausible, structurally similar alternatives.
A Multi-Pronged Approach to Structural Validation
No single technique can provide a complete structural picture. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, X-ray Crystallography. The following workflow illustrates the logical progression of these techniques.
Caption: High-level workflow for structural validation.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry serves as the initial and most rapid check of synthetic success. Its primary roles are to confirm the molecular weight of the target compound and to provide crucial evidence of the chlorine atom's presence through its characteristic isotopic signature.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Analysis: Inject the sample. The ESI source will ionize the molecule, typically forming the protonated molecule [M+H]⁺ in positive ion mode.
-
Data Interpretation:
-
Molecular Ion ([M+H]⁺): For a target like 5-chloro-3-methyl-4-isochromanone (C₁₀H₉ClO₂), the expected monoisotopic mass is 196.03 g/mol . The [M+H]⁺ ion should therefore appear at an m/z of 197.03.
-
Isotopic Pattern: Critically, look for the M+2 peak. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, a compound with one chlorine atom will exhibit two major peaks in its mass spectrum: the molecular ion peak (M) and an M+2 peak that is approximately one-third the intensity of the M peak.[3] This pattern is a definitive indicator of a monochlorinated compound.
-
Data Comparison: Target vs. Potential Impurity
| Compound | Formula | Expected [M+H]⁺ (m/z) | Key Isotopic Pattern |
| Target: this compound | C₉H₇ClO₂ | 183.01 | M+2 peak at ~33% intensity |
| Impurity: Di-chloro Side Product | C₉H₆Cl₂O₂ | 216.97 | M+2 and M+4 peaks |
| Impurity: Starting Material | C₉H₈O₂ | 149.05 | No significant M+2 peak |
Limitations of Mass Spectrometry: While essential, MS alone cannot differentiate between isomers. For instance, this compound and 7-chloro-4-isochromanone have identical masses and isotopic patterns. To solve this ambiguity, we must turn to NMR.
NMR Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.[4] Through a series of 1D and 2D experiments, we can piece together the complete structural puzzle.
Foundational 1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information about the chemical environment and connectivity of protons. For our this compound case, we expect to see distinct signals for the aromatic protons and the aliphatic protons of the lactone ring. The position (chemical shift) and splitting pattern (multiplicity) of the aromatic protons are particularly sensitive to the position of the chlorine substituent.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.[5] The chemical shift of the carbonyl carbon is a key diagnostic signal for the lactone functional group.
Predicted NMR Data for this compound (Illustrative)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | ~7.8-8.0 | d | H-8 |
| Aromatic | ~7.5-7.7 | t | H-7 |
| Aromatic | ~7.3-7.5 | d | H-6 |
| Methylene | ~4.6-4.8 | s | H-3 (CH₂) |
| Methylene | ~4.4-4.6 | s | H-1 (CH₂) |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~165-170 | C-4 (C=O) |
| Aromatic | ~125-140 | Aromatic Cs |
| Methylene | ~65-70 | C-3 (CH₂) |
| Methylene | ~30-35 | C-1 (CH₂) |
| Note: These are predicted values based on data for structurally similar compounds like 5-chloro-isocoumarins and 5-chloro-1-tetralone.[6][7] Actual values will vary. |
Advanced 2D NMR: Confirming the Connections
While 1D spectra provide the pieces, 2D NMR experiments show how they connect.[8] These experiments are non-negotiable for trustworthy structural validation.
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A Comparative Analysis of the Biological Activity of 5-Chloro-4-Isochromanone Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the isochromanone scaffold represents a privileged structure, forming the core of numerous natural products with diverse biological activities. The introduction of a chlorine atom at the 5-position of the 4-isochromanone ring system can significantly influence the molecule's electronic properties and steric profile, potentially enhancing its interaction with biological targets. This guide provides a comparative overview of the potential biological activities of 5-Chloro-4-isochromanone and its analogs, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. The insights presented herein are synthesized from published data on structurally related compounds, offering a predictive framework for researchers in drug discovery and development.
Introduction to this compound and its Therapeutic Potential
The 4-isochromanone core is a recurring motif in natural products and synthetic compounds exhibiting a wide array of biological effects. The strategic placement of a chlorine atom at the C-5 position is a key synthetic modification. This halogenation can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Analogs of this compound, generated by substitutions on the aromatic ring or at other positions, offer a rich chemical space for exploring structure-activity relationships (SAR).[1][2][3] This guide will delve into the anticipated biological activities of these analogs and provide detailed experimental protocols to enable their systematic evaluation.
Comparative Biological Activities of this compound Analogs
The biological potential of this compound analogs can be broadly categorized into three main areas: anticancer, antimicrobial, and enzyme inhibitory activities. The following sections provide a comparative analysis based on plausible structural modifications and their expected impact on biological function.
Numerous isoflavone and isoquinoline derivatives have demonstrated significant anticancer properties.[4][5][6] It is hypothesized that this compound analogs could exert similar effects, potentially through the induction of apoptosis. The cytotoxic effects of these compounds against various cancer cell lines can be quantified to establish a comparative efficacy profile.
Table 1: Hypothetical Comparative Anticancer Activity of this compound Analogs
| Compound ID | R1-Substitution | R2-Substitution | Predicted IC50 (µM) on MCF-7 Cells | Predicted IC50 (µM) on HCT-116 Cells |
| I | H | H | 15.2 | 20.5 |
| II | 7-OCH₃ | H | 8.7 | 12.1 |
| III | H | 3-CH₃ | 12.5 | 18.9 |
| IV | 7-NO₂ | H | 5.1 | 7.8 |
| V | 6,7-(OCH₃)₂ | H | 6.3 | 9.4 |
Note: The IC50 values presented are hypothetical and serve to illustrate potential structure-activity relationships. Actual values must be determined experimentally.
The presence of electron-donating groups like methoxy at the 7-position (Analog II) or electron-withdrawing groups like nitro (Analog IV) could enhance anticancer activity compared to the unsubstituted parent compound (Analog I).[7][8]
Chlorinated dihydroisocoumarins have been reported to exhibit potent antimicrobial activity.[9] This suggests that this compound analogs could be effective against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the antimicrobial potency of these analogs.
Table 2: Hypothetical Comparative Antimicrobial Activity of this compound Analogs
| Compound ID | R1-Substitution | R2-Substitution | Predicted MIC (µg/mL) against S. aureus | Predicted MIC (µg/mL) against E. coli |
| I | H | H | 32 | >64 |
| VI | 7-Br | H | 8 | 32 |
| VII | H | 3-Phenyl | 16 | 64 |
| VIII | 7-OH | H | 16 | >64 |
Note: The MIC values are hypothetical and intended for illustrative purposes. Experimental verification is necessary.
Halogen substitution at other positions, such as a bromine at C-7 (Analog VI), could significantly improve activity against Gram-positive bacteria.[10][11]
Many natural and synthetic compounds containing the isochromanone scaffold are known to be enzyme inhibitors, particularly targeting serine proteases.[12] The 5-chloro-substituent and other modifications can influence the binding affinity of these analogs to the active site of target enzymes.
Table 3: Hypothetical Comparative Serine Protease Inhibition by this compound Analogs
| Compound ID | R1-Substitution | R2-Substitution | Predicted IC50 (µM) against Trypsin | Predicted IC50 (µM) against Chymotrypsin |
| I | H | H | 50 | 75 |
| IX | 7-CF₃ | H | 12 | 25 |
| X | H | 3-Benzyl | 28 | 42 |
Note: These IC50 values are illustrative and require experimental validation.
The introduction of a trifluoromethyl group (Analog IX) could enhance inhibitory potency due to its strong electron-withdrawing nature and potential for specific interactions within the enzyme's active site.[13][14]
Experimental Protocols for Biological Evaluation
To empirically validate and compare the biological activities of this compound analogs, a series of standardized in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
The induction of apoptosis is a key mechanism for many anticancer agents. This can be assessed through caspase activation and DNA fragmentation assays.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent assay.[16][17]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds for a specified period.
-
Reagent Addition: Add a single reagent (e.g., Caspase-Glo® 3/7) which lyses the cells and contains a proluminescent substrate for caspase-3/7.[16]
-
Incubation: Incubate at room temperature to allow for substrate cleavage and generation of a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase activity.
Signaling Pathway Diagram:
Caption: Simplified intrinsic apoptosis pathway.
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[18][19]
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after treatment with the compounds.
-
DNA Extraction: Lyse the cells and extract the genomic DNA using a suitable kit or protocol.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: Look for a characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs, which is indicative of apoptosis.[20]
The inhibitory effect of the analogs on serine proteases can be determined using a colorimetric or fluorometric assay.[13][14]
Protocol:
-
Reagent Preparation: Prepare a buffer solution, the serine protease (e.g., trypsin), and a chromogenic or fluorogenic substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the this compound analogs.
-
Substrate Addition: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Signal Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for a protease inhibition assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. The comparative analysis presented in this guide, while based on predictive structure-activity relationships, provides a solid foundation for initiating research in this area. Systematic synthesis and biological evaluation of a library of analogs, using the detailed protocols provided, will be crucial in identifying lead compounds with potent and selective anticancer, antimicrobial, or enzyme inhibitory activities. Further studies should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates.
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A Spectroscopic Guide to Differentiating Isochromanone Isomers
<_ 2_02_6-0_1-_1_9 T_2_1:1_0:5_8.0_5_9_8_7_7_Z _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochromanones are a significant class of bicyclic lactones, forming the structural core of numerous natural products and pharmacologically active compounds. Their synthesis and characterization are pivotal in drug discovery and medicinal chemistry. A frequent and critical challenge in their synthesis is the formation of positional isomers, which possess the same molecular formula but differ in the substitution pattern on the aromatic ring. These subtle structural variations can lead to dramatically different biological activities and physical properties. Therefore, unambiguous identification is not merely an academic exercise but a crucial step in chemical and pharmaceutical development.[1]
This guide provides an in-depth, objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust differentiation of isochromanone isomers. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to equip researchers with the expertise to confidently elucidate these nuanced structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is the most powerful and informative technique for distinguishing isomers of substituted aromatic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the precise connectivity and substitution pattern of the molecule.
The Power of Proton (¹H) NMR: Decoding Aromatic Patterns
Expertise & Experience: The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a unique fingerprint for each positional isomer. The key to differentiation lies not just in the chemical shifts, which are influenced by the electronic effects of substituents, but more definitively in the spin-spin coupling patterns and their associated coupling constants (J-values).
-
Causality of Coupling: The magnitude of the coupling constant is dependent on the number of bonds separating the interacting protons.
-
Ortho-coupling (³J): Coupling between adjacent protons (3 bonds apart) is the largest, typically 6-10 Hz.
-
Meta-coupling (⁴J): Coupling between protons separated by two carbons (4 bonds apart) is significantly smaller, around 2-3 Hz.
-
Para-coupling (⁵J): Coupling across the ring (5 bonds apart) is often negligible or very small (<1 Hz).
-
This predictable hierarchy of J-values allows for the definitive assignment of substitution patterns. For example, a proton with both ortho and meta couplings will appear as a doublet of doublets, while a proton in a highly symmetric environment (like in a para-substituted isomer) might appear as a singlet or a simple doublet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isochromanone isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[2]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Comparative Analysis of Methyl-Isochromanone Isomers:
To illustrate the power of ¹H NMR, let's consider the hypothetical ¹H NMR data for mono-methylated isochromanone isomers.
| Table 1: Comparative ¹H NMR Data (Aromatic Region) for Methyl-Isochromanone Isomers | | :--- | :--- | :--- | :--- | | Isomer | Proton | Expected Chemical Shift (δ ppm) | Expected Splitting Pattern & Coupling Constants (J in Hz) | | 5-Methyl-Isochromanone | H-6 | ~7.2 | d, ³J ≈ 7.5 | | | H-7 | ~7.4 | t, ³J ≈ 7.5 | | | H-8 | ~7.1 | d, ³J ≈ 7.5 | | 6-Methyl-Isochromanone | H-5 | ~7.9 | s | | | H-7 | ~7.2 | d, ³J ≈ 8.0 | | | H-8 | ~7.1 | d, ³J ≈ 8.0 | | 7-Methyl-Isochromanone | H-5 | ~7.8 | d, ⁴J ≈ 2.0 | | | H-6 | ~7.1 | dd, ³J ≈ 8.0, ⁴J ≈ 2.0 | | | H-8 | ~7.9 | d, ³J ≈ 8.0 |
Note: These are predicted values. Actual shifts can vary based on solvent and other factors.[2]
dot graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} caption: "¹H NMR-based workflow for initial isomer assessment."
Carbon (¹³C) NMR: Fingerprinting the Carbon Skeleton
Expertise & Experience: While ¹H NMR excels at revealing proton connectivity, ¹³C NMR provides a direct count of non-equivalent carbon atoms. For positional isomers, the number of aromatic carbon signals and their chemical shifts can be highly diagnostic. Due to the low natural abundance of ¹³C, C-C coupling is not observed, resulting in a spectrum of singlets (in proton-decoupled mode), which simplifies analysis.[3]
-
Causality of Chemical Shift: Carbon chemical shifts are sensitive to the electronic environment. Carbons bonded to electron-withdrawing groups (like the lactone oxygen) are deshielded and appear at a higher chemical shift (downfield). The substituent's position directly impacts the chemical shifts of the ipso-, ortho-, meta-, and para- carbons, providing another layer of structural information.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) is beneficial.
-
Instrument Setup: Acquire on the same NMR spectrometer.
-
Acquisition Parameters (Typical for 101 MHz):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are often required for a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR.
| Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Isochromanone Core Carbons | | :--- | :--- | | Carbon Atom | Typical Chemical Shift (δ ppm) | | Carbonyl (C=O) | 165-175 | | Aromatic Quaternary (C-O) | 135-145 | | Aromatic CH | 120-135 | | Methylene (-O-CH₂) | 65-75 | | Methylene (-CH₂-C=O) | 30-40 |
Note: These are general ranges; specific shifts are highly dependent on the substitution pattern.[3]
2D NMR (HMBC): The Definitive Connection
Trustworthiness: While 1D NMR provides strong evidence, Heteronuclear Multiple Bond Correlation (HMBC) often provides the final, unambiguous proof of structure. This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[4]
-
Causality of Correlation: For a methyl-substituted isochromanone, an HMBC experiment will show a correlation between the methyl protons and the aromatic carbon to which the methyl group is attached (a ³J correlation). This directly and unequivocally establishes the substitution site. For instance, in 6-methyl-isochromanone, the methyl protons (¹H) will show a cross-peak to the C-6 carbon (¹³C), as well as to C-5 and C-7. This pattern is unique to that specific isomer.[5][6]
dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Synergistic workflow combining 1D and 2D NMR."
Infrared (IR) Spectroscopy: A Quick Functional Group Check
Expertise & Experience: IR spectroscopy is a rapid and simple method primarily used to confirm the presence of key functional groups. For isochromanones, the most prominent feature is the lactone carbonyl (C=O) stretch.
-
Causality of Carbonyl Stretch: The position of the C=O absorption is sensitive to ring strain and electronic effects. Six-membered lactones (δ-lactones), like isochromanone, typically show a strong C=O absorption band around 1720-1740 cm⁻¹.[7][8] While this confirms the presence of the lactone ring, differentiating positional isomers based on minor shifts in this band is often unreliable. However, significant differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be observed between isomers. Additionally, the C-O stretching bands in the 1300-1050 cm⁻¹ region are characteristic of the ester group.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the background spectrum (clean crystal). Apply the sample and lower the anvil to ensure good contact.
-
Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic C=O and C-O stretching frequencies.
| Table 3: Key IR Absorption Frequencies for Isochromanones | | :--- | :--- | :--- | | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | | C=O Stretch (Lactone) | 1720 - 1740 | Strong, Sharp | | C=C Stretch (Aromatic) | 1500 - 1600 | Medium | | C-O Stretch | 1050 - 1300 | Strong | | C-H Stretch (Aromatic) | 3000 - 3100 | Medium | | C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Trustworthiness: Mass spectrometry is essential for confirming the molecular weight and elemental formula of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming that different isolated compounds are indeed isomers.
-
Causality of Fragmentation: In electron ionization (EI) MS, the molecular ion (M⁺) can undergo fragmentation.[9] While positional isomers often yield similar major fragments, the relative intensities of these fragments can sometimes differ, providing clues to the structure.[10] A common fragmentation pathway for isochromanones involves the loss of CO and CH₂O. The stability of the resulting carbocations can be influenced by the substituent's position, leading to subtle differences in the mass spectrum.[9] For more definitive differentiation, tandem MS (MS/MS) techniques may be required to analyze the fragmentation of a specific precursor ion.[11]
Experimental Protocol: GC-MS (with EI) or ESI-HRMS
-
Sample Preparation (GC-MS): Dissolve a small amount of sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Sample Preparation (ESI-HRMS): Dissolve the sample (~0.1 mg/mL) in a solvent compatible with electrospray (e.g., methanol, acetonitrile).
-
Acquisition:
-
GC-MS: Inject the sample into the GC, which separates it from impurities before it enters the mass spectrometer for ionization and analysis.
-
ESI-HRMS: Infuse the sample solution directly into the ESI source.
-
-
Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the major fragment ions. Compare the fragmentation patterns of the different isomers.
| Table 4: Expected Mass Spectrometry Data for Methyl-Isochromanone Isomers | | :--- | :--- | | Parameter | Expected Value | | Molecular Formula | C₁₀H₁₀O₂ | | Exact Mass | 162.0681 | | Nominal Mass (Molecular Ion) | m/z 162 | | Key Fragment Ions (EI) | m/z 134 (M-CO), m/z 133 (M-CHO), m/z 104, m/z 91 |
Note: The relative abundance of fragment ions may vary between isomers.
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique provides valuable information, no single method offers a complete picture with absolute certainty in all cases. The most robust and scientifically sound approach for differentiating isochromanone isomers is an integrated one.
-
Start with IR and MS: Quickly confirm the presence of the isochromanone core (lactone C=O) and verify the correct molecular weight for the isomers.
-
Employ ¹H and ¹³C NMR: Use 1D NMR as the primary tool for differentiation. Carefully analyze the aromatic proton splitting patterns and the number of unique carbon signals.
-
Use 2D NMR for Final Confirmation: When ambiguity remains, or for definitive proof of structure for publication or patent filing, acquire an HMBC spectrum. This will unequivocally establish the connectivity between substituents and the aromatic ring, leaving no doubt as to the isomer's identity.
By following this logical and self-validating workflow, researchers can confidently overcome the challenge of isomerism in isochromanone chemistry, ensuring the integrity and accuracy of their scientific and developmental work.
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This guide provides a comprehensive overview of analytical methodologies for the robust differentiation of 5-Chloro-4-isochromanone from its structurally related compounds, including positional isomers and precursors. In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation and purity assessment are paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The Analytical Challenge: Subtle Differences, Significant Consequences
This compound is a valuable synthetic intermediate in the creation of various biologically active molecules.[1][2][3][4] Its utility, however, is contingent on its purity and the absence of isomeric or other related impurities that may arise during synthesis. Related compounds can include positional isomers (e.g., 6-Chloro-4-isochromanone, 7-Chloro-4-isochromanone), regioisomers, and precursors. These molecules often share similar physicochemical properties, making their separation and individual characterization a non-trivial analytical task.[5][6] The presence of such impurities can significantly impact the efficacy, safety, and regulatory compliance of the final product.
This guide will explore a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to provide a self-validating system for the analysis of this compound.
Chromatographic Separation: The First Line of Differentiation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for the separation of closely related chemical species.[7] The choice between these techniques often depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode (RP-HPLC), is a versatile and widely adopted technique for the separation of moderately polar, non-volatile compounds like isochromanones.[7]
Causality Behind Experimental Choices: The key to successful HPLC separation lies in exploiting the subtle differences in polarity and hydrophobicity between this compound and its isomers. The position of the chlorine atom on the aromatic ring influences the molecule's overall dipole moment and its interaction with the stationary phase.
Data Presentation: Comparison of HPLC Stationary Phases
| Stationary Phase | Principle of Separation | Advantages for Chloro-isochromanone Isomers |
| C18 (Octadecyl Silane) | Hydrophobic interactions. | A good starting point due to its versatility and wide availability. Effective for separating many isomers. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl group offers alternative selectivity through π-π interactions with the aromatic ring of the isochromanones, potentially enhancing the resolution of positional isomers. |
| Biphenyl | Primarily π-π interactions. | Can provide unique selectivity for aromatic compounds, offering another avenue for optimizing separation. |
| Chiral Phases | Enantioselective interactions. | Necessary for the separation of enantiomers if the isochromanone structure contains a chiral center.[8][9] |
Experimental Protocol: RP-HPLC Method for Isomer Separation
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, a linear gradient from 40% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compounds exhibit significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
Trustworthiness: Method validation should be performed by assessing parameters such as linearity, precision, accuracy, and specificity according to established guidelines. The use of certified reference standards for each isomer is crucial for unambiguous peak identification.
Workflow for HPLC Method Development
Caption: A streamlined workflow for developing and validating an HPLC method for isomer separation.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC can offer high resolution and sensitivity. Derivatization may be necessary for less volatile or polar compounds to improve their chromatographic behavior.[10]
Causality Behind Experimental Choices: GC separates compounds based on their boiling points and interactions with the stationary phase. Isomers with different boiling points can be readily separated. The choice of a suitable GC column is critical for resolving isomers with very similar boiling points.
Data Presentation: Comparison of GC Columns
| Stationary Phase | Polarity | Advantages for Chloro-isochromanone Isomers |
| 5% Phenyl Polysiloxane | Non-polar | A good general-purpose column for separating compounds based on boiling point differences. |
| Mid-polarity Phases (e.g., 50% Phenyl) | Intermediate | Can provide alternative selectivity based on dipole-dipole interactions, which may be beneficial for separating positional isomers. |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS).
-
Column: 5% Phenyl Polysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Trustworthiness: The coupling of GC with MS provides a high degree of confidence in peak identification through the comparison of retention times and mass spectra with those of authentic standards.
Spectroscopic Techniques: Unveiling the Molecular Structure
While chromatography separates the components of a mixture, spectroscopic techniques provide detailed structural information to definitively identify each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[11][12] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
Causality Behind Experimental Choices: The chemical shift, multiplicity, and coupling constants of the protons and carbons in the aromatic region of the NMR spectrum are highly sensitive to the position of the chlorine substituent. This allows for the clear differentiation of positional isomers. 2D NMR techniques, such as COSY and HMBC, can be used to confirm the connectivity of the atoms.
Data Presentation: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | This compound (Predicted δ, ppm) | 6-Chloro-4-isochromanone (Predicted δ, ppm) | 7-Chloro-4-isochromanone (Predicted δ, ppm) |
| H-1 | ~4.8 | ~4.7 | ~4.7 |
| H-3 | ~4.0 | ~3.9 | ~3.9 |
| H-6 | ~7.2 (d) | - | ~7.3 (d) |
| H-7 | ~7.4 (t) | ~7.2 (dd) | - |
| H-8 | ~7.1 (d) | ~7.0 (d) | ~7.1 (s) |
Note: These are predicted values and should be confirmed with experimental data.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Trustworthiness: NMR provides definitive structural information, making it a cornerstone of chemical characterization. The use of 2D NMR experiments further solidifies the structural assignment.
Logical Relationship for Spectroscopic Analysis
Caption: The logical flow of spectroscopic techniques for structural confirmation.
Mass Spectrometry (MS)
MS is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[14][15]
Causality Behind Experimental Choices: While positional isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.[5][16] These differences, though sometimes subtle, can be used as a fingerprint for each isomer.
Data Presentation: Expected Mass Spectral Data
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | 182/184 (due to ³⁵Cl/³⁷Cl isotopes) | Fragments corresponding to the loss of CO, Cl, and other characteristic neutral losses. |
| Positional Isomers | 182/184 | May show different relative abundances of fragment ions compared to the 5-chloro isomer. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS, EI for GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17]
Causality Behind Experimental Choices: The position of the chlorine atom can subtly influence the vibrational frequencies of the carbonyl group and the C-Cl bond. While these differences may be small, they can provide supporting evidence for the differentiation of isomers.
Data Presentation: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Notes |
| C=O (ketone) | ~1720-1740 | The exact position may shift slightly between isomers. |
| C-O (ether) | ~1200-1250 | |
| C-Cl | ~700-800 | The position can be indicative of the substitution pattern on the aromatic ring. |
Conclusion: A Synergistic Approach for Confident Characterization
The reliable differentiation of this compound from its related compounds requires a multi-faceted analytical strategy. While chromatographic techniques like HPLC and GC are essential for the physical separation of isomers, spectroscopic methods such as NMR, MS, and IR provide the definitive structural information needed for unambiguous identification. By combining these techniques, researchers can create a self-validating system that ensures the identity and purity of their compounds, which is a critical aspect of drug development and chemical research.
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Efficacy of 5-Chloro-4-isochromanone in biological models
An In-Depth Technical Guide to the Efficacy of Chloro-Substituted Isochromanones and Isocoumarins in Biological Models
A Comparative Analysis for Drug Discovery Professionals
Executive Summary
This guide provides a comprehensive evaluation of the biological efficacy of chloro-substituted isochromanones and their related isocoumarin precursors, with a focus on their role as serine protease inhibitors. While specific data for 5-Chloro-4-isochromanone is limited in publicly accessible literature, this document synthesizes data from the broader class of 4-chloroisocoumarins to establish a robust framework for comparison. We delve into the mechanism of action, compare inhibitory potency against established serine protease inhibitors like 3,4-Dichloroisocoumarin and Phenylmethylsulfonyl fluoride (PMSF), and provide detailed experimental protocols for researchers to validate these findings. The guide is designed to equip drug development professionals with the technical insights and practical methodologies required to assess this promising class of compounds.
Introduction: The Therapeutic Potential of the Isochromanone Scaffold
The isochromanone core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1] Its rigid, heterocyclic structure makes it an attractive starting point for the design of targeted therapeutic agents. A key application for this structural class is the inhibition of serine proteases, a large family of enzymes involved in physiological processes ranging from digestion and blood coagulation to inflammation and cellular signaling.[2][3] Dysregulation of serine proteases like human leukocyte elastase (HLE) and chymotrypsin is implicated in pathologies such as emphysema, arthritis, and cancer, making them critical targets for drug discovery.[4][5]
This guide focuses on the efficacy of this compound and its chemical relatives. These compounds belong to a class of mechanism-based inhibitors that form a stable covalent bond with the target enzyme, leading to potent and often irreversible inactivation.[2] We will compare their performance against other well-characterized serine protease inhibitors to provide a clear perspective on their potential utility in biological and therapeutic contexts.
Mechanism of Action: Covalent Inactivation of Serine Proteases
Chloro-substituted isocoumarins and isochromanones are classified as suicide or mechanism-based inhibitors. Their inhibitory mechanism hinges on the catalytic triad (Serine, Histidine, Aspartate) present in the active site of all serine proteases. The inhibitor mimics the enzyme's natural substrate, leading to a nucleophilic attack by the active site serine on the inhibitor's carbonyl group. This opens the lactone ring and forms a covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[2] The presence of the chlorine atom at position 4 enhances the electrophilicity of the carbonyl carbon, making the compound a potent "warhead" for serine proteases.
Caption: Covalent inhibition of a serine protease by a chloro-isocoumarin derivative.
Comparative Efficacy Analysis
To objectively assess the performance of the chloro-isochromanone scaffold, we compare it with other widely used serine protease inhibitors. The primary comparator is 3,4-Dichloroisocoumarin (DCI) , a potent and commercially available broad-spectrum inhibitor from the same chemical class.[2] We also include Phenylmethylsulfonyl fluoride (PMSF) , a classic but less stable inhibitor, to provide a baseline reference familiar to most researchers.[6]
| Inhibitor | Target Enzyme(s) | Potency (Typical) | Mechanism | Key Characteristics & Limitations |
| 4-Chloroisocoumarin Derivatives | HLE, Chymotrypsin, Thrombin, Kallikrein, other Serine Proteases | IC50: Low µM to nM range | Covalent, Irreversible (Mechanism-Based) | Potent and rapid inhibition; can be designed for selectivity; good stability in aqueous solution compared to sulfonyl fluorides.[2][7] |
| 3,4-Dichloroisocoumarin (DCI) | Broad-Spectrum Serine Proteases | IC50: ~1-10 µM | Covalent, Irreversible | Commercially available positive control; lacks selectivity; half-life of ~20 min at pH 7.5. |
| Phenylmethylsulfonyl fluoride (PMSF) | Broad-Spectrum Serine Proteases | IC50: ~50-100 µM | Covalent, Irreversible | Widely used; inexpensive; very short half-life in aqueous buffers (minutes); neurotoxin requiring careful handling.[6] |
| Peptide-Based Inhibitors (e.g., Difluorostatone derivatives) | Human Leukocyte Elastase (HLE) | IC50: Low µM to nM range | Reversible (Transition-State Analog) | Can be designed for high selectivity by mimicking substrate sequences; may have poor cell permeability and metabolic stability.[8] |
Expert Analysis: The data positions 4-chloroisocoumarin derivatives as highly potent inhibitors, often surpassing the efficacy of the standard PMSF by several orders of magnitude. Their primary advantage lies in their mechanism-based, irreversible action combined with significantly better stability in aqueous experimental buffers.[6] While broad-spectrum inhibitors like DCI are useful as tool compounds, the real potential of the isochromanone scaffold lies in developing derivatives with high selectivity for specific protease targets. For example, substitutions at the 7-position of the isocoumarin ring have been shown to confer selectivity for HLE over other proteases.[2] This tunability is a distinct advantage over less specific covalent inhibitors like PMSF. When compared to reversible peptide-based inhibitors, the isochromanone scaffold offers potentially greater metabolic stability and cell permeability, though this must be evaluated on a case-by-case basis.
Experimental Protocols & Workflows
The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity.
Protocol 1: In Vitro Chromogenic Assay for Human Leukocyte Elastase (HLE) Inhibition
This protocol details a standardized method to determine the IC50 value of an inhibitor against HLE using a chromogenic substrate.
Causality Statement: The choice of a chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) is critical as its cleavage by HLE releases p-nitroaniline (pNA), a yellow compound that can be quantified spectrophotometrically at 405 nm. The rate of color change is directly proportional to enzyme activity, providing a robust and continuous measure of inhibition.
Materials:
-
Human Leukocyte Elastase (HLE), human neutrophil-derived
-
HLE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
Test Inhibitor (e.g., this compound)
-
Positive Control: 3,4-Dichloroisocoumarin (DCI)
-
Negative Control: DMSO (vehicle)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the test inhibitor and DCI in 100% DMSO. Create a 10-point serial dilution series (e.g., 2-fold dilutions) in DMSO.
-
Enzyme Preparation: Dilute HLE stock to a working concentration of 25 nM in Assay Buffer.
-
Substrate Preparation: Dilute the MeOSuc-AAPV-pNA stock to a working concentration of 200 µM in Assay Buffer.
-
Assay Setup (in triplicate):
-
To each well of a 96-well plate, add 5 µL of the appropriate inhibitor dilution or DMSO (for 0% inhibition control).
-
Add 175 µL of Assay Buffer to all wells.
-
Add 10 µL of the 25 nM HLE working solution to all wells except the "blank" wells. Add 10 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced, which is crucial for time-dependent inhibitors.
-
-
Reaction Initiation: Add 10 µL of the 200 µM substrate working solution to all wells to start the reaction. The final volume will be 200 µL.
-
Data Acquisition: Immediately place the plate in the microplate reader (pre-warmed to 37°C). Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes (kinetic mode).
-
Data Analysis:
-
For each well, calculate the rate of reaction (V = ΔAbs/Δtime).
-
Normalize the rates by subtracting the rate of the blank wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO)).
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro HLE inhibition assay.
Conclusion and Future Perspectives
The chloro-isochromanone and isocoumarin scaffolds represent a potent and versatile class of serine protease inhibitors. Their mechanism-based, irreversible mode of action and superior chemical stability make them compelling alternatives to classical inhibitors like PMSF. While broad-spectrum compounds like DCI serve as excellent research tools, the future of this class lies in the synthesis of substituted analogs, such as this compound, designed to achieve high selectivity for individual protease targets.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Testing lead compounds against a large panel of serine proteases to fully characterize their selectivity profile.
-
In Vivo Efficacy: Evaluating the performance of promising inhibitors in animal models of inflammatory diseases or cancer.
-
Pharmacokinetic and Safety Studies: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead candidates.
By leveraging the foundational data and protocols presented in this guide, researchers can effectively explore the therapeutic potential of this valuable chemical class.
References
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Al-Horani, R. A., & Desai, U. R. (2014). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. Molecules, 19(5), 6479-6503. [Link]
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Kam, C. M., Hernandez, M. A., & Powers, J. C. (1992). Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. Journal of medicinal chemistry, 35(14), 2563-2570. [Link]
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Jia, Y., & Toste, F. D. (2016). Base Induced Synthesis of Isochroman Spiropyrazolones Via Bifunctional Peroxides. Angewandte Chemie International Edition, 55(4), 1432-1436. [Link]
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Schneider, M. J. (2009). Compounds that inhibit chymotrypsin and cell replication. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 776-781. [Link]
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A Senior Application Scientist's Guide to Identifying Bioactive Compounds: A Comparative Analysis of Leading Analytical Techniques
For researchers, scientists, and professionals in drug development, the identification and characterization of bioactive compounds from natural sources is a critical and often challenging endeavor. The selection of appropriate analytical techniques is paramount to the success of these projects, directly impacting the speed, accuracy, and depth of understanding of the chemical entities responsible for biological activity. This guide provides an in-depth comparison of the most widely used analytical techniques, offering field-proven insights and experimental data to inform your methodological choices.
The Modern Natural Product Discovery Workflow: An Overview
The journey from a crude natural extract to a purified, characterized bioactive compound is a multi-step process. While variations exist, a typical workflow involves extraction, fractionation, bioassay screening, and ultimately, structural elucidation of the active constituents. A crucial and evolving aspect of this workflow is "dereplication," the early identification of known compounds to avoid their redundant and time-consuming reisolation.[1][2]
The following diagram illustrates a generalized workflow for bioactive compound discovery, highlighting the central role of analytical techniques.
Caption: A generalized workflow for the discovery of bioactive compounds from natural sources.
Core Analytical Techniques: A Head-to-Head Comparison
The three pillars of bioactive compound analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, these techniques are used in hyphenated formats (e.g., LC-MS, LC-NMR) to leverage the strengths of each.[3] The choice of technique depends on the specific research question, the complexity of the sample, and the available resources.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that forms the backbone of most natural product isolation and analysis workflows.[4] It separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Principle of Operation: A high-pressure pump forces a solvent mixture through a column packed with a solid adsorbent material. When the sample is injected, its components travel through the column at different rates, leading to their separation.
Key Strengths:
-
High Resolution: Capable of separating complex mixtures into individual components.
-
Versatility: A wide variety of columns and mobile phases are available to suit different compound polarities and structures.
-
Quantitative Accuracy: With proper calibration, HPLC provides reliable quantitative data.
Limitations:
-
Limited Structural Information: While retention time and UV-Vis spectra (with a photodiode array detector) provide some information, they are generally insufficient for unambiguous identification of unknown compounds.[5]
-
Requires Reference Standards: For confident identification and quantification, comparison with authentic standards is necessary.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an incredibly sensitive technique that provides crucial information about the molecular weight and elemental composition of a compound.[6]
Principle of Operation: Molecules are first ionized, then separated based on their m/z ratio in a mass analyzer, and finally detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental formulas.[6]
Key Strengths:
-
Exceptional Sensitivity: Capable of detecting compounds at very low concentrations (picomole to femtomole range).[7]
-
Molecular Weight Determination: Provides the exact molecular weight of a compound.
-
Structural Information (with MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, which can provide valuable structural information.
Limitations:
-
Ionization Dependent: The ability to detect a compound is dependent on its ability to be ionized.
-
Limited Stereochemical Information: MS generally cannot distinguish between isomers, particularly stereoisomers.
-
Quantitative Challenges: While quantitative MS is possible, it often requires isotopically labeled internal standards for the highest accuracy.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules.[8] It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides a wealth of structural information.
Key Strengths:
-
Definitive Structure Elucidation: Provides unambiguous structural information, including stereochemistry.[9]
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative: NMR is inherently quantitative without the need for identical reference standards, as the signal intensity is directly proportional to the number of nuclei.[7]
Limitations:
-
Lower Sensitivity: Compared to MS, NMR requires a significantly larger amount of pure sample.[7]
-
Complex Spectra: For complex molecules or mixtures, the spectra can be crowded and difficult to interpret.
-
Higher Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require specialized expertise to operate.[7]
Quantitative Performance Comparison
The following table provides a comparative overview of the key performance metrics for HPLC-UV, LC-MS, and NMR. The values provided are typical ranges and can vary significantly depending on the specific instrumentation, experimental conditions, and the nature of the analyte.
| Feature | HPLC-UV | LC-MS | NMR |
| Primary Information | Retention Time, UV-Vis Spectrum | Molecular Weight, Elemental Formula, Fragmentation Pattern | 3D Molecular Structure, Connectivity |
| Typical Limit of Detection (LOD) | 300-500 ng/mL (for flavonoids)[10] | 2.0-10 ng/mL (for flavonoids)[10] | 1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR[11] |
| Sample Amount | µg range | ng to pg range | mg range |
| Analysis Time (per sample) | 15-60 minutes | 15-60 minutes | 5 minutes to several hours (depending on experiments) |
| Resolution | High (Chromatographic) | High (Chromatographic and Mass) | Moderate to High (Spectral) |
| Quantitative Accuracy | High (with calibration) | Moderate to High (with internal standards) | High (inherently quantitative) |
| Cost per Sample | Low to Moderate | Moderate to High[12] | High[13] |
Experimental Protocols
Experimental Protocol 1: Bioassay-Guided Fractionation
This protocol outlines a standard workflow for bioassay-guided fractionation to isolate bioactive compounds from a plant extract.[14][15]
Objective: To isolate and identify bioactive compounds from a crude plant extract using a bioassay to guide the separation process.
Materials:
-
Crude plant extract
-
Silica gel for column chromatography
-
A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Fractions collection tubes
-
Bioassay materials (e.g., cell lines, enzymes, microorganisms)
Procedure:
-
Initial Bioassay of Crude Extract:
-
Perform the chosen bioassay on the crude extract to confirm its activity and determine a suitable concentration range for subsequent testing.
-
-
Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., moving to hexane/ethyl acetate mixtures, then pure ethyl acetate, and finally ethyl acetate/methanol mixtures).
-
Collect the eluate in fractions of a defined volume.
-
-
Fraction Analysis and Pooling:
-
Monitor the collected fractions by TLC.
-
Pool fractions with similar TLC profiles.
-
Evaporate the solvent from each pooled fraction using a rotary evaporator.
-
-
Bioassay of Fractions:
-
Perform the bioassay on each of the pooled fractions to identify the active fraction(s).
-
-
Iterative Fractionation:
-
Subject the most active fraction(s) to further chromatographic separation (e.g., another silica gel column with a shallower solvent gradient, or preparative HPLC).
-
Repeat the bioassay on the sub-fractions.
-
Continue this iterative process until a pure, active compound is isolated.
-
-
Structure Elucidation:
-
Once a pure active compound is obtained, determine its structure using spectroscopic methods, primarily NMR and HRMS.
-
Caption: A step-by-step workflow for bioassay-guided fractionation.
Experimental Protocol 2: LC-MS Analysis of a Herbal Extract
This protocol provides a general procedure for the analysis of a herbal extract using Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
Objective: To obtain a chemical profile of a herbal extract and tentatively identify its major constituents based on their retention times and mass spectral data.
Materials:
-
Dried and powdered herbal material
-
Extraction solvent (e.g., 80% methanol in water)
-
Vortex mixer and sonicator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS system with a C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Extraction:
-
Weigh approximately 100 mg of the powdered herbal material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Sample Preparation for LC-MS:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the initial mobile phase composition.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 5 µL of the prepared sample.
-
Run a gradient elution program, for example:
-
0-2 min: 5% B
-
2-25 min: 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: Hold at 5% B
-
-
Set the mass spectrometer to acquire data in a suitable m/z range (e.g., 100-1500) in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Extract the chromatogram and mass spectra for the major peaks.
-
Tentatively identify compounds by comparing their accurate masses and fragmentation patterns (if MS/MS data is acquired) with databases (e.g., METLIN, PubChem).
-
Experimental Protocol 3: NMR Sample Preparation and Data Acquisition for Structure Elucidation
This protocol describes the preparation of a purified natural product sample for NMR analysis and the acquisition of a standard set of spectra for structure elucidation.[11]
Objective: To prepare a high-quality NMR sample and acquire a suite of 1D and 2D NMR spectra for the structural determination of a purified unknown compound.
Materials:
-
Purified compound (typically 1-10 mg)
-
High-quality deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the purified compound is dry and free of residual solvents.
-
Weigh the sample accurately.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Vortex gently to ensure complete dissolution.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the following spectra:
-
¹H NMR: Provides information on the proton environments in the molecule.
-
¹³C NMR: Provides information on the carbon environments.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, providing information on stereochemistry.
-
-
-
Data Processing and Structure Elucidation:
-
Process the acquired spectra (Fourier transformation, phase correction, baseline correction).
-
Analyze the spectra systematically to piece together the molecular structure. Start with the ¹H and ¹³C spectra to identify functional groups and the number of signals. Use COSY to establish proton-proton spin systems. Use HSQC to assign carbons to their attached protons. Use HMBC to connect the spin systems and identify quaternary carbons. Use NOESY/ROESY to determine the relative stereochemistry.
-
Caption: A workflow for NMR-based structure elucidation of a purified natural product.
Conclusion and Future Perspectives
The identification of bioactive compounds is a dynamic field that continues to benefit from advances in analytical technology. While HPLC, MS, and NMR remain the cornerstone techniques, their integration in hyphenated systems and the development of novel data analysis strategies are continually pushing the boundaries of what is possible. The choice of analytical approach should be guided by a clear understanding of the research goals, the nature of the sample, and the available resources. By leveraging the complementary strengths of these powerful techniques, researchers can accelerate the discovery of novel bioactive compounds that may lead to the development of new therapeutics and other valuable products.
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A Comparative Guide to the Bioactivity of 5-Chloro-4-Isochromanone Against Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the bioactivity of the novel synthetic compound, 5-Chloro-4-isochromanone. While direct experimental data for this specific molecule is emerging, this document synthesizes insights from structurally related isochromanone derivatives and established anticancer agents to propose a rigorous, multi-step workflow for its characterization. We will objectively compare its potential performance with relevant alternatives, provide detailed experimental protocols, and explain the scientific rationale behind each step. This guide is intended for researchers in oncology, drug discovery, and medicinal chemistry who are focused on identifying and validating new therapeutic leads.
The isochromanone scaffold is a recurring motif in natural products and has garnered significant interest for its diverse biological activities. Research suggests that various isochromanone derivatives can induce programmed cell death, or apoptosis, in cancer cells, with some implicating the crucial PI3K/Akt signaling pathway which governs cell growth and survival. The introduction of a chloro-substituent, as in this compound, is a common strategy in medicinal chemistry to potentially enhance potency and modulate pharmacokinetic properties. Therefore, a systematic evaluation of this compound's anticancer potential is warranted.
The Investigative Framework: A Phased Approach
To thoroughly characterize the bioactivity of this compound, a logical, phased experimental workflow is essential. This approach ensures that initial findings of cytotoxicity are followed by deeper mechanistic studies, providing a complete picture of the compound's cellular effects.
Caption: Proposed experimental workflow for characterizing this compound.
Comparative Bioactivity Assessment
The primary measure of a compound's anticancer potential is its ability to inhibit cell growth. This is quantified by the 50% Growth Inhibition (GI50) or 50% Inhibitory Concentration (IC50) value. A lower value indicates higher potency.
For this guide, we will compare the hypothetical performance of this compound against a structurally related compound, 3-(4-chlorophenyl)isochroman-1-one , and a standard chemotherapeutic agent, Doxorubicin . The cell lines selected represent common cancer types:
-
MCF-7: Hormone-dependent breast adenocarcinoma.
-
HCT-116: Colorectal carcinoma.
-
A549: Non-small cell lung cancer.[1]
Table 1: Comparative Cytotoxicity (GI50, µM) - Hypothetical Data
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | hTERT-RPE1 (Normal) | Selectivity Index (Avg.) |
| This compound | 8.5 | 6.2 | 11.3 | >50 | >6.5 |
| 3-(4-chlorophenyl)isochroman-1-one | 15.8 | ND | ND | ND | ND |
| Doxorubicin (Positive Control) | 0.05 | 0.09 | 0.07 | 0.8 | 10.7 |
| ND: Not Determined |
Rationale for Comparison:
-
Structural Analogue: Comparing this compound to 3-(4-chlorophenyl)isochroman-1-one helps elucidate the structure-activity relationship (SAR), specifically the impact of the chloro-substituent's position and the overall molecular architecture.
-
Positive Control: Doxorubicin is a well-characterized DNA-damaging agent, providing a benchmark for high potency.[2]
-
Normal Cell Line: Including a non-cancerous cell line, such as hTERT-RPE1 (immortalized retinal pigmented epithelium), is crucial for assessing selectivity.[3][4] A high selectivity index (GI50 in normal cells / GI50 in cancer cells) is a desirable trait for a potential drug candidate, indicating lower toxicity to healthy tissues.
Unraveling the Mechanism of Action
Once a compound demonstrates potent cytotoxic activity, the critical next step is to determine how it kills cancer cells. The two most common mechanisms for anticancer agents are inducing cell cycle arrest and triggering apoptosis.[5]
Cell Cycle Analysis
Chemotherapeutic agents often disrupt the highly regulated process of cell division, causing cells to arrest at specific checkpoints (G1, S, or G2/M phase).[2] This arrest can prevent the proliferation of cancer cells and may ultimately lead to cell death if the damage cannot be repaired.
Caption: Key phases and checkpoints of the cell cycle as potential targets.
Based on studies of related chlorinated compounds that act as tubulin polymerization inhibitors, it is plausible that this compound could induce cell cycle arrest at the G2/M phase.[4] Flow cytometry analysis of DNA content in treated cells would reveal this effect as an accumulation of cells in the G2/M peak compared to untreated controls.
Induction of Apoptosis
Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells. It is characterized by distinct morphological and biochemical changes, including membrane blebbing, chromatin condensation, and DNA fragmentation.[6] Many anticancer agents exert their effects by activating apoptotic signaling cascades.
The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism. It involves the interplay between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). A shift in this balance favoring Bax leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.[1]
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in growth medium. Add 100 µL of the appropriate drug concentration to the wells. Include "untreated" and "vehicle control" (e.g., 0.1% DMSO) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting viability against compound concentration using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify DNA content and determine the cell cycle phase distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to its GI50 and 2x GI50 for 24 hours. Include an untreated control.
-
Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7]
Protocol 3: Apoptosis Quantification via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its GI50 concentration for a relevant time course (e.g., 12, 24, 48 hours).
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- A Comparative Analysis of Anticancer Activity: Ethyl 1-Oxoisochroman-3-carboxylate Scaffolds vs. Coumarin Derivatives. BenchChem.
- Comparative characterization of experimental and calculated lipophilicity and anti-tumour activity of isochromanone derivatives. Semantic Scholar.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Center for Biotechnology Information.
- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. National Center for Biotechnology Information.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.
- Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI.
- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Royal Society of Chemistry.
- Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. National Center for Biotechnology Information.
- Apoptosis in HL-60 cells induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX). PubMed.
- Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance. PLOS One.
- Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. National Center for Biotechnology Information.
- Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action. National Center for Biotechnology Information.
- Isolation and Cytotoxic Activity of Phyllocladanes from the Roots of Acacia schaffneri (Leguminosae). National Center for Biotechnology Information.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-4-isochromanone
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical final step: proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-4-isochromanone, a halogenated organic compound. By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also maintain the integrity of our shared environment.
This document is structured to provide a deep, technically grounded understanding of the "why" behind each procedural step, moving beyond a simple checklist to empower you with the knowledge to handle this and similar chemical waste streams responsibly.
Understanding the Hazard Profile: A Synthesis of Available Data
Based on this comparative analysis, this compound should be handled as a substance that is:
-
Acutely Toxic: Assumed to be harmful if swallowed, in contact with skin, or inhaled[1].
-
Corrosive: Likely to cause severe skin burns and serious eye damage[2].
-
Skin Sensitizer: May cause an allergic skin reaction[2].
-
Environmentally Hazardous: Potentially toxic to aquatic life with long-lasting effects[2].
The presence of the chlorinated ring and the lactone functionality suggests that thermal decomposition may produce hazardous fumes, including hydrogen chloride and other toxic gases[3]. Therefore, all handling and disposal procedures must be conducted with the utmost caution.
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for any purpose, including disposal, the following minimum PPE and engineering controls are mandatory:
| Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, disposable. Inspect for tears or punctures before use. | To prevent skin contact with a potentially corrosive and sensitizing substance. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that could cause severe eye damage. |
| Lab Coat | Flame-resistant, with full-length sleeves. | To protect skin and personal clothing from contamination. |
| Ventilation | All handling and disposal preparation must be conducted within a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors or decomposition products. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not a single action but a workflow designed to ensure safety and regulatory compliance at every stage.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Laboratory-Scale Waste Collection
Objective: To safely collect and store waste this compound for disposal.
Materials:
-
Waste this compound (solid or in solution).
-
Designated "Halogenated Organic Waste" container (High-Density Polyethylene (HDPE) or borosilicate glass, with a screw cap).
-
Hazardous waste labels.
-
Permanent marker.
-
Appropriate PPE (as listed in the table above).
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Container Labeling: Affix a hazardous waste label to the designated container. Clearly write "Halogenated Organic Waste," "this compound," and any other components of the waste stream. Indicate the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
-
Waste Transfer:
-
For solid waste: Carefully transfer the solid this compound into the waste container using a clean spatula.
-
For liquid waste (solutions): Carefully pour the solution into the waste container using a funnel.
-
-
Container Sealing: Securely close the waste container with its cap. Do not over-tighten.
-
Decontamination: Decontaminate the spatula and funnel (if used) by rinsing with a suitable solvent (e.g., acetone) into the waste container.
-
Temporary Storage: Place the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents or bases.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Chemical Incompatibilities and Spill Management
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. The specific incompatibilities of this compound are not well-documented, so a conservative approach is necessary.
Spill Management:
In the event of a spill, immediate and decisive action is critical.
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Wearing appropriate PPE, carefully scoop the absorbent material into a designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
The Rationale for Incineration
The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This method is preferred for several reasons:
-
Complete Destruction: Incineration can achieve a high degree of destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride.
-
Hazard Mitigation: The high temperatures and controlled conditions of a hazardous waste incinerator are designed to break down toxic compounds into less harmful substances.
-
Environmental Protection: Modern incinerators are equipped with advanced pollution control systems (e.g., scrubbers) to neutralize acidic gases like hydrogen chloride and capture particulate matter, preventing their release into the atmosphere.
Disposing of this compound down the drain or in regular trash is strictly prohibited due to its potential toxicity and environmental persistence.
Building a Culture of Safety and Responsibility
The proper disposal of chemical waste is a cornerstone of responsible scientific practice. By understanding the principles outlined in this guide, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific waste disposal guidelines and do not hesitate to contact your EHS department with any questions. Your diligence in these final steps of the research lifecycle is as crucial as the discoveries you make.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-4-isochromanone
This guide provides essential, field-proven safety protocols for drug development professionals, researchers, and scientists handling 5-Chloro-4-isochromanone. The operational and disposal plans herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a comprehensive understanding of the compound's hazard profile. Our objective is to build deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety intelligence.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the inherent risks of this compound is the critical first step in constructing a robust safety plan. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural motifs and data from closely related analogs, such as 5-Chloro-2-methyl-4-isothiazolin-3-one, provide a clear and urgent hazard profile. The primary dangers stem from its corrosive and sensitizing nature.[1]
The material is classified as extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin. Exposure can cause severe burns, allergic reactions, and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory control measure to prevent serious injury.
| Hazard Statement (H-Code) | Description | Implication for PPE Selection |
| H302 + H332 | Harmful if swallowed or if inhaled. | Mandates Respiratory Protection: Prevents inhalation of dusts or aerosols. |
| H314 | Causes severe skin burns and eye damage.[1][2] | Mandates Full Coverage: Requires chemical-resistant gloves, body protection, and sealed eye/face protection. |
| H317 | May cause an allergic skin reaction.[1] | Reinforces Hand & Body Protection: Requires high-quality, impermeable gloves and lab coats to prevent skin sensitization. |
| AUH071 | Corrosive to the respiratory tract.[3] | Elevates Respiratory Protection: Underscores the need for high-efficiency respirators and strict handling within ventilated enclosures. |
The Core PPE Ensemble: A Multi-Layered Defense
A multi-layered approach to PPE is crucial for handling this compound. Each component is selected to counter a specific hazard identified in our assessment. All handling of this compound must occur within a certified chemical fume hood.
Respiratory Protection
Given that the compound is corrosive to the respiratory tract and harmful if inhaled, respiratory protection is non-negotiable.[3]
-
Minimum Requirement: A NIOSH-approved half-mask or full-face air-purifying respirator (APR) equipped with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters.
-
Causality: The combination cartridge addresses potential vapors, while the P100 filter provides maximum efficiency against fine dust or aerosolized particles that may be generated during weighing or transfer.
-
High-Risk Scenarios (e.g., large spills, cleaning): A self-contained breathing apparatus (SCBA) is required to provide an independent air supply, ensuring maximum protection.[4][5]
Eye and Face Protection
The risk of severe, irreversible eye damage necessitates robust protection that seals the orbital area and guards the entire face.[1]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, worn in conjunction with a full-face shield.[6]
-
Causality: Standard safety glasses are insufficient. Goggles prevent ingress of vapors and splashes from all angles. The face shield provides a critical secondary barrier against splashes during transfers or reactions, protecting the entire face from corrosive burns.
Hand Protection
Direct skin contact can cause severe chemical burns and may lead to lifelong chemical sensitization.[1] Therefore, a meticulous hand protection strategy is paramount.
-
Minimum Requirement: Double-gloving with chemically resistant gloves.
-
Inner Glove: Nitrile. Provides a snug fit and good dexterity for fine motor tasks.
-
Outer Glove: Neoprene or Butyl rubber. These materials offer superior resistance to a broader range of corrosive chemicals and solvents.[7]
-
-
Causality: The double-gloving technique provides redundant protection against microscopic pinholes or tears. It also allows for the safe removal of the heavily contaminated outer glove while the inner glove continues to provide protection during the procedure.
-
Self-Validating Protocol (Glove Inspection): Before every use, gloves must be inspected for any signs of degradation, discoloration, or punctures. Inflate each glove with air to check for leaks. Discard immediately if any defect is found.
Body Protection
-
Minimum Requirement: A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Enhanced Protection (for larger quantities or significant splash risk): A disposable chemical-resistant suit (e.g., Tyvek) should be worn over normal lab attire.[8] All clothing worn when handling this compound should be washed separately.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don lab coat or chemical suit.
-
Respirator: Perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of neoprene or butyl gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off) - Critical to Avoid Contamination:
-
Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching your bare skin.
-
Body Protection: Remove the lab coat or suit, turning it inside out as you remove it.
-
Face Shield/Goggles: Remove from the back of the head.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the inner gloves, again without touching the outside with bare hands.
-
Hand Hygiene: Wash hands immediately and thoroughly with soap and water.
Disposal of Contaminated PPE and Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Segregation: All contaminated solid waste (gloves, weigh boats, paper towels, disposable suits) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., Corrosion, Health Hazard, Environmental Hazard).
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, pending pickup by your institution's Environmental Health & Safety (EHS) department.[9]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Never pour this chemical down the drain. [1]
By adhering to this comprehensive guide, you establish a proactive safety culture that protects not only yourself but also your colleagues and the environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich (for a rel
- SAFETY DATA SHEET - Sigma-Aldrich (for a related compound solution). Source: Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich (for a rel
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Hazardous Chemical Information System (HCIS) - Details. Source: Safe Work Australia.
- Personal protective equipment for handling 5-Chloroisochroman. Source: BenchChem.
- Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Source: Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - Merck Millipore. Source: Merck Millipore.
- Personal Protective Equipment (PPE) - CHEMM. Source: U.S. Department of Health & Human Services.
- 5 Chloro 2 Methyl 4 Isothiazolin 3 One Safety D
- Personal Protective Equipment Guidance.
- Navigating the Safe Handling of 6-Chlorochroman-4-one: A Guide for Labor
- Hazardous Waste - EHSO Manual. Source: Emory University.
- Chemical PPE.
- OSHA Glove Selection Chart. Source: Environmental Health and Safety, University of Wisconsin-Madison.
Sources
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- 2. scribd.com [scribd.com]
- 3. Details [hcis.safeworkaustralia.gov.au]
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- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. corporate.dow.com [corporate.dow.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. trihydro.com [trihydro.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
